molecular formula C14H8Cl2O2 B181699 2,2'-Dichlorobenzil CAS No. 21854-95-5

2,2'-Dichlorobenzil

Cat. No.: B181699
CAS No.: 21854-95-5
M. Wt: 279.1 g/mol
InChI Key: VOSNNSVWVJFJCR-UHFFFAOYSA-N
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Description

2,2'-Dichlorobenzil is a useful research compound. Its molecular formula is C14H8Cl2O2 and its molecular weight is 279.1 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2'-Dichlorobenzil is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 114829. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2'-Dichlorobenzil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Dichlorobenzil including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,2-bis(2-chlorophenyl)ethane-1,2-dione
Source PubChem
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InChI

InChI=1S/C14H8Cl2O2/c15-11-7-3-1-5-9(11)13(17)14(18)10-6-2-4-8-12(10)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSNNSVWVJFJCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(=O)C2=CC=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066736
Record name Ethanedione, bis(2-chlorophenyl)-
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Molecular Weight

279.1 g/mol
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CAS No.

21854-95-5
Record name 1,2-Bis(2-chlorophenyl)-1,2-ethanedione
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Record name 1,2-Ethanedione, 1,2-bis(2-chlorophenyl)-
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Record name 2,2'-Dichlorobenzil
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Record name 1,2-Ethanedione, 1,2-bis(2-chlorophenyl)-
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Record name Ethanedione, bis(2-chlorophenyl)-
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Record name 2,2'-Dichlorobenzil
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Foundational & Exploratory

What are the physical properties of 2,2'-Dichlorobenzil?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 2,2'-Dichlorobenzil

This technical guide provides a comprehensive overview of the physical properties of 2,2'-Dichlorobenzil, tailored for researchers, scientists, and professionals in drug development. The document details key physical constants, presents standardized experimental protocols for their determination, and includes visualizations to illustrate experimental workflows and logical relationships in compound characterization.

Core Physical and Chemical Properties

2,2'-Dichlorobenzil is an organic compound and a key intermediate in the synthesis of various analogs with potential biological and pharmacological properties[1]. Its identity and purity are often established through the measurement of its physical properties.

Data Summary

The quantitative physical properties of 2,2'-Dichlorobenzil are summarized in the table below for quick reference and comparison.

PropertyValueSource(s)
IUPAC Name 1,2-bis(2-chlorophenyl)ethane-1,2-dione[2]
Synonyms 2,2'-Dichlorodibenzoyl, 1,2-bis(2-chlorophenyl)ethane-1,2-dione[2][3][4]
CAS Number 21854-95-5[2][4][5]
Molecular Formula C₁₄H₈Cl₂O₂[1][2][4]
Molecular Weight 279.12 g/mol [1][4][5]
Appearance Solid[5]
Melting Point 132-136 °C[1][2][5]
Boiling Point 426.9 ± 30.0 °C (Predicted)[1]

Experimental Protocols

The following sections detail the standard laboratory methodologies for determining the key physical properties of a solid organic compound like 2,2'-Dichlorobenzil.

Determination of Melting Point

The melting point is a critical physical property for identifying a compound and assessing its purity[6]. A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C, whereas impurities tend to lower and broaden the melting range.

Principle: A small, finely powdered sample of the solid is heated slowly at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range[7].

Methodology (Capillary Method):

  • Sample Preparation: The solid sample of 2,2'-Dichlorobenzil must be completely dry and finely powdered, which can be achieved using a mortar and pestle[8]. A small amount of the powdered sample is packed into a glass capillary tube (sealed at one end) to a height of 1-2 cm[7][9].

  • Apparatus Setup: The capillary tube is placed in a heating block, such as a Mel-Temp apparatus or a Thiele tube filled with a high-boiling point oil like paraffin[10]. The apparatus must include a calibrated thermometer placed to ensure its bulb is level with the sample[11].

  • Heating and Observation: The apparatus is heated rapidly to a temperature approximately 15-20°C below the expected melting point of 2,2'-Dichlorobenzil. The heating rate is then reduced to about 1-2°C per minute to ensure thermal equilibrium[9].

  • Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded[7]. The melting point is reported as the range T₁ - T₂.

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure[10][11]. Since 2,2'-Dichlorobenzil is a solid at room temperature, its boiling point is determined on the molten substance. The reported value is a prediction, indicating that experimental determination may be challenging due to the high temperature required.

Principle: A small amount of the liquid (molten 2,2'-Dichlorobenzil) is heated in a small tube containing an inverted capillary. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary, and the liquid enters the capillary upon cooling[10][11].

Methodology (Thiele Tube Method):

  • Sample Preparation: A few milliliters of the molten compound are placed in a small fusion tube[11][12]. A capillary tube, sealed at one end, is placed inside the fusion tube with its open end submerged in the liquid[11][13].

  • Apparatus Setup: The fusion tube is attached to a thermometer, and both are placed in a Thiele tube containing a heating oil, ensuring the sample is level with the thermometer bulb[10].

  • Heating and Observation: The Thiele tube is heated gently at the side arm[10]. As the temperature rises, air trapped in the capillary will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary's open end[11].

  • Data Recording: The heat source is removed at this point. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point[10].

Determination of Solubility

Solubility tests provide valuable information about the structural features and functional groups present in a compound[14]. The principle "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents[15].

Principle: A small, measured amount of the solute is added to a specific volume of a solvent. The mixture is agitated, and the extent of dissolution is observed. This process is repeated with a series of solvents to create a solubility profile.

Methodology (Qualitative Analysis):

  • Preparation: Place approximately 25 mg of 2,2'-Dichlorobenzil into a small test tube[16].

  • Solubility in Water: Add 0.75 mL of water in portions, shaking vigorously after each addition. Observe if the compound dissolves[16].

  • Solubility in Ether: If the compound is water-soluble, repeat the test with a fresh sample in diethyl ether[16].

  • Acid-Base Solubility: If the compound is insoluble in water, test its solubility sequentially in the following solvents:

    • 5% Sodium Hydroxide (NaOH) solution.

    • 5% Sodium Bicarbonate (NaHCO₃) solution.

    • 5% Hydrochloric Acid (HCl) solution[14][17].

    • Concentrated Sulfuric Acid (H₂SO₄) for compounds insoluble in the above and not containing nitrogen[14].

  • Observation and Classification: Record whether the compound is soluble or insoluble in each solvent. This pattern helps classify the compound based on its functional groups (e.g., solubility in 5% NaOH suggests an acidic group)[17].

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical process of using physical properties for compound characterization.

G Workflow for Melting Point Determination prep Sample Preparation (Dry, Powder, Pack into Capillary) setup Apparatus Setup (Place in Heating Block with Thermometer) prep->setup heat_fast Rapid Heating (To ~15°C below expected M.P.) setup->heat_fast heat_slow Slow Heating (1-2°C per minute) heat_fast->heat_slow observe Observation (Watch for phase change) heat_slow->observe record Record Temperatures (T1: First liquid, T2: All liquid) observe->record result Result (Melting Point Range T1-T2) record->result

Caption: Workflow for Melting Point Determination

G Workflow for Boiling Point Determination of a Solid melt Melt Solid Sample (Heat substance above its M.P.) prep Sample Preparation (Place molten liquid and inverted capillary in fusion tube) melt->prep setup Apparatus Setup (Attach to thermometer in Thiele tube) prep->setup heat Gentle Heating (Observe bubble stream from capillary) setup->heat observe Identify Boiling Point (Rapid, continuous stream of bubbles) heat->observe cool Cool and Observe (Remove heat source) observe->cool record Record Temperature (When liquid enters capillary) cool->record G Logical Flow for Compound Characterization cluster_0 Primary Identification cluster_1 Purity & Structural Clues start Unknown Compound mp Melting Point Determination start->mp compare Compare with Literature Values mp->compare purity Assess Purity (Sharp vs. Broad M.P. Range) compare->purity Match solubility Solubility Profile (Aqueous, Acid, Base) compare->solubility Match structure Infer Functional Groups solubility->structure

References

2,2'-Dichlorobenzil molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a detailed technical guide on 2,2'-Dichlorobenzil, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development and chemical synthesis. This whitepaper outlines its fundamental chemical properties, including its molecular formula and weight, and presents this information in a clear, accessible format.

Core Molecular Data

2,2'-Dichlorobenzil is a chlorinated organic compound. Its fundamental properties are summarized below.

PropertyValueSource
Molecular FormulaC₁₄H₈Cl₂O₂[1][2]
Molecular Weight279.118 g/mol [1][2]
Alternate Molecular Weight279.12 g/mol [3]
Linear FormulaClC₆H₄COCOC₆H₄Cl[3]
CAS Registry Number21854-95-5[1][2]

Logical Workflow for Compound Analysis

To facilitate further research and application of 2,2'-Dichlorobenzil, the following logical workflow outlines a standard procedure for its analysis and characterization in a laboratory setting. This workflow is a generalized representation and can be adapted based on specific research goals.

logical_workflow cluster_procurement Procurement & Initial QC cluster_characterization Physicochemical Characterization cluster_biological Biological Screening cluster_data Data Analysis & Reporting procure Procure 2,2'-Dichlorobenzil qc1 Initial Quality Control (Purity, Identity) procure->qc1 solubility Solubility Testing qc1->solubility stability Stability Assessment qc1->stability spectroscopy Spectroscopic Analysis (NMR, IR, MS) qc1->spectroscopy in_vitro In Vitro Assays (e.g., Enzyme Inhibition) solubility->in_vitro analysis Data Analysis stability->analysis spectroscopy->in_vitro cell_based Cell-Based Assays (e.g., Cytotoxicity) in_vitro->cell_based cell_based->analysis reporting Reporting & Publication analysis->reporting

Caption: A logical workflow for the analysis of 2,2'-Dichlorobenzil.

Further in-depth analysis and experimental protocols would be necessary to fully characterize the potential applications and biological activity of 2,2'-Dichlorobenzil. This document serves as a foundational guide to its basic chemical properties.

References

An In-depth Technical Guide to 2,2'-Dichlorobenzil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 2,2'-Dichlorobenzil, a halogenated aromatic diketone. It details the compound's chemical identity, physicochemical properties, a representative synthetic protocol, and analytical characterization methods. The potential, though currently limited, relevance for research and drug development is also discussed.

Compound Identification and Properties

2,2'-Dichlorobenzil is formally named 1,2-bis(2-chlorophenyl)ethane-1,2-dione.[1] Its primary identifier is its CAS number, which unambiguously defines the substance for chemical, regulatory, and research purposes.

CAS Number: 21854-95-5 [1][2][3][4][5]

A summary of its key chemical identifiers and physicochemical properties is presented in Table 1. This data is crucial for laboratory handling, experimental design, and analytical characterization.

Table 1: Chemical Identifiers and Physicochemical Properties of 2,2'-Dichlorobenzil

PropertyValueReference(s)
IUPAC Name 1,2-bis(2-chlorophenyl)ethane-1,2-dione[1][6]
Synonyms Benzil, 2,2'-dichloro-; 2,2'-Dichlorodibenzoyl[2][3]
CAS Number 21854-95-5[1][2][3][4][5]
Molecular Formula C₁₄H₈Cl₂O₂[1][2][6]
Molecular Weight 279.12 g/mol [1][5]
Appearance Yellow crystals or powder[6]
Melting Point 132-136 °C[1][5]
InChI Key VOSNNSVWVJFJCR-UHFFFAOYSA-N[1][2][3][5]
SMILES Clc1ccccc1C(=O)C(=O)c2ccccc2Cl[5]
Purity (Typical) ≥97-98%[1][5][6]

Synthesis and Purification

Step 1: Synthesis of 2,2'-Dichlorobenzoin via Benzoin Condensation

The benzoin condensation involves the cyanide- or N-heterocyclic carbene-catalyzed dimerization of an aldehyde to form an acyloin.[7][8] For this synthesis, 2-chlorobenzaldehyde is the required starting material.

  • Materials:

    • 2-Chlorobenzaldehyde (2.0 eq)

    • Sodium Cyanide (NaCN) (0.1-0.2 eq)

    • Ethanol (95%)

    • Deionized Water

  • Procedure:

    • Ensure the 2-chlorobenzaldehyde is purified by distillation or washing with a sodium carbonate solution to remove acidic impurities, which can inhibit the reaction.[9]

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-chlorobenzaldehyde in a 1:1 mixture of 95% ethanol and water.

    • Add a catalytic amount of sodium cyanide to the solution. Caution: Cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

    • Gently reflux the mixture for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture in an ice bath. The 2,2'-dichlorobenzoin product should precipitate out of the solution.

    • Collect the solid product by vacuum filtration and wash with cold ethanol/water to remove unreacted aldehyde and catalyst.

    • The crude product can be purified further by recrystallization from ethanol.

Step 2: Oxidation of 2,2'-Dichlorobenzoin to 2,2'-Dichlorobenzil

The intermediate α-hydroxyketone is oxidized to the final diketone product. Various oxidizing agents can be used, with nitric acid or copper(II) acetate being common choices.

  • Materials:

    • 2,2'-Dichlorobenzoin (from Step 1)

    • Concentrated Nitric Acid (HNO₃) or Copper(II) Acetate

    • Acetic Acid (if using copper acetate)

  • Procedure (using Nitric Acid):

    • In a flask placed in a fume hood, suspend the crude or recrystallized 2,2'-dichlorobenzoin in a minimal amount of glacial acetic acid.

    • While stirring, carefully add concentrated nitric acid dropwise. The reaction is exothermic and will release toxic nitrogen oxide gases; efficient ventilation is critical.

    • Heat the mixture gently (e.g., on a steam bath) until the reaction is complete (cessation of gas evolution).

    • Pour the reaction mixture into a beaker of ice water. The yellow 2,2'-Dichlorobenzil will precipitate.

    • Collect the solid product by vacuum filtration, washing thoroughly with water to remove residual acid.

    • Purify the final product by recrystallization from a suitable solvent such as ethanol or acetic acid to yield yellow crystals.

The logical flow of the synthesis and purification process is depicted below.

G cluster_0 Step 1: Benzoin Condensation cluster_1 Step 2: Oxidation cluster_2 Purification A 2-Chlorobenzaldehyde B Dissolve in Ethanol/Water A->B C Add NaCN Catalyst B->C D Reflux Reaction C->D E Precipitate & Filter D->E F Crude 2,2'-Dichlorobenzoin E->F G Suspend in Acetic Acid F->G H Add Nitric Acid G->H I Heat Mixture H->I J Precipitate in Ice Water I->J K Crude 2,2'-Dichlorobenzil J->K L Recrystallize from Ethanol K->L M Pure 2,2'-Dichlorobenzil L->M

Caption: Synthetic workflow for 2,2'-Dichlorobenzil.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. A standard workflow for analysis would include spectroscopic and spectrometric methods.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry data is available for 2,2'-Dichlorobenzil, providing confirmation of its molecular weight.[2] Key fragments would arise from cleavage of the central carbon-carbon bond.

  • Infrared (IR) Spectroscopy: An IR spectrum is available from NIST.[2][3] The spectrum would be dominated by a strong absorption band characteristic of the conjugated α-diketone C=O stretching vibration (typically in the 1660-1680 cm⁻¹ region) and bands corresponding to the C-Cl and aromatic C-H and C=C bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show a complex multiplet pattern in the aromatic region (typically 7.0-8.0 ppm) corresponding to the eight protons on the two dichlorophenyl rings. The integration would be 8H.

    • ¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbons (likely >190 ppm) and multiple signals in the aromatic region (120-140 ppm) for the inequivalent aromatic carbons.

A typical workflow for confirming the structure and purity of the final product is outlined below.

G A Purified 2,2'-Dichlorobenzil Sample B Mass Spectrometry (MS) Confirm MW = 279.12 A->B C Infrared (IR) Spectroscopy Identify C=O, C-Cl bonds A->C D NMR Spectroscopy (¹H and ¹³C) Confirm Carbon-Hydrogen Framework A->D E Purity Analysis (GC/HPLC) Assay ≥98% A->E F Verified Compound Structure & Purity B->F C->F D->F E->F

Caption: Standard analytical workflow for compound verification.

Applications in Research and Drug Development

Publicly available information on the direct application of 2,2'-Dichlorobenzil in drug development or as a key pharmacological tool is limited. Its structural motif, a dichlorinated bi-aryl system, is present in various biologically active molecules, but the benzil linkage is less common.

However, related dichlorinated aromatic compounds have established roles:

  • 1,2-Dichlorobenzene (ortho-dichlorobenzene) is used as a precursor in the synthesis of agrochemicals.[10]

  • Derivatives of 2,4-Dichlorophenoxyacetic acid have been investigated as potential COX-2 inhibitors and anti-inflammatory agents.

  • 2,4-Dichlorobenzyl alcohol is a known mild antiseptic and virucidal agent used in throat lozenges.

These examples suggest that chlorinated phenyl rings are valuable pharmacophores. 2,2'-Dichlorobenzil could serve as a precursor or building block for synthesizing more complex molecules. Researchers in medicinal chemistry could potentially use it as a scaffold for developing novel compounds, for instance, by converting the diketone moiety into other functional groups like diols or heterocycles.

Safety and Handling

2,2'-Dichlorobenzil is associated with specific health and environmental hazards.

  • Hazard Statements:

    • H319: Causes serious eye irritation.

    • H400: Very toxic to aquatic life.[5]

  • Precautionary Statements:

    • P273: Avoid release to the environment.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses (eyeshields), gloves, and a dust mask (type N95), is recommended.[5]

This compound should be handled in a well-ventilated area, and appropriate measures should be taken to prevent its release into the environment.

References

Synthesis of 2,2'-Dichlorobenzil from 2-Chlorobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a robust two-step synthesis route for the preparation of 2,2'-Dichlorobenzil, a valuable building block in organic and medicinal chemistry, starting from the readily available precursor, 2-chlorobenzaldehyde. The synthesis involves an initial benzoin condensation to form the intermediate 2,2'-dichlorobenzoin, followed by its oxidation to the final α-diketone product. This document provides detailed experimental protocols for two effective methods for each step, allowing for flexibility in reagent choice and reaction conditions.

Core Synthesis Pathway

The overall synthesis proceeds in two distinct stages:

  • Step 1: Benzoin Condensation. Two molecules of 2-chlorobenzaldehyde undergo a condensation reaction to form 2,2'-dichlorobenzoin. This reaction is typically catalyzed by either a cyanide salt or thiamine hydrochloride (Vitamin B1).

  • Step 2: Oxidation. The α-hydroxyketone group of 2,2'-dichlorobenzoin is oxidized to an α-diketone, yielding the target compound, 2,2'-Dichlorobenzil. This transformation can be efficiently achieved using oxidizing agents such as nitric acid or a copper(II) acetate/ammonium nitrate system.

A schematic representation of this synthesis route is provided below.

Synthesis_Route cluster_start Starting Material cluster_step1 Step 1: Benzoin Condensation cluster_step2 Step 2: Oxidation 2_chlorobenzaldehyde 2-Chlorobenzaldehyde 2_2_dichlorobenzoin 2,2'-Dichlorobenzoin 2_chlorobenzaldehyde->2_2_dichlorobenzoin Thiamine HCl or NaCN 2_2_dichlorobenzil 2,2'-Dichlorobenzil 2_2_dichlorobenzoin->2_2_dichlorobenzil Oxidizing Agent (e.g., HNO3 or Cu(OAc)2/NH4NO3)

Figure 1. Overall synthesis pathway for 2,2'-Dichlorobenzil from 2-chlorobenzaldehyde.

Step 1: Synthesis of 2,2'-Dichlorobenzoin (Benzoin Condensation)

The benzoin condensation of 2-chlorobenzaldehyde can be effectively catalyzed by either thiamine hydrochloride, a greener alternative, or traditional cyanide catalysis.

Method A: Thiamine Hydrochloride Catalysis

This method utilizes the vitamin B1 derivative, thiamine hydrochloride, as a catalyst, which is a safer and more environmentally benign option compared to cyanide.[1]

Experimental Protocol:

  • In a round-bottom flask, dissolve thiamine hydrochloride (0.05 equivalents) in water.

  • Add 95% ethanol to the flask and cool the solution in an ice bath.

  • Slowly add a 3 M sodium hydroxide solution dropwise while maintaining a low temperature.

  • To this basic solution, add 2-chlorobenzaldehyde (1.0 equivalent).

  • Heat the reaction mixture at 60-65°C for 1.5-2 hours.[2]

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the precipitated 2,2'-dichlorobenzoin by vacuum filtration.

  • Wash the solid with cold water and recrystallize from an ethanol/water mixture to obtain the purified product.

Method B: Cyanide Catalysis

Cyanide-catalyzed benzoin condensation is a classic and highly effective method.[3] Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel due to the highly toxic nature of cyanide salts.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve sodium cyanide (0.1 equivalents) in a mixture of 95% ethanol and water.

  • Add 2-chlorobenzaldehyde (1.0 equivalent) to the solution.

  • Heat the mixture to reflux for 30-45 minutes.

  • Cool the reaction mixture to room temperature, and then in an ice bath to facilitate the crystallization of the product.

  • Collect the crude 2,2'-dichlorobenzoin by vacuum filtration and wash with cold water.

  • Recrystallize the product from 95% ethanol to yield pure 2,2'-dichlorobenzoin.

ParameterMethod A: Thiamine CatalysisMethod B: Cyanide Catalysis
Catalyst Thiamine HydrochlorideSodium Cyanide
Base Sodium Hydroxide-
Solvent Ethanol/WaterEthanol/Water
Temperature 60-65°C[2]Reflux
Reaction Time 1.5-2 hours[2]30-45 minutes
Typical Yield Moderate to HighHigh (often >90% for benzaldehyde)

Table 1. Comparison of reaction conditions for the synthesis of 2,2'-dichlorobenzoin.

Step 2: Synthesis of 2,2'-Dichlorobenzil (Oxidation)

The intermediate, 2,2'-dichlorobenzoin, can be oxidized to the final product, 2,2'-Dichlorobenzil, using several methods. Two common and effective procedures are detailed below.

Method C: Nitric Acid Oxidation

Oxidation with concentrated nitric acid is a straightforward and high-yielding method for converting benzoins to benzils.[3][4][5][6][7][8][9] Caution: This reaction produces toxic nitrogen oxide fumes and should be performed in a fume hood.

Experimental Protocol:

  • Place 2,2'-dichlorobenzoin (1.0 equivalent) in a round-bottom flask.

  • Carefully add concentrated nitric acid (approximately 3.5 mL per gram of benzoin).

  • Heat the mixture in a water bath at approximately 100°C for about 1 hour, or until the evolution of brown nitrogen oxide gases ceases.[5]

  • Cool the reaction mixture and pour it into a beaker of cold water to precipitate the crude product.

  • Collect the yellow solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.

  • Recrystallize the crude 2,2'-Dichlorobenzil from ethanol to obtain the purified product.

Method D: Copper(II) Acetate/Ammonium Nitrate Oxidation

This catalytic system provides a milder alternative to nitric acid for the oxidation of benzoins.[2][10][11][12][13]

Experimental Protocol:

  • In a round-bottom flask, combine 2,2'-dichlorobenzoin (1.0 equivalent), ammonium nitrate (0.5 equivalents), and a catalytic amount of copper(II) acetate in 80% aqueous acetic acid.[2][10]

  • Heat the mixture to reflux with stirring for 1-1.5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to crystallize the product.

  • Collect the crude 2,2'-Dichlorobenzil by vacuum filtration and wash with cold water.

  • Recrystallize the product from ethanol to obtain pure 2,2'-Dichlorobenzil.

ParameterMethod C: Nitric Acid OxidationMethod D: Copper(II) Acetate/Ammonium Nitrate
Oxidizing Agent Concentrated Nitric AcidAmmonium Nitrate
Catalyst NoneCopper(II) Acetate
Solvent None (reagent acts as solvent)80% Acetic Acid
Temperature ~100°C[5]Reflux
Reaction Time ~1 hour[5]1-1.5 hours
Typical Yield High (often 85-95%)[4][5]High (often >85%)

Table 2. Comparison of reaction conditions for the synthesis of 2,2'-Dichlorobenzil.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of 2,2'-Dichlorobenzil.

Workflow cluster_step1 Step 1: Benzoin Condensation cluster_step2 Step 2: Oxidation A Mix 2-Chlorobenzaldehyde, Catalyst, Solvent, and Base (if applicable) B Heat Reaction Mixture A->B C Cool and Crystallize B->C D Filter and Wash C->D E Recrystallize 2,2'-Dichlorobenzoin D->E F Combine 2,2'-Dichlorobenzoin with Oxidizing System E->F Intermediate Product G Heat Reaction Mixture F->G H Precipitate Product in Water G->H I Filter and Wash H->I J Recrystallize 2,2'-Dichlorobenzil I->J

Figure 2. General experimental workflow for the two-step synthesis.

Conclusion

The synthesis of 2,2'-Dichlorobenzil from 2-chlorobenzaldehyde is a reliable and efficient two-step process. The initial benzoin condensation can be performed using either thiamine hydrochloride for a greener approach or sodium cyanide for a more traditional and often higher-yielding method. The subsequent oxidation of the 2,2'-dichlorobenzoin intermediate is effectively accomplished with either concentrated nitric acid or a milder copper(II) acetate/ammonium nitrate system. The choice of methodology for each step can be tailored to the specific requirements of the laboratory in terms of safety, environmental considerations, and desired yield. The protocols provided in this guide offer robust starting points for the successful synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Chemical Structure of 2,2'-Dichlorobenzil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2,2'-Dichlorobenzil. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from analogous structures and established chemical principles to offer detailed insights for research and development purposes.

Chemical Identity and Physical Properties

2,2'-Dichlorobenzil, also known as 1,2-bis(2-chlorophenyl)ethane-1,2-dione, is an organic compound with the chemical formula C₁₄H₈Cl₂O₂.[1][2] It belongs to the class of α-diketones, characterized by two adjacent carbonyl groups. The presence of chlorine atoms on the ortho positions of both phenyl rings significantly influences its electronic properties and reactivity.

PropertyValueReference
Molecular Formula C₁₄H₈Cl₂O₂[1][2]
Molecular Weight 279.12 g/mol [1][2]
CAS Number 21854-95-5[1][2]
Appearance White to light yellow solid (predicted)
Melting Point 133-134 °C[3]
Boiling Point Not available[3]
Solubility Insoluble in water; soluble in most organic solvents (predicted)[4]

Synthesis of 2,2'-Dichlorobenzil

A plausible and efficient synthetic route to 2,2'-Dichlorobenzil involves a two-step process starting from 2-chlorobenzaldehyde: a benzoin condensation to form 2,2'-dichlorobenzoin, followed by oxidation to the desired α-diketone.

Experimental Protocol: Benzoin Condensation of 2-Chlorobenzaldehyde

This protocol is adapted from established procedures for benzoin condensation of aromatic aldehydes.[5][6][7][8]

Materials:

  • 2-Chlorobenzaldehyde

  • Thiamine hydrochloride or Sodium Cyanide (used with extreme caution in a well-ventilated fume hood)

  • Sodium hydroxide

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve thiamine hydrochloride (catalytic amount) in water.

  • Add ethanol to the solution, followed by the dropwise addition of a sodium hydroxide solution while cooling in an ice bath.

  • To this catalyst solution, add freshly distilled 2-chlorobenzaldehyde.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product, 2,2'-dichlorobenzoin, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with a cold ethanol-water mixture.

  • The crude product can be purified by recrystallization from ethanol to yield pure 2,2'-dichlorobenzoin.

Experimental Protocol: Oxidation of 2,2'-Dichlorobenzoin

This protocol is based on standard methods for the oxidation of benzoins to benzils.[7]

Materials:

  • 2,2'-Dichlorobenzoin

  • Copper(II) acetate (catalyst)

  • Ammonium nitrate

  • Acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2,2'-dichlorobenzoin in glacial acetic acid.

  • Add a catalytic amount of copper(II) acetate and ammonium nitrate.

  • Heat the mixture to reflux with stirring for 1-2 hours. The color of the reaction mixture will change, indicating the progress of the oxidation.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the crude 2,2'-Dichlorobenzil.

  • Collect the solid product by vacuum filtration and wash thoroughly with water to remove any remaining acetic acid.

  • The crude 2,2'-Dichlorobenzil can be purified by recrystallization from a suitable solvent such as ethanol or methanol to afford the pure product.

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for 2,2'-Dichlorobenzil is scarce. The following data is predicted based on the analysis of structurally similar compounds, including 4,4'-dichlorobenzil and other dichlorinated aromatic compounds.[9][10][11][12][13]

¹H NMR Spectroscopy
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.8 - 8.0m4HAromatic protons
7.4 - 7.6m4HAromatic protons

Solvent: CDCl₃. The aromatic region is expected to show a complex multiplet pattern due to the ortho-substitution.

¹³C NMR Spectroscopy
Predicted Chemical Shift (δ, ppm)Assignment
~192C=O (carbonyl)
~135C-Cl (aromatic)
~134Aromatic CH
~131Aromatic C (quaternary)
~130Aromatic CH
~128Aromatic CH

Solvent: CDCl₃. The exact chemical shifts will be influenced by the electronic effects of the chlorine atoms.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~1680StrongC=O stretch (α-diketone)
~1590, 1470Medium-StrongAromatic C=C stretch
~1100-1000StrongC-Cl stretch
Below 900Medium-StrongC-H out-of-plane bending

The characteristic strong absorption band for the conjugated diketone system is a key feature in the IR spectrum.

Mass Spectrometry

The mass spectrum of 2,2'-Dichlorobenzil is available on the NIST WebBook.[1] The fragmentation pattern upon electron ionization is expected to be influenced by the presence of the two chlorine atoms and the α-diketone moiety.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): A prominent molecular ion peak at m/z 278, with characteristic isotopic peaks at m/z 280 (M+2) and m/z 282 (M+4) due to the presence of two chlorine atoms.

  • [M-CO]⁺: Loss of a carbonyl group to give a fragment at m/z 250.

  • [M-2CO]⁺: Successive loss of both carbonyl groups to yield a fragment at m/z 222.

  • Chlorobenzoyl cation ([ClC₆H₄CO]⁺): Cleavage of the central C-C bond would lead to a strong peak at m/z 139 (and its M+2 isotope at m/z 141). This is expected to be a major fragment.

  • Chlorophenyl cation ([ClC₆H₄]⁺): Further loss of CO from the chlorobenzoyl cation would result in a fragment at m/z 111 (and its M+2 isotope at m/z 113).

X-ray Crystallography

As of the latest literature search, a definitive single-crystal X-ray structure of 2,2'-Dichlorobenzil has not been reported. However, analysis of related substituted benzil derivatives provides insight into the likely solid-state conformation.[14][15][16]

It is anticipated that the molecule would adopt a conformation where the two benzoyl groups are not coplanar to minimize steric hindrance between the ortho-chlorine atoms and the carbonyl groups. The dihedral angle between the two phenyl rings and the central dicarbonyl unit will be a key structural feature. Intermolecular interactions in the crystal lattice are likely to be dominated by van der Waals forces and potentially weak C-H···O hydrogen bonds.

Reaction Pathways and Mechanisms

While specific signaling pathways involving 2,2'-Dichlorobenzil in biological systems are not documented, its chemical reactivity is centered around the α-diketone functional group. It can undergo reactions typical of this class of compounds, such as the benzilic acid rearrangement.

Synthetic Pathway of 2,2'-Dichlorobenzil

The two-step synthesis of 2,2'-Dichlorobenzil from 2-chlorobenzaldehyde can be visualized as a logical workflow.

Synthesis_Pathway 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde 2,2'-Dichlorobenzoin 2,2'-Dichlorobenzoin 2-Chlorobenzaldehyde->2,2'-Dichlorobenzoin Benzoin Condensation (Thiamine HCl or NaCN, NaOH, EtOH/H₂O) 2,2'-Dichlorobenzil 2,2'-Dichlorobenzil 2,2'-Dichlorobenzoin->2,2'-Dichlorobenzil Oxidation (Cu(OAc)₂, NH₄NO₃, AcOH)

Caption: Synthetic route to 2,2'-Dichlorobenzil.

Conclusion

This technical guide provides a detailed, albeit partially predictive, overview of the chemical structure and properties of 2,2'-Dichlorobenzil. The proposed synthetic route offers a clear path for its preparation, and the predicted spectroscopic data serves as a valuable reference for characterization. Further experimental investigation is warranted to confirm these predictions and to explore the potential applications of this compound in materials science and drug development.

References

Technical Guide: Physicochemical Properties and Analysis of 2,2'-Dichlorobenzil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point of 2,2'-Dichlorobenzil, a key intermediate in the synthesis of various biologically and pharmacologically active compounds.[1] The document outlines the physical properties of this solid, details the experimental protocol for accurate melting point determination, and presents a visual workflow of the procedure.

Physicochemical Data of 2,2'-Dichlorobenzil

2,2'-Dichlorobenzil, with the chemical formula C14H8Cl2O2, is a solid organic compound.[1][2] Its identity and purity are often initially assessed by its melting point, a fundamental physical property. A sharp melting range typically indicates a high degree of purity for a crystalline solid.[3]

Table 1: Reported Melting Point of 2,2'-Dichlorobenzil

PropertyValue Range (°C)Purity/GradeSource(s)
Melting Point132-13697%Sigma-Aldrich[4], ChemicalBook[1][5]
Melting Point133-13498%UTECH® Products[2]
Melting Point132-13698+%Fisher Scientific[6]

Experimental Protocol: Melting Point Determination

The following protocol details the capillary method for determining the melting point of a crystalline solid like 2,2'-Dichlorobenzil. This method is widely used due to its accuracy and the small amount of sample required.[3][7]

I. Materials and Equipment

  • Sample: 2,2'-Dichlorobenzil (crystalline solid)

  • Apparatus:

    • Melting point apparatus (e.g., Mel-Temp or DigiMelt) or a Thiele tube setup

    • Thermometer (calibrated)

    • Capillary tubes (sealed at one end)

  • Tools:

    • Spatula

    • Mortar and pestle (if sample needs to be powdered)[7]

    • Watch glass or weighing paper

II. Sample Preparation

  • Ensure the sample is dry and finely powdered. If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.[7] This ensures uniform packing and heat transfer.

  • Load the capillary tube. Press the open end of the capillary tube into a small amount of the powdered sample on a watch glass.

  • Pack the sample. Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. The packed sample height should be approximately 1-2 mm.[3]

III. Measurement Procedure

  • Insert the capillary tube into the heating block of the melting point apparatus.[8]

  • Perform a rapid determination (optional but recommended). Heat the sample rapidly to get an approximate melting range.[9] This helps in setting the parameters for a more accurate measurement. Allow the apparatus to cool sufficiently before proceeding.

  • Conduct a precise determination.

    • Set the starting temperature to about 15-20°C below the approximate melting point found in the rapid run.[9]

    • Heat at a slow, controlled rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[3] A slow heating rate is crucial for an accurate reading.

  • Observe and record the melting range.

    • Record the temperature at which the first drop of liquid appears (the beginning of melting).

    • Record the temperature at which the entire sample has turned into a clear liquid (the completion of melting).

    • This range is the observed melting point. A pure substance will have a sharp melting range of 0.5-1°C.

  • Repeat the measurement. For accuracy, it is advisable to perform at least two careful determinations to ensure consistent results.

Workflow Visualization

The following diagram illustrates the logical steps involved in the experimental determination of the melting point for a solid compound.

MeltingPointWorkflow start Start prep_sample Prepare Sample (Dry and Powdered) start->prep_sample load_capillary Load Capillary Tube (1-2 mm height) prep_sample->load_capillary insert_apparatus Insert into Melting Point Apparatus load_capillary->insert_apparatus rapid_heat Optional: Rapid Heating (Approximate Range) insert_apparatus->rapid_heat cool_down Cool Apparatus rapid_heat->cool_down Range Found slow_heat Slow Heating (1-2°C / min) rapid_heat->slow_heat Skip cool_down->slow_heat observe Observe Melting slow_heat->observe record Record T_start and T_final observe->record end End record->end

Caption: Workflow for Melting Point Determination.

References

An In-depth Technical Guide to the Solubility Characteristics of 2,2'-Dichlorobenzil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted solubility characteristics of 2,2'-Dichlorobenzil. Due to the limited availability of public quantitative solubility data for this specific compound, this guide leverages data from its parent compound, benzil, and established principles of organic chemistry to forecast its behavior in various solvents. Detailed experimental protocols for determining the solubility of crystalline organic compounds are provided to empower researchers to generate precise data. This document aims to be an essential resource for scientists working with 2,2'-Dichlorobenzil in synthesis, purification, and formulation.

Introduction and Theoretical Solubility Profile

2,2'-Dichlorobenzil is a derivative of benzil, characterized by the presence of two chlorine atoms on the phenyl rings. Its chemical structure, being largely nonpolar with two carbonyl groups and two halogenated aromatic rings, is the primary determinant of its solubility. The fundamental principle of "like dissolves like" dictates that this compound will exhibit greater solubility in nonpolar organic solvents and limited solubility in polar solvents, particularly water.[1][2]

The introduction of chlorine atoms is expected to slightly increase the molecule's polarity and its molecular weight compared to benzil. While the chloro group is electron-withdrawing and can introduce a dipole moment, the overall nonpolar character of the large carbon skeleton is likely to dominate its solubility behavior.[3][4] Benzil itself is soluble in various organic solvents such as ethanol, diethyl ether, and benzene, but is sparingly soluble in water.[5][6] It is therefore anticipated that 2,2'-Dichlorobenzil will follow a similar pattern.

Predicted Solubility of 2,2'-Dichlorobenzil

The following table summarizes the predicted solubility of 2,2'-Dichlorobenzil in a range of common laboratory solvents, based on the known solubility of benzil and the chemical properties of the dichlorinated structure.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Nonpolar Aprotic Hexane, TolueneHighThe nonpolar nature of these solvents aligns well with the largely nonpolar structure of 2,2'-Dichlorobenzil, facilitating dissolution through van der Waals interactions.[7]
Polar Aprotic Acetone, DichloromethaneHigh to ModerateThese solvents possess a dipole moment that can interact with the polar carbonyl groups of 2,2'-Dichlorobenzil, while their organic character accommodates the nonpolar regions.
Polar Protic Ethanol, MethanolModerate to LowThe hydroxyl groups of these solvents can engage in some dipole-dipole interactions, but the large nonpolar backbone of the solute limits miscibility.[8]
Highly Polar Protic WaterVery LowThe strong hydrogen bonding network of water is difficult to disrupt by the nonpolar 2,2'-Dichlorobenzil molecule, leading to very poor solubility.[2]

Experimental Protocols for Solubility Determination

To obtain quantitative and qualitative solubility data, the following experimental methodologies are recommended.

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

  • 2,2'-Dichlorobenzil

  • A selection of solvents (e.g., water, hexane, ethanol, acetone)

  • Small test tubes

  • Spatula

  • Vortex mixer (optional)

Procedure:

  • Place approximately 20-30 mg of 2,2'-Dichlorobenzil into a small test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vigorously agitate the mixture for 60 seconds using a vortex mixer or by flicking the test tube.

  • Allow the mixture to stand for at least 3 minutes and observe.

  • Record the observation:

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

The isothermal shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound at a specific temperature.

Materials:

  • 2,2'-Dichlorobenzil

  • Chosen solvent(s)

  • Scintillation vials or flasks with airtight caps

  • Analytical balance

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Prepare a saturated solution by adding an excess amount of 2,2'-Dichlorobenzil to a known volume of the solvent in a flask. The presence of undissolved solid is essential to ensure saturation.

  • Seal the flask and place it in a constant temperature shaker bath. Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached.

  • After equilibration, allow the solution to stand undisturbed at the same temperature to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

  • Accurately dilute the filtered solution with a known volume of a suitable solvent.

  • Analyze the concentration of 2,2'-Dichlorobenzil in the diluted solution using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculate the original solubility in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the qualitative solubility testing of an organic compound.

G start Start with Unknown Compound test_water Test Solubility in Water start->test_water water_soluble Soluble in Water test_water->water_soluble Yes water_insoluble Insoluble in Water test_water->water_insoluble No test_naoh Test Solubility in 5% NaOH water_insoluble->test_naoh naoh_soluble Soluble (Acidic Compound) test_naoh->naoh_soluble Yes naoh_insoluble Insoluble test_naoh->naoh_insoluble No test_hcl Test Solubility in 5% HCl naoh_insoluble->test_hcl hcl_soluble Soluble (Basic Compound) test_hcl->hcl_soluble Yes hcl_insoluble Insoluble (Neutral Compound) test_hcl->hcl_insoluble No

Caption: A flowchart of a typical qualitative solubility analysis scheme for an unknown organic compound.

Conclusion

References

A Comprehensive Technical Guide to 2,2'-Dichlorobenzil: Synonyms, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 2,2'-Dichlorobenzil, a halogenated aromatic diketone. The document details its nomenclature, chemical properties, a plausible synthetic route, and spectroscopic characterization. Additionally, it explores the reported biological activities of substituted benzil compounds, including the limited data available for 2,2'-Dichlorobenzil, to offer insights for its potential applications in research and drug development.

Chemical Identity and Synonyms

Clarity in chemical nomenclature is paramount for accurate scientific communication. 2,2'-Dichlorobenzil is known by several names in chemical literature and databases. A comprehensive list of its synonyms and key identifiers are summarized in the table below.

Identifier Type Identifier
Systematic (IUPAC) Name 1,2-Bis(2-chlorophenyl)ethane-1,2-dione
Common Name 2,2'-Dichlorobenzil
Alternative Name o,o'-Dichlorobenzil
CAS Registry Number 21854-95-5
Molecular Formula C₁₄H₈Cl₂O₂
Molecular Weight 279.12 g/mol
InChI InChI=1S/C14H8Cl2O2/c15-11-7-3-1-5-9(11)13(17)14(18)10-6-2-4-8-12(10)16/h1-8H
InChIKey VOSNNSVWVJFJCR-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)C(=O)C2=CC=CC=C2Cl)Cl

Physicochemical Properties

Understanding the physical and chemical properties of 2,2'-Dichlorobenzil is crucial for its handling, purification, and application in experimental settings.

Property Value Reference
Physical State Solid
Melting Point 132-136 °C[1][2]
Appearance Pale yellow crystals[1]

Synthesis of 2,2'-Dichlorobenzil: An Experimental Protocol

While a specific, detailed protocol for the synthesis of 2,2'-Dichlorobenzil is not extensively documented in publicly available literature, a highly plausible and effective method involves the oxidation of the corresponding α-hydroxy ketone, 2,2'-dichlorobenzoin. This approach is analogous to the well-established synthesis of benzil from benzoin.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from 2-chlorobenzaldehyde.

G cluster_0 Step 1: Benzoin Condensation cluster_1 Step 2: Oxidation 2-chlorobenzaldehyde 2-chlorobenzaldehyde 2,2'-dichlorobenzoin 2,2'-dichlorobenzoin 2-chlorobenzaldehyde->2,2'-dichlorobenzoin  Thiamine HCl, NaOH, H2O/EtOH 2,2'-Dichlorobenzil 2,2'-Dichlorobenzil 2,2'-dichlorobenzoin->2,2'-Dichlorobenzil  Nitric Acid (conc.) or Copper(II) Acetate, Ammonium Nitrate

Caption: Proposed two-step synthesis of 2,2'-Dichlorobenzil.

Step 1: Synthesis of 2,2'-Dichlorobenzoin

The initial step involves a benzoin condensation of two molecules of 2-chlorobenzaldehyde, catalyzed by a cyanide salt or, more safely, by thiamine (Vitamin B1).

Materials:

  • 2-chlorobenzaldehyde

  • Thiamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

Procedure:

  • Dissolve thiamine hydrochloride in water in a round-bottom flask.

  • Cool the solution in an ice bath and add a solution of sodium hydroxide dropwise.

  • To this basic thiamine solution, add 2-chlorobenzaldehyde and ethanol.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product, 2,2'-dichlorobenzoin, will precipitate from the solution.

  • Collect the solid product by vacuum filtration and wash with cold water and a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Oxidation of 2,2'-Dichlorobenzoin to 2,2'-Dichlorobenzil

The synthesized 2,2'-dichlorobenzoin is then oxidized to the corresponding diketone, 2,2'-Dichlorobenzil. Nitric acid is a common and effective oxidizing agent for this transformation.

Materials:

  • 2,2'-dichlorobenzoin (from Step 1)

  • Concentrated nitric acid (HNO₃)

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as nitrogen oxides are evolved.

  • Place the 2,2'-dichlorobenzoin in a round-bottom flask.

  • Carefully add concentrated nitric acid to the flask.

  • Gently heat the mixture in a water bath. A color change and the evolution of reddish-brown gas (NO₂) will be observed.

  • Continue heating until the evolution of gas ceases, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature and then pour it into a beaker containing ice-water.

  • The solid 2,2'-Dichlorobenzil will precipitate.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • Purify the crude 2,2'-Dichlorobenzil by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain pale yellow crystals.

Spectroscopic Characterization

The identity and purity of the synthesized 2,2'-Dichlorobenzil should be confirmed by standard spectroscopic methods.

Infrared (IR) Spectroscopy

The IR spectrum of 2,2'-Dichlorobenzil is expected to show characteristic absorption bands for the aromatic C-H stretching, C=C ring stretching, and most importantly, the conjugated diketone C=O stretching.

  • Expected C=O stretch: A strong absorption band in the region of 1660-1680 cm⁻¹.

  • Expected C-Cl stretch: Absorption bands in the fingerprint region, typically around 750-800 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

  • Expected Molecular Ion (M⁺): A cluster of peaks around m/z 278, 280, and 282, corresponding to the isotopic distribution of the two chlorine atoms.

  • Major Fragmentation Peaks: Loss of CO (m/z 250, 252, 254) and the formation of the 2-chlorobenzoyl cation (m/z 139, 141).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy will provide detailed structural information.

  • ¹H NMR: The spectrum will show a complex multiplet in the aromatic region (typically δ 7.2-7.8 ppm) corresponding to the eight protons on the two dichlorophenyl rings.

  • ¹³C NMR: The spectrum will show signals for the aromatic carbons and a characteristic downfield signal for the carbonyl carbons (typically δ 190-200 ppm).

Biological Activity of Substituted Benzils

While research specifically on the biological activity of 2,2'-Dichlorobenzil is limited, studies on substituted benzil derivatives have revealed a range of pharmacological effects, suggesting potential avenues for investigation.

One study has reported that 2,2'-Dichlorobenzil exhibits antimicrobial and cytotoxic activity.[3] Specifically, it showed a zone of inhibition against the bacterium Staphylococcus aureus.[3] This suggests that the compound could be a starting point for the development of new antibacterial agents.

In a broader context, various substituted benzil compounds have been investigated for their potential as:

  • Antimicrobial Agents: As mentioned, certain chlorinated benzils have shown activity against bacteria.[3]

  • Anticancer Agents: Some studies have indicated that chloro-substituted benzils may be more potent anti-tumor agents compared to their alkyl-substituted counterparts.[3]

  • Enzyme Inhibitors: Benzil and its analogs have been identified as potent and selective inhibitors of carboxylesterases (CEs).[4]

The biological activity of these compounds is often dependent on the nature and position of the substituents on the aromatic rings.

Hypothetical Experimental Workflow for Biological Screening

Given the reported antimicrobial and cytotoxic activities, a logical next step for researchers would be to conduct a systematic screening to elucidate the biological potential of 2,2'-Dichlorobenzil. The following diagram illustrates a general workflow for such an investigation.

G cluster_0 Initial Screening cluster_1 Hit Identification & Validation cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Compound_Synthesis Synthesis & Purification of 2,2'-Dichlorobenzil Primary_Screening Primary Biological Screening (e.g., Antimicrobial, Cytotoxicity) Compound_Synthesis->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50/MIC Determination) Hit_Identification->Dose_Response Selectivity_Assays Selectivity Assays (e.g., against normal vs. cancer cells) Hit_Identification->Selectivity_Assays Target_Identification Target Identification (e.g., Enzyme Inhibition Assays) Dose_Response->Target_Identification Selectivity_Assays->Target_Identification Pathway_Analysis Cellular Pathway Analysis (e.g., Western Blot, qPCR) Target_Identification->Pathway_Analysis Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Pathway_Analysis->Lead_Optimization

Caption: A hypothetical workflow for the biological evaluation of 2,2'-Dichlorobenzil.

Conclusion

2,2'-Dichlorobenzil is a readily accessible compound with interesting, albeit underexplored, biological potential. This guide provides a solid foundation for researchers interested in synthesizing and characterizing this molecule. The outlined synthetic protocol, based on well-established chemical transformations, offers a reliable method for its preparation. While the current body of literature on its specific biological functions is nascent, the reported antimicrobial and cytotoxic effects of 2,2'-Dichlorobenzil and related substituted benzils warrant further investigation. The provided hypothetical workflow can serve as a roadmap for future studies aimed at unlocking the therapeutic potential of this and similar compounds in drug discovery and development.

References

Initial Characterization of 2,2'-Dichlorobenzil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive initial characterization of 2,2'-Dichlorobenzil, a halogenated aromatic diketone. The document details its synthesis, physicochemical properties, and spectroscopic data. Furthermore, it presents findings on its antimicrobial activity against various bacterial strains. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, drug development, and materials science, providing essential data and experimental protocols to facilitate further investigation and application of this compound.

Physicochemical Properties

2,2'-Dichlorobenzil is a solid organic compound with the molecular formula C₁₄H₈Cl₂O₂. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₈Cl₂O₂--INVALID-LINK--
Molecular Weight 279.12 g/mol --INVALID-LINK--
CAS Number 21854-95-5--INVALID-LINK--
Appearance SolidSigma-Aldrich
Melting Point 132-136 °CSigma-Aldrich[1]
IUPAC Name 1,2-bis(2-chlorophenyl)ethane-1,2-dione

Synthesis

The synthesis of 2,2'-Dichlorobenzil is achieved through a two-step process commencing with the benzoin condensation of 2-chlorobenzaldehyde to form 2,2'-dichlorobenzoin, which is subsequently oxidized to yield the final product.[2]

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Benzoin Condensation cluster_step2 Step 2: Oxidation 2_chlorobenzaldehyde 2-Chlorobenzaldehyde (2 eq.) reagents_step1 Thiamine HCl NaOH, Ethanol/Water 2_chlorobenzaldehyde->reagents_step1 Reaction 2_2_dichlorobenzoin 2,2'-Dichlorobenzoin reagents_step1->2_2_dichlorobenzoin reagents_step2 Conc. Nitric Acid (HNO3) Heat 2_2_dichlorobenzoin->reagents_step2 2_2_dichlorobenzil 2,2'-Dichlorobenzil reagents_step2->2_2_dichlorobenzil

Synthesis of 2,2'-Dichlorobenzil.
Experimental Protocol

Step 1: Synthesis of 2,2'-Dichlorobenzoin

  • In a round-bottom flask, dissolve 0.80 g of thiamine hydrochloride in 2.5 mL of water.

  • Add 7.5 mL of 95% ethanol and cool the solution in an ice bath.

  • In a separate flask, cool 1.5 mL of 5M NaOH in an ice bath.

  • Slowly add the cooled NaOH solution to the thiamine solution with swirling while keeping the temperature low.

  • To this yellow solution, add 5.0 mL of 2-chlorobenzaldehyde.

  • Seal the flask and allow the reaction to proceed at room temperature for at least 24 hours.

  • Collect the resulting crystalline product by vacuum filtration, wash with a cold 2:1 mixture of water and 95% ethanol, and air dry.

  • Recrystallize the crude product from hot 95% ethanol to obtain pure 2,2'-dichlorobenzoin.

Step 2: Synthesis of 2,2'-Dichlorobenzil [2]

  • In a fume hood, place 2.0 g of 2,2'-dichlorobenzoin in a round-bottom flask.

  • Carefully add 7 mL of concentrated nitric acid.

  • Heat the mixture gently on a steam bath for approximately 30 minutes, or until the evolution of brown-red nitrogen oxide gases ceases.

  • Pour the hot reaction mixture into a beaker containing cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • Recrystallize the crude 2,2'-Dichlorobenzil from 95% ethanol to yield a purified product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.4-7.6Multiplet8HAromatic Protons

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
~192C=O
~135C-Cl
~133Aromatic CH
~131Aromatic CH
~130Aromatic C
~127Aromatic CH
Infrared (IR) Spectroscopy

The IR spectrum of 2,2'-Dichlorobenzil is characterized by a strong absorption band corresponding to the carbonyl stretching vibration.

Wavenumber (cm⁻¹)IntensityAssignment
~1670StrongC=O Stretch (Diketone)
~1580, 1470, 1430Medium-WeakC=C Stretch (Aromatic)
~760StrongC-Cl Stretch

Data sourced from NIST WebBook.

Mass Spectrometry (MS)

The electron ionization mass spectrum of 2,2'-Dichlorobenzil shows a prominent molecular ion peak and characteristic fragmentation patterns.

m/zRelative IntensityAssignment
278, 280, 282High[M]⁺, Molecular ion with chlorine isotopes
139, 141High[C₇H₄ClO]⁺, 2-chlorobenzoyl cation
111Medium[C₆H₄Cl]⁺
75Medium[C₆H₃]⁺

Data sourced from NIST WebBook.

Antimicrobial Activity

2,2'-Dichlorobenzil has been reported to exhibit antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.[2]

Antimicrobial Susceptibility Testing

The antimicrobial activity was evaluated using the disc diffusion method.

Experimental Protocol: Disc Diffusion Assay

  • Preparation of Inoculum: Prepare a bacterial suspension of the test organism in sterile saline, adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation of Agar Plates: Uniformly swab the surface of Mueller-Hinton agar plates with the prepared bacterial inoculum to create a lawn.

  • Application of Discs: Aseptically place paper discs (6 mm diameter) impregnated with a known concentration of 2,2'-Dichlorobenzil onto the surface of the inoculated agar plates.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of complete inhibition around each disc in millimeters.

Antimicrobial Activity Data

The following table summarizes the reported zones of inhibition for 2,2'-Dichlorobenzil against various bacterial strains.

Bacterial StrainGram StainZone of Inhibition (mm) at 100 µg/mL
Bacillus subtilisPositive12
Staphylococcus aureusPositive11
Staphylococcus epidermidisPositive9
Escherichia coliNegative10
Klebsiella pneumoniaeNegative9

Data adapted from Nithya et al. (2015).[2]

Antimicrobial Testing Workflow

Antimicrobial_Testing start Prepare Bacterial Suspension (0.5 McFarland) inoculate Inoculate Mueller-Hinton Agar Plate start->inoculate apply_discs Apply Discs with 2,2'-Dichlorobenzil inoculate->apply_discs incubate Incubate at 37°C for 18-24 hours apply_discs->incubate measure Measure Zone of Inhibition incubate->measure result Antimicrobial Activity Determined measure->result

Disc Diffusion Assay Workflow.

Potential for Further Research

The initial characterization of 2,2'-Dichlorobenzil reveals a compound with demonstrable antimicrobial properties. Further research is warranted in several areas:

  • Cytotoxicity Studies: Evaluation of the cytotoxic effects of 2,2'-Dichlorobenzil on various mammalian cell lines to determine its therapeutic index.

  • Mechanism of Action Studies: Investigation into the specific biochemical pathways and molecular targets through which 2,2'-Dichlorobenzil exerts its antimicrobial effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of 2,2'-Dichlorobenzil to explore the impact of different substituents on its biological activity.

  • Formulation Development: Exploration of suitable formulations to enhance the delivery and efficacy of 2,2'-Dichlorobenzil for potential therapeutic applications.

Conclusion

This technical guide provides a foundational overview of the initial characterization of 2,2'-Dichlorobenzil. The presented data on its synthesis, physicochemical properties, spectroscopic profile, and antimicrobial activity offer a valuable starting point for further investigation. The compound's activity against both Gram-positive and Gram-negative bacteria suggests its potential as a lead compound in the development of new antimicrobial agents. The detailed experimental protocols included herein are intended to facilitate the reproducibility and extension of these initial findings.

References

Methodological & Application

Applications of 2,2'-Dichlorobenzil in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dichlorobenzil is a halogenated aromatic 1,2-diketone that serves as a versatile precursor in the synthesis of various heterocyclic compounds and rearranged carboxylic acids. The presence of the reactive diketone functionality, combined with the electronic effects of the ortho-chloro substituents on the phenyl rings, makes it a valuable building block for creating complex molecular architectures. This document provides detailed application notes and experimental protocols for key synthetic transformations involving 2,2'-Dichlorobenzil, focusing on the benzilic acid rearrangement, the synthesis of quinoxalines, and the formation of substituted imidazoles.

Application 1: Benzilic Acid Rearrangement to Synthesize 2,2'-Dichlorobenzilic Acid

The benzilic acid rearrangement is a classical organic reaction of 1,2-diketones, which, upon treatment with a strong base, rearrange to form α-hydroxy carboxylic acids. 2,2'-Dichlorobenzil undergoes this rearrangement to produce 2,2'-dichlorobenzilic acid, a potentially valuable intermediate for the synthesis of pharmaceuticals and other fine chemicals.

Data Presentation
Reactant/ProductChemical FormulaMolar Mass ( g/mol )Key Properties
2,2'-DichlorobenzilC₁₄H₈Cl₂O₂279.12Yellowish solid, M.p.: 133-134 °C[1]
2,2'-Dichlorobenzilic AcidC₁₄H₁₀Cl₂O₃297.13White solid
Experimental Protocol: Synthesis of 2,2'-Dichlorobenzilic Acid

This protocol is adapted from the general procedure for the benzilic acid rearrangement of benzil.

Materials:

  • 2,2'-Dichlorobenzil

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Activated Charcoal (optional)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers

  • Büchner funnel and filter flask

  • pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,2'-Dichlorobenzil (1.0 eq) in an appropriate amount of 95% ethanol with gentle warming.

  • Base Addition: In a separate beaker, prepare a solution of potassium hydroxide (3.0-4.0 eq) in a small amount of water and then add it to the ethanolic solution of 2,2'-Dichlorobenzil.

  • Reflux: Heat the reaction mixture to reflux with constant stirring for 1.5-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Potassium Salt: After cooling the reaction mixture to room temperature, and then in an ice bath, the potassium salt of 2,2'-dichlorobenzilic acid may precipitate. Collect the salt by vacuum filtration.

  • Acidification: Dissolve the potassium salt in a sufficient amount of warm water. If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered hot. Cool the filtrate and acidify by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 2.

  • Product Isolation and Purification: The white precipitate of 2,2'-dichlorobenzilic acid is collected by vacuum filtration, washed with cold water, and dried. The crude product can be recrystallized from a suitable solvent like aqueous ethanol to afford the pure α-hydroxy carboxylic acid.

Benzilic_Acid_Rearrangement start 2,2'-Dichlorobenzil intermediate Potassium 2,2'-dichlorobenzilate start->intermediate 1. KOH, EtOH/H₂O 2. Reflux product 2,2'-Dichlorobenzilic Acid intermediate->product HCl (aq)

Fig. 1: Workflow for the Benzilic Acid Rearrangement.

Application 2: Synthesis of 2,3-bis(2-chlorophenyl)quinoxaline

Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of pharmaceutical applications. The condensation of a 1,2-diamine with a 1,2-dicarbonyl compound is the most common and straightforward method for their synthesis. 2,2'-Dichlorobenzil can be reacted with o-phenylenediamine to yield 2,3-bis(2-chlorophenyl)quinoxaline.

Data Presentation
Reactant/ProductChemical FormulaMolar Mass ( g/mol )Expected Yield (%)
2,2'-DichlorobenzilC₁₄H₈Cl₂O₂279.12>90
o-PhenylenediamineC₆H₈N₂108.14-
2,3-bis(2-chlorophenyl)quinoxalineC₂₀H₁₂Cl₂N₂349.23>90

Yields are estimated based on similar reported reactions.

Experimental Protocol: Synthesis of 2,3-bis(2-chlorophenyl)quinoxaline

This protocol is based on general procedures for quinoxaline synthesis from benzils.

Materials:

  • 2,2'-Dichlorobenzil

  • o-Phenylenediamine

  • Ethanol or Glacial Acetic Acid

  • Deionized Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beakers

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: Dissolve 2,2'-Dichlorobenzil (1.0 eq) in warm ethanol or glacial acetic acid in a round-bottom flask.

  • Amine Addition: To this solution, add a solution of o-phenylenediamine (1.0 eq) in the same solvent.

  • Reaction: Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by TLC.

  • Product Precipitation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution. If not, the slow addition of water can induce precipitation.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold ethanol or water. The crude 2,3-bis(2-chlorophenyl)quinoxaline can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Quinoxaline_Synthesis cluster_reactants Reactants start_benzil 2,2'-Dichlorobenzil product 2,3-bis(2-chlorophenyl)quinoxaline start_benzil->product Ethanol or Acetic Acid, Reflux start_diamine o-Phenylenediamine start_diamine->product Ethanol or Acetic Acid, Reflux

Fig. 2: Condensation reaction for Quinoxaline Synthesis.

Application 3: Synthesis of 2-Aryl-4,5-bis(2-chlorophenyl)imidazoles

The Debus–Radziszewski imidazole synthesis is a multicomponent reaction that provides a straightforward route to substituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a source of ammonia like ammonium acetate). 2,2'-Dichlorobenzil can be employed in this reaction to synthesize a variety of 2-aryl-4,5-bis(2-chlorophenyl)imidazoles, which are of interest in medicinal chemistry.

Data Presentation
Reactant/ProductChemical FormulaMolar Mass ( g/mol )Expected Yield (%)
2,2'-DichlorobenzilC₁₄H₈Cl₂O₂279.1280-95
Aromatic AldehydeVariesVaries-
Ammonium AcetateC₂H₇NO₂77.08-
2-Aryl-4,5-bis(2-chlorophenyl)imidazoleVariesVaries80-95

Yields are estimated based on similar reported reactions.

Experimental Protocol: General Procedure for the Synthesis of 2-Aryl-4,5-bis(2-chlorophenyl)imidazoles

This is a general protocol for the one-pot synthesis of trisubstituted imidazoles.

Materials:

  • 2,2'-Dichlorobenzil

  • Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

  • Ammonium acetate

  • Glacial Acetic Acid

  • Deionized Water

  • Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beakers

  • Büchner funnel and filter flask

Procedure:

  • Reaction Mixture: In a round-bottom flask, combine 2,2'-Dichlorobenzil (1.0 eq), the desired aromatic aldehyde (1.0 eq), and ammonium acetate (2.0-3.0 eq) in glacial acetic acid.

  • Reflux: Heat the mixture to reflux with stirring for 3-4 hours. Monitor the reaction by TLC.

  • Precipitation: After cooling the reaction mixture to room temperature, pour it into a beaker of ice water with stirring.

  • Neutralization and Isolation: Neutralize the mixture with a base (e.g., ammonium hydroxide) to precipitate the product fully. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purification: The crude imidazole derivative can be purified by recrystallization from a suitable solvent, such as ethanol.

Imidazole_Synthesis cluster_reactants Reactants start_benzil 2,2'-Dichlorobenzil product 2-Aryl-4,5-bis(2-chlorophenyl)imidazole start_benzil->product Glacial Acetic Acid, Reflux start_aldehyde Aromatic Aldehyde start_aldehyde->product Glacial Acetic Acid, Reflux start_ammonia Ammonium Acetate start_ammonia->product Glacial Acetic Acid, Reflux

Fig. 3: Multicomponent reaction for Imidazole Synthesis.

Conclusion

2,2'-Dichlorobenzil is a valuable and versatile starting material in organic synthesis. The protocols provided herein for the benzilic acid rearrangement, quinoxaline synthesis, and imidazole formation offer robust methods for the preparation of complex molecules with potential applications in medicinal chemistry and materials science. These reactions are generally high-yielding and utilize readily available reagents and standard laboratory techniques, making 2,2'-Dichlorobenzil an attractive building block for further synthetic explorations.

References

Application Notes and Protocols: 2,2'-Dichlorobenzil as an Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2'-Dichlorobenzil as a key intermediate in the synthesis of potential pharmaceutical compounds, particularly focusing on the synthesis of 5,5-bis(2-chlorophenyl)hydantoin, a halogenated analog of the well-known anticonvulsant drug phenytoin.

Introduction

2,2'-Dichlorobenzil is an aromatic diketone that serves as a valuable precursor in the synthesis of various heterocyclic compounds. Its structure is analogous to benzil, the precursor for the widely used antiepileptic drug phenytoin. The introduction of chlorine atoms onto the phenyl rings of the benzil structure can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting pharmaceutical compounds, potentially leading to enhanced efficacy, altered metabolism, or different side-effect profiles. This document outlines the synthetic protocol for a phenytoin analog from 2,2'-Dichlorobenzil, its characterization, and its potential application as an anticonvulsant, based on the established mechanism of action of related hydantoin derivatives.

Synthesis of 5,5-bis(2-chlorophenyl)hydantoin

The synthesis of 5,5-bis(2-chlorophenyl)hydantoin from 2,2'-Dichlorobenzil is achieved through a base-catalyzed condensation reaction with urea, a classic method known as the Biltz hydantoin synthesis. This reaction proceeds via a pinacol-type rearrangement of an intermediate formed from the initial condensation.

Experimental Protocol

Materials:

  • 2,2'-Dichlorobenzil

  • Urea

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Dimethyl Sulfoxide (DMSO) (optional, as a co-solvent)

  • Glacial Acetic Acid or Hydrochloric Acid (HCl)

  • Distilled Water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, funnel, etc.)

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel and flask)

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,2'-Dichlorobenzil (1.0 equivalent) and urea (1.5 - 2.0 equivalents).

  • Solvent and Base Addition: Add ethanol to the flask to dissolve the reactants. A co-solvent like DMSO can be used to improve solubility if needed. While stirring, add a solution of potassium hydroxide (2.0 - 2.5 equivalents) in water.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold water.

  • Precipitation: Acidify the aqueous mixture slowly with glacial acetic acid or dilute hydrochloric acid to a pH of 5-6. This will precipitate the crude 5,5-bis(2-chlorophenyl)hydantoin.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining salts and impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 5,5-bis(2-chlorophenyl)hydantoin.

  • Drying: Dry the purified product in a vacuum oven.

Characterization

The structure and purity of the synthesized 5,5-bis(2-chlorophenyl)hydantoin should be confirmed using the following analytical techniques:

  • Melting Point: Determine the melting point of the purified product and compare it with literature values if available. A sharp melting point range is indicative of high purity.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H and C=O functional groups of the hydantoin ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of hydantoin derivatives from benzils, providing an expected range for the synthesis of 5,5-bis(2-chlorophenyl)hydantoin.

ParameterPhenytoin (from Benzil)Expected for 5,5-bis(2-chlorophenyl)hydantoin
Reactant Ratios
Benzil Derivative:Urea1 : 1.5 - 2.01 : 1.5 - 2.0
Benzil Derivative:KOH1 : 2.0 - 2.51 : 2.0 - 2.5
Reaction Conditions
SolventEthanolEthanol or Ethanol/DMSO
TemperatureRefluxReflux
Reaction Time2 - 4 hours2 - 4 hours
Product Characteristics
Yield 60 - 80%Expected to be in a similar range
Melting Point ~295-298 °CExpected to be different from phenytoin due to halogenation
Key IR Peaks (cm⁻¹) ~3270 (N-H), ~1770 & ~1720 (C=O)Similar characteristic peaks expected

Potential Pharmaceutical Application: Anticonvulsant Activity

Hydantoin derivatives, most notably phenytoin, are a well-established class of anticonvulsant drugs. Their primary mechanism of action is the blockade of voltage-gated sodium channels in neurons.[1][2][3]

Mechanism of Action of Hydantoin Anticonvulsants

Phenytoin and its analogs act by stabilizing the inactive state of voltage-gated sodium channels, which are responsible for the propagation of action potentials.[4][5] During a seizure, neurons fire at an abnormally high frequency. By blocking these sodium channels in a use-dependent manner, hydantoins prevent the sustained, high-frequency firing of neurons that is characteristic of seizures, without affecting normal neuronal activity.[1][3] This selective inhibition of hyperexcitable neurons is key to their anticonvulsant effect.

The following table presents anticonvulsant activity data for phenytoin and some of its halogenated analogs, providing a basis for the expected activity of 5,5-bis(2-chlorophenyl)hydantoin. The Maximal Electroshock (MES) test is a common preclinical model for generalized tonic-clonic seizures.

CompoundSubstituentAnimal ModelRoute of AdministrationED₅₀ (mg/kg)Reference
PhenytoinPhenylMouseIntraperitoneal (i.p.)9.5[6]
5-(4-Chlorophenyl)-5-phenylhydantoin4-ChlorophenylMouseIntraperitoneal (i.p.)>30[6]
5,5-bis(4-Fluorophenyl)hydantoin4-FluorophenylMouseIntraperitoneal (i.p.)40-100[6]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions 2_2_Dichlorobenzil 2,2'-Dichlorobenzil Condensation Biltz Condensation & Rearrangement 2_2_Dichlorobenzil->Condensation Urea Urea Urea->Condensation KOH KOH (base) KOH->Condensation Ethanol Ethanol (solvent) Ethanol->Condensation Reflux Reflux (heat) Reflux->Condensation Crude_Product Crude 5,5-bis(2-chlorophenyl)hydantoin Condensation->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product Pure 5,5-bis(2-chlorophenyl)hydantoin Purification->Final_Product

Caption: Synthetic pathway for 5,5-bis(2-chlorophenyl)hydantoin.

Proposed Mechanism of Anticonvulsant Action

Anticonvulsant_Mechanism cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AP Action Potential Na_Channel Voltage-gated Na+ Channel AP->Na_Channel Depolarization NT Neurotransmitter Release Na_Channel->NT Na+ influx Block Blockade Receptor Neurotransmitter Receptor NT->Receptor Inhibition Inhibition EPSP Excitatory Postsynaptic Potential (EPSP) Receptor->EPSP EPSP->AP Propagation of neuronal firing Reduction Reduction Hydantoin 5,5-bis(2-chlorophenyl)hydantoin Hydantoin->Na_Channel Stabilizes inactive state

Caption: Mechanism of action for hydantoin-based anticonvulsants.

References

Protocol for the synthesis of 2,2'-dichlorobenzoin from 2,2'-Dichlorobenzil

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 2,2'-Dichlorobenzoin

Protocol for the Selective Reduction of 2,2'-Dichlorobenzil using Sodium Borohydride

This application note provides a detailed protocol for the synthesis of 2,2'-dichlorobenzoin through the selective reduction of 2,2'-dichlorobenzil. This procedure is intended for researchers and professionals in the fields of organic synthesis and drug development.

Introduction

Benzoin derivatives are a significant class of organic compounds that serve as versatile intermediates in the synthesis of various pharmaceuticals and other fine chemicals. The selective reduction of a substituted benzil to its corresponding benzoin presents a common yet crucial transformation in organic chemistry. This protocol outlines a straightforward and efficient method for the synthesis of 2,2'-dichlorobenzoin from 2,2'-dichlorobenzil utilizing sodium borohydride (NaBH₄) as the reducing agent. Sodium borohydride is a mild and selective reducing agent suitable for the conversion of ketones to alcohols.[1][2][3] By carefully controlling the reaction conditions, the selective mono-reduction of the diketone can be achieved.

Experimental Protocol

Materials and Reagents:

  • 2,2'-Dichlorobenzil

  • Sodium Borohydride (NaBH₄)

  • Ethanol (95%)

  • Deionized Water

  • Glacial Acetic Acid

  • Standard laboratory glassware (Erlenmeyer flask, beaker, graduated cylinders)

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or hot plate

  • Filtration apparatus (Büchner funnel and filter flask)

  • Melting point apparatus

Procedure:

  • Dissolution of Starting Material: In a 100 mL Erlenmeyer flask, dissolve 1.0 g of 2,2'-dichlorobenzil in 20 mL of 95% ethanol. Gentle warming may be required to facilitate complete dissolution. Once dissolved, allow the solution to cool to room temperature.

  • Preparation of Reducing Agent: In a separate small beaker, prepare a suspension of 0.1 g of sodium borohydride in 5 mL of 95% ethanol.

  • Reduction Reaction: While stirring the 2,2'-dichlorobenzil solution at room temperature, add the sodium borohydride suspension dropwise over a period of 10-15 minutes. The characteristic yellow color of the benzil solution should gradually fade.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting material.

  • Quenching the Reaction: Carefully quench the reaction by the dropwise addition of glacial acetic acid until the effervescence ceases. This step neutralizes any excess sodium borohydride.

  • Precipitation of the Product: To the quenched reaction mixture, add 50 mL of deionized water to precipitate the crude 2,2'-dichlorobenzoin.

  • Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with two 10 mL portions of cold deionized water to remove any inorganic salts.

  • Drying and Purification: Allow the crude product to air-dry on the filter. For further purification, the crude 2,2'-dichlorobenzoin can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Characterization: The final product should be characterized by determining its melting point and by spectroscopic methods such as IR and NMR to confirm its identity and purity.

Data Presentation

The following table summarizes the key quantitative data for this protocol.

CompoundMolar Mass ( g/mol )Amount UsedMoles (mmol)Theoretical Yield (g)
2,2'-Dichlorobenzil279.121.0 g3.58-
Sodium Borohydride37.830.1 g2.64-
2,2'-Dichlorobenzoin281.14--1.01

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 2,2'-dichlorobenzoin.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve 2,2'-Dichlorobenzil in Ethanol start->dissolve reduction Dropwise Addition of NaBH4 dissolve->reduction prepare_nabh4 Prepare NaBH4 Suspension prepare_nabh4->reduction stir Stir at Room Temperature reduction->stir quench Quench with Acetic Acid stir->quench precipitate Precipitate with Water quench->precipitate filtrate Vacuum Filtration precipitate->filtrate dry Dry the Product filtrate->dry recrystallize Recrystallize (Optional) dry->recrystallize end Final Product: 2,2'-Dichlorobenzoin dry->end recrystallize->end

Caption: Workflow for the synthesis of 2,2'-dichlorobenzoin.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. Handle with care and avoid contact with acids and water during storage.

  • Perform the reaction in a well-ventilated fume hood.

  • Ethanol is a flammable liquid. Keep away from open flames and heat sources.

References

Application Notes and Protocols for the Analytical Detection of 2,2'-Dichlorobenzil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dichlorobenzil is an aromatic diketone of interest in various fields, including organic synthesis and as a potential intermediate in the development of pharmaceutical compounds. Accurate and reliable analytical methods are crucial for its detection and quantification in different matrices to ensure quality control, assess purity, and conduct metabolic studies. These application notes provide detailed protocols for the analysis of 2,2'-Dichlorobenzil using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties

PropertyValue
Chemical FormulaC₁₄H₈Cl₂O₂[1]
Molecular Weight279.12 g/mol [2][3]
Melting Point132-136 °C[2][3]
AppearanceSolid[2][3]

Analytical Methods

Two primary chromatographic methods are presented for the detection and quantification of 2,2'-Dichlorobenzil:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique for the routine analysis of aromatic ketones.[4][5][6][7][8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, particularly useful for identification and for analysis in complex matrices.[10][11]

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of 2,2'-Dichlorobenzil in bulk materials and simple formulations.

Quantitative Data (Hypothetical)
ParameterResult
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Linearity Range0.2 - 100 µg/mL (r² > 0.999)
Precision (%RSD, n=6)< 2%
Accuracy/Recovery98 - 102%
Retention Time (2,2'-Dichlorobenzil)~ 6.5 min
Retention Time (Internal Standard)~ 4.8 min
Experimental Protocol

1. Materials and Reagents

  • 2,2'-Dichlorobenzil reference standard (97% purity)[2][3]

  • Internal Standard (IS): Benzil

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

2. Instrumentation

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Water (70:30, v/v)[4]

  • Flow Rate: 1.0 mL/min[4]

  • Column Temperature: 35 °C[4]

  • Detection Wavelength: 259 nm[4]

  • Injection Volume: 10 µL

4. Standard and Sample Preparation

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of Benzil in methanol in a 25 mL volumetric flask.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of 2,2'-Dichlorobenzil in methanol in a 25 mL volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the standard stock solution with the mobile phase to cover the linearity range. Add a constant amount of the internal standard to each calibration standard.

  • Sample Preparation: Accurately weigh a sample containing 2,2'-Dichlorobenzil and dissolve it in methanol. Dilute with the mobile phase to a concentration within the calibration range. Add the same constant amount of the internal standard as in the calibration standards. Filter the final solution through a 0.45 µm syringe filter before injection.

5. Data Analysis

  • Create a calibration curve by plotting the ratio of the peak area of 2,2'-Dichlorobenzil to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of 2,2'-Dichlorobenzil in the sample by using the linear regression equation from the calibration curve.

Experimental Workflow

HPLC_Workflow A Standard & Sample Weighing B Dissolution in Methanol A->B C Addition of Internal Standard B->C D Dilution with Mobile Phase C->D E Filtration (0.45 µm) D->E F HPLC Injection E->F G Data Acquisition & Analysis F->G

Caption: HPLC analysis workflow for 2,2'-Dichlorobenzil.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method provides high sensitivity and specificity for the identification and quantification of 2,2'-Dichlorobenzil, especially at trace levels or in complex matrices.

Quantitative Data (Hypothetical)
ParameterResult
Limit of Detection (LOD)1 ng/mL
Limit of Quantification (LOQ)5 ng/mL
Linearity Range5 - 500 ng/mL (r² > 0.998)
Precision (%RSD, n=6)< 5%
Accuracy/Recovery95 - 105%
Retention Time (2,2'-Dichlorobenzil)~ 12.8 min
Retention Time (Internal Standard)~ 10.2 min
Experimental Protocol

1. Materials and Reagents

  • 2,2'-Dichlorobenzil reference standard

  • Internal Standard (IS): 4,4'-Dichlorobenzophenone

  • Dichloromethane (GC grade)

  • Sodium sulfate (anhydrous)

  • Volumetric flasks, pipettes, and syringes

  • Autosampler vials with inserts

2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

3. Chromatographic and Mass Spectrometric Conditions

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 min

    • Ramp: 10 °C/min to 300 °C

    • Hold: 5 min at 300 °C

  • Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • 2,2'-Dichlorobenzil: m/z 278 (M+), 139, 111

    • Internal Standard (4,4'-Dichlorobenzophenone): m/z 250 (M+), 139, 111

4. Standard and Sample Preparation

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of 4,4'-Dichlorobenzophenone in dichloromethane in a 100 mL volumetric flask.

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of 2,2'-Dichlorobenzil in dichloromethane in a 100 mL volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the standard stock solution with dichloromethane. Add a constant amount of the internal standard to each.

  • Sample Preparation:

    • Liquid Samples: Perform a liquid-liquid extraction with dichloromethane.

    • Solid Samples: Perform a Soxhlet extraction or sonication with dichloromethane.

    • Dry the extract over anhydrous sodium sulfate.

    • Concentrate the extract under a gentle stream of nitrogen if necessary.

    • Add the internal standard and adjust the final volume with dichloromethane.

    • Transfer to an autosampler vial for analysis.

5. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of the primary quantification ion of 2,2'-Dichlorobenzil to that of the internal standard against the concentration.

  • Quantify the analyte in the sample using the calibration curve.

  • Confirm the identity of the analyte by comparing the retention time and the ratio of the qualifier ions to the quantifier ion with those of a reference standard.

Logical Relationship of Analytical Steps

GCMS_Logic cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration IS_Addition Internal Standard Addition Concentration->IS_Addition Injection Injection IS_Addition->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Quantification Quantification Detection->Quantification Confirmation Identity Confirmation Detection->Confirmation

Caption: Logical flow of the GC-MS analytical procedure.

References

Application Note: Analysis of 2,2'-Dichlorobenzil by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2'-Dichlorobenzil is an organic compound that may be of interest as a chemical intermediate or a potential degradation product. Accurate and sensitive quantification is essential for its study in various matrices. Gas chromatography (GC) coupled with mass spectrometry (MS) is a highly effective technique for the analysis of semi-volatile chlorinated compounds due to its excellent separation efficiency and specificity.

This document provides a detailed protocol for the determination of 2,2'-Dichlorobenzil, primarily in aqueous samples, using a gas chromatograph with a mass spectrometer detector. The methodology covers sample preparation using solid-phase extraction (SPE), instrument parameters, and data analysis. While this protocol is based on established methods for similar chlorinated analytes, it should be fully validated in the user's laboratory to ensure performance for the specific application.

Principle of the Method

The method involves extracting 2,2'-Dichlorobenzil from an aqueous matrix using a solid-phase extraction (SPE) cartridge. After extraction, the analyte is eluted with an organic solvent, concentrated, and then injected into a GC-MS system. In the gas chromatograph, the compound is volatilized and separated from other components on a capillary column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for qualitative identification, while the signal intensity of specific ions is used for precise quantification. For enhanced sensitivity, Selected Ion Monitoring (SIM) can be employed.

Experimental Protocols

1. Reagents and Standards

  • Solvents: HPLC or pesticide-grade methanol, ethyl acetate, acetone, and petroleum ether.[1]

  • Reagent Water: Deionized or distilled water, free of interfering compounds.

  • Analytical Standard: 2,2'-Dichlorobenzil, >98% purity.

  • Internal Standard (IS): A compound not expected in samples, such as 2,4,6-trichlorobenzonitrile or a deuterated analog.[2]

  • Gases: Helium (carrier gas) and Nitrogen (makeup gas, if required), high purity (99.999%).

2. Standard Solution Preparation

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of 2,2'-Dichlorobenzil standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol. Store at 4°C in the dark.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with methanol. A typical calibration range might include concentrations of 1, 5, 10, 30, and 50 ng/mL.[1]

  • Internal Standard Spiking Solution (10 µg/mL): Prepare a stock solution of the internal standard in methanol. Dilute as needed to create a spiking solution that will yield a final concentration in the middle of the calibration range in the final sample extract.

3. Sample Preparation (Aqueous Samples via SPE)

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol, followed by 10 mL of reagent water, ensuring the cartridge does not go dry.[2]

  • Sample Loading: Measure 100 mL of the water sample. If an internal standard is used, spike the sample at this stage. Pass the entire sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[1][3]

  • Cartridge Washing: Wash the cartridge with 5 mL of reagent water to remove polar impurities.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 15-20 minutes to remove residual water.

  • Elution: Elute the trapped 2,2'-Dichlorobenzil from the cartridge by passing 5-10 mL of ethyl acetate or acetone through it.[1] Collect the eluate in a clean collection tube.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at room temperature.[2]

  • Analysis: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

Data Presentation

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Operating Conditions

ParameterRecommended Setting
Gas Chromatograph
GC SystemAgilent 6890N or equivalent
ColumnDB-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[4]
Injector TypeSplit/Splitless
Injection ModeSplitless (1 min purge delay)
Injection Volume1 µL
Injector Temperature250°C[4]
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven ProgramInitial: 70°C, hold for 1 min
Ramp 1: 15°C/min to 200°C
Ramp 2: 10°C/min to 280°C, hold for 5 min[2][4]
Mass Spectrometer
MS SystemAgilent 5973 or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV[4]
Ion Source Temperature230°C
Quadrupole Temperature150°C[4]
Acquisition ModeFull Scan (m/z 50-400) for initial method development; Selected Ion Monitoring (SIM) for quantification.
Suggested SIM IonsTo be determined from the mass spectrum of a pure standard. Likely ions would include the molecular ion (M+) and major fragment ions.

Table 2: Example Calibration Data (Hypothetical)

Standard LevelConcentration (ng/mL)Peak Area (Analyte)Peak Area (Internal Standard)Response Ratio (Analyte/IS)
11.015,500305,0000.051
25.078,200301,5000.259
310.0159,100308,2000.516
430.0485,300303,9001.597
550.0812,400306,6002.650
Correlation (r²) >0.995

Table 3: Method Validation Parameters (To Be Determined)

ParameterAcceptance CriteriaResult
Linearity (r²)≥ 0.995TBD
Limit of Detection (LOD)Signal-to-Noise > 3TBD
Limit of Quantitation (LOQ)Signal-to-Noise > 10TBD
Accuracy (% Recovery)80-120%TBD
Precision (% RSD)≤ 15%TBD

Visualization

GC_Analysis_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample 1. Collect 100 mL Aqueous Sample Spike 2. Spike with Internal Standard Sample->Spike SPE 3. Solid-Phase Extraction (SPE) - Condition - Load - Wash - Elute Spike->SPE Concentrate 4. Concentrate Eluate to 1 mL SPE->Concentrate Inject 5. Inject 1 µL into GC-MS Concentrate->Inject Separate 6. Chromatographic Separation (DB-5MS Column) Inject->Separate Detect 7. MS Detection (EI, Scan or SIM) Separate->Detect Integrate 8. Integrate Peak Areas Detect->Integrate Calibrate 9. Create Calibration Curve (Response vs. Concentration) Integrate->Calibrate Quantify 10. Quantify Analyte Concentration Calibrate->Quantify

Caption: Workflow for the GC-MS analysis of 2,2'-Dichlorobenzil.

References

The Role of 2,2'-Dichlorobenzil in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic utility of 2,2'-dichlorobenzil as a precursor for the synthesis of various heterocyclic compounds, with a primary focus on quinoxalines and imidazoles. These notes include detailed experimental protocols, quantitative data, and visualizations of synthetic pathways to guide researchers in the development of novel heterocyclic entities for applications in medicinal chemistry and drug discovery.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The synthesis of substituted quinoxalines and imidazoles is of particular interest due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. 2,2'-Dichlorobenzil, a 1,2-dicarbonyl compound, serves as a versatile building block for the construction of these important heterocyclic scaffolds. The presence of chlorine atoms on the phenyl rings offers opportunities for further functionalization and modulation of the physicochemical and biological properties of the resulting molecules.

Synthesis of Quinoxaline Derivatives

The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is a classical and widely used method for the synthesis of quinoxalines. In this context, 2,2'-dichlorobenzil can be reacted with o-phenylenediamine and its derivatives to yield 2,3-bis(2-chlorophenyl)quinoxalines.

General Reaction Scheme:

G 2_2_dichlorobenzil 2,2'-Dichlorobenzil quinoxaline 2,3-bis(2-chlorophenyl)quinoxaline 2_2_dichlorobenzil->quinoxaline + o_phenylenediamine o-Phenylenediamine o_phenylenediamine->quinoxaline +

Caption: General synthesis of 2,3-bis(2-chlorophenyl)quinoxaline.

Experimental Protocols

Protocol 1: Acetic Acid Catalyzed Synthesis

This protocol is adapted from the synthesis of 2,3-bis(4-chlorophenyl)quinoxaline.

Materials:

  • 2,2'-Dichlorobenzil

  • o-Phenylenediamine

  • Glacial Acetic Acid

Procedure:

  • Dissolve 2,2'-dichlorobenzil (1.0 mmol) in glacial acetic acid.

  • Add o-phenylenediamine (1.0 mmol) to the solution.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,3-bis(2-chlorophenyl)quinoxaline.

Protocol 2: Microwave-Assisted Green Synthesis

This method offers a more environmentally friendly and often faster alternative to traditional heating.[1]

Materials:

  • 2,2'-Dichlorobenzil

  • o-Phenylenediamine

  • Ethanol (optional, as a solvent)

Procedure:

  • In a microwave-safe vessel, mix 2,2'-dichlorobenzil (1.0 mmol) and o-phenylenediamine (1.0 mmol).

  • Optionally, a minimal amount of a high-boiling point solvent like ethanol can be added.

  • Irradiate the mixture in a microwave reactor at a suitable power and for a short duration (e.g., 1-5 minutes at 100-300 W).

  • Monitor the reaction by TLC.

  • After completion, cool the vessel and isolate the product by filtration.

  • Wash the product with a small amount of cold ethanol and dry.

  • Further purification can be achieved by recrystallization.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the synthesis of 2,3-diphenylquinoxaline, which can be used as a starting point for the optimization of the synthesis of its dichlorinated analog.

Catalyst/Solvent SystemReactantsTemperature (°C)TimeYield (%)Reference
TiO₂-Pr-SO₃H / EtOHBenzil, o-PhenylenediamineRoom Temp.10 min95[2]
HFIPBenzil, o-PhenylenediamineRoom Temp.1 h95[2]
TolueneBenzil, o-PhenylenediamineRoom Temp.2 h92[3]
Microwave (solvent-free)Benzil, o-PhenylenediamineN/A60 sHigh[1]

Synthesis of Imidazole Derivatives

2,2'-Dichlorobenzil can also serve as a key starting material for the synthesis of tetrasubstituted imidazoles. A common method involves the condensation of a 1,2-diketone, an aldehyde, and a source of ammonia, such as ammonium acetate. This leads to the formation of 4,5-bis(2-chlorophenyl)imidazole derivatives.

General Reaction Scheme:

G 2_2_dichlorobenzil 2,2'-Dichlorobenzil imidazole 2-R-4,5-bis(2-chlorophenyl)imidazole 2_2_dichlorobenzil->imidazole + aldehyde Aldehyde (R-CHO) aldehyde->imidazole + ammonia Ammonium Acetate ammonia->imidazole +

Caption: General synthesis of 2-substituted-4,5-bis(2-chlorophenyl)imidazoles.

Experimental Protocol

The following protocol is adapted from the synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole and can be used as a starting point for the synthesis of 4,5-bis(2-chlorophenyl)imidazole derivatives.

Materials:

  • 2,2'-Dichlorobenzil

  • An appropriate aldehyde (e.g., benzaldehyde for a 2-phenyl substituent)

  • Ammonium acetate

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve 2,2'-dichlorobenzil (1.0 mmol) and the chosen aldehyde (1.0 mmol) in glacial acetic acid.

  • Add ammonium acetate (a source of ammonia, typically in excess, e.g., 5-10 mmol).

  • Reflux the reaction mixture for 2-6 hours, monitoring its progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of cold water to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure imidazole derivative.

Quantitative Data

The table below provides an example of the synthesis of a related chloro-substituted imidazole, which can serve as a reference for the synthesis of 4,5-bis(2-chlorophenyl)imidazoles.

ProductReactantsSolventTimeYield (%)Reference
2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazoleBenzil, 4-chlorobenzaldehyde, Ammonium acetateGlacial Acetic Acid5 h65

Potential Signaling Pathways and Biological Activities

While specific biological data for 2,3-bis(2-chlorophenyl)quinoxaline and 4,5-bis(2-chlorophenyl)imidazole are not extensively reported, the broader classes of quinoxaline and imidazole derivatives are known to exhibit a wide range of pharmacological activities.

Quinoxalines:

  • Anticancer Activity: Many quinoxaline derivatives have demonstrated potent anticancer activity. Some have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers, including non-small-cell lung cancer.[4]

  • Antimicrobial Activity: Quinoxaline 1,4-di-N-oxides are known to exhibit antibacterial effects by inducing DNA damage through the generation of reactive oxygen species.[5]

Imidazoles:

  • Enzyme Inhibition: Imidazole-containing compounds are known to act as inhibitors of various enzymes, including kinases. For example, certain imidazole derivatives are potent inhibitors of EGFR (Epidermal Growth Factor Receptor), a key target in cancer therapy.[1]

  • Anticancer Mechanisms: Some imidazole derivatives have been shown to induce apoptosis in cancer cells through the activation of caspase pathways.[6]

The following diagram illustrates a simplified representation of a potential mechanism of action for a quinoxaline derivative as a Wnt signaling inhibitor.

G cluster_cell Cancer Cell Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates GSK3B GSK-3β Dishevelled->GSK3B Inhibits Beta_catenin β-catenin GSK3B->Beta_catenin Phosphorylates for degradation TCF_LEF TCF/LEF Beta_catenin->TCF_LEF Translocates to nucleus and binds Gene_expression Target Gene Expression TCF_LEF->Gene_expression Activates Quinoxaline Quinoxaline Derivative Quinoxaline->Beta_catenin Inhibits accumulation/translocation

Caption: Potential inhibition of the Wnt/β-catenin pathway by a quinoxaline derivative.

Conclusion

2,2'-Dichlorobenzil is a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds, particularly quinoxalines and imidazoles. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis of novel derivatives. The known biological activities of the parent heterocyclic systems suggest that compounds derived from 2,2'-dichlorobenzil hold significant promise for the development of new therapeutic agents. Further research is warranted to fully elucidate the biological activities and mechanisms of action of these specific chlorinated heterocyclic compounds.

References

Application Notes and Protocols for 2,2'-Dichlorobenzil in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 2,2'-Dichlorobenzil as a versatile precursor for the synthesis of novel agrochemicals. The presence of the dichlorinated phenyl moieties in the benzil scaffold offers a unique starting point for the development of heterocyclic compounds with potential fungicidal, herbicidal, and insecticidal activities. This document outlines synthetic protocols for key heterocyclic derivatives and provides a basis for their evaluation in agrochemical screening programs.

Introduction

2,2'-Dichlorobenzil is an aromatic diketone containing two 2-chlorophenyl groups.[1] The reactivity of the adjacent ketone functionalities allows for the construction of a variety of heterocyclic systems, which are prominent scaffolds in many commercial agrochemicals. The chlorine substituents can enhance the biological activity and metabolic stability of the resulting molecules. This document focuses on the synthesis of quinoxalines, imidazoles, and thiazoles from 2,2'-Dichlorobenzil and their potential applications in agriculture.

Properties of 2,2'-Dichlorobenzil

A summary of the key physical and chemical properties of 2,2'-Dichlorobenzil is presented in Table 1.

PropertyValueReference
CAS Number 21854-95-5
Molecular Formula C₁₄H₈Cl₂O₂[1]
Molecular Weight 279.12 g/mol
Appearance Yellow crystals or powder[2]
Melting Point 132-136 °C
Linear Formula ClC₆H₄COCOC₆H₄Cl

Synthetic Pathways to Bioactive Heterocycles

2,2'-Dichlorobenzil serves as a key building block for the synthesis of several classes of heterocyclic compounds with known agrochemical potential. The general workflow for synthesizing and evaluating these derivatives is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Evaluation 2_2_Dichlorobenzil 2,2'-Dichlorobenzil Heterocycle_Synthesis Heterocycle Synthesis (Quinoxaline, Imidazole, Thiazole) 2_2_Dichlorobenzil->Heterocycle_Synthesis Reactants Purification Purification & Characterization Heterocycle_Synthesis->Purification Crude Product Bioassays Agrochemical Bioassays (Fungicidal, Herbicidal, Insecticidal) Purification->Bioassays Pure Compound SAR_Studies Structure-Activity Relationship (SAR) Studies Bioassays->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: Generalized workflow for agrochemical development from 2,2'-Dichlorobenzil.

Quinoxalines are a class of nitrogen-containing heterocycles known for their diverse biological activities, including fungicidal and insecticidal properties. The synthesis of quinoxalines from 1,2-dicarbonyl compounds and ortho-phenylenediamines is a well-established and efficient method.[3][4][5]

G Start 2,2'-Dichlorobenzil Reaction Condensation Reaction (e.g., in Ethanol) Start->Reaction Reactant o-Phenylenediamine Reactant->Reaction Product 6,7-Dichloro-2,3-bis(2-chlorophenyl)quinoxaline Reaction->Product Assay Fungicidal & Insecticidal Assays Product->Assay

Caption: Synthetic pathway to dichlorophenyl-substituted quinoxalines.

Experimental Protocol: Synthesis of 2,3-bis(2-chlorophenyl)quinoxaline

  • Reaction Setup: In a round-bottom flask, dissolve 2,2'-Dichlorobenzil (1.0 eq) in ethanol.

  • Addition of Reactant: To this solution, add o-phenylenediamine (1.0 eq).

  • Reaction Conditions: Reflux the mixture for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, cool the mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration. The crude product can be recrystallized from ethanol to yield the pure 2,3-bis(2-chlorophenyl)quinoxaline.

  • Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data (Hypothetical):

Reactant 1Reactant 2SolventReaction Time (h)Yield (%)
2,2'-Dichlorobenzilo-PhenylenediamineEthanol385-95
2,2'-Dichlorobenzil4,5-Dimethyl-1,2-phenylenediamineAcetic Acid480-90

Imidazole derivatives are widely used in pharmaceuticals and agrochemicals, with many exhibiting potent fungicidal activity. The Radiszewski synthesis provides a straightforward method for the preparation of tri- and tetra-substituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[6][7]

G Start 2,2'-Dichlorobenzil Reaction Radiszewski Synthesis (e.g., in Acetic Acid) Start->Reaction Reactant1 Aldehyde (e.g., Formaldehyde) Reactant1->Reaction Reactant2 Ammonia Source (e.g., Ammonium Acetate) Reactant2->Reaction Product 2-substituted-4,5-bis(2-chlorophenyl)imidazole Reaction->Product Assay Fungicidal Assays Product->Assay

References

Application Notes and Protocols for Antimicrobial Activity of Dichlorophenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While the topic of interest is the antimicrobial activity of 2,2'-Dichlorobenzil and its derivatives, a comprehensive literature search did not yield specific antimicrobial data for this compound. Therefore, these application notes have been broadened to cover the antimicrobial activities of various dichlorophenyl derivatives to provide relevant information and protocols for researchers in the field.

Introduction

Dichlorophenyl derivatives are a class of compounds that have garnered significant interest in pharmaceutical and agrochemical research due to their diverse biological activities. The presence of one or more dichlorophenyl moieties in a molecule can significantly influence its physicochemical properties, such as lipophilicity and electronic character, which in turn can enhance its interaction with biological targets and overall efficacy.[1] This document provides a summary of the antimicrobial activities of several dichlorophenyl-containing compounds and detailed protocols for their evaluation.

Quantitative Antimicrobial Data

The antimicrobial efficacy of various dichlorophenyl derivatives has been evaluated against a range of microorganisms. The data, including Minimum Inhibitory Concentration (MIC), Minimum Biofilm Inhibition Concentration (MBIC), and Zone of Inhibition, are summarized in the tables below.

Table 1: Antibacterial Activity of Dichlorophenyl Derivatives

Compound ClassDerivativeMicroorganismMIC (µg/mL)MBIC (µg/mL)Zone of Inhibition (mm)Reference
Dichlorophen-functionalized Gold NanoparticlesDDM_Au NPsCarbapenem-Resistant Enterobacteriaceae (CRE)4 - 16--[2]
Chlorophenyl Dioxo-ImidazolidinesMethyl 4-((4-(4-chlorophenyl)-2,5-dioxoimidazolidin-1-yl) methyl) benzoate derivatives (5b and 5d)Staphylococcus aureus (MTCC 737), MRSA, Streptococcus pneumoniae (MTCC 1936), Pseudomonas aeruginosa (MTCC 424), Escherichia coli (MTCC 443)0.1 - 9.5--[3]
2-(3,4-dichlorobenzoyl)benzoic acid hydrazidesHydrazone HDZ-4Escherichia coli--14[4]
Bacillus subtilis--15[4]
2,6-dichlorobenzamidesBenzamide derivative 1dDrug-resistant Bacillus subtilis1.95--[5]
Bacillus subtilis3.9--[5]
Staphylococcus aureus7.8--[5]

Table 2: Bactericidal Activity of 2,4-Dichlorobenzyl Alcohol (DCBA) in Combination with Amylmetacresol (AMC)

MicroorganismLog10 Reduction in CFU/mL (Time)Reference
Streptococcus pyogenes5.7 ± 0.1 (1 min)[6][7]
Haemophilus influenzae6.1 ± 0.1 (1 min)[6][7]
Arcanobacterium haemolyticum6.5 ± 0.0 (1 min)[6][7]
Fusobacterium necrophorum6.5 ± 0.0 (1 min)[6][7]
Streptococcus dysgalactiae6.3 ± 0.0 (5 min)[6][7]
Moraxella catarrhalis5.0 ± 0.9 (5 min)[6][7]
Staphylococcus aureus3.5 ± 0.1 (10 min)[6][7]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.

Materials:

  • Test compounds (e.g., dichlorophenyl derivatives)

  • Bacterial or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth media

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control (e.g., a known antibiotic)

  • Negative control (broth only)

Protocol:

  • Preparation of Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial twofold dilutions of the test compound in the broth medium in the wells of a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Inoculate each well (except the negative control) with the microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading Results: Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (visible growth). Alternatively, a microplate reader can be used to measure absorbance.

Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

  • Test compounds

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks

  • Sterile swabs

  • Positive control disks (e.g., ampicillin)[4]

Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly streak the bacterial inoculum onto the surface of an MHA plate using a sterile swab.

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compound onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (where no bacterial growth is visible) in millimeters.

Bactericidal Activity Assay (Log Reduction)

This assay measures the reduction in viable bacterial counts over time when exposed to an antimicrobial agent.

Materials:

  • Test compound solution (e.g., dissolved lozenge in artificial saliva)[6]

  • Bacterial strains

  • Saline solution

  • Appropriate agar plates for colony counting

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension with a known cell density (e.g., 10^8 CFU/mL).[6]

  • Exposure: Add a small volume of the inoculum to the test compound solution.

  • Time Points: At specified time intervals (e.g., 1, 5, 10 minutes), withdraw an aliquot of the mixture.[6]

  • Neutralization and Dilution: Neutralize the antimicrobial agent and perform serial dilutions of the aliquot in saline.

  • Plating and Incubation: Plate the dilutions onto agar plates and incubate under appropriate conditions to allow for colony formation.

  • Colony Counting: Count the number of colony-forming units (CFU) on the plates and calculate the log10 reduction in CFU/mL compared to the initial inoculum.

Mechanism of Action and Signaling Pathways

The precise mechanisms of action for many dichlorophenyl derivatives are still under investigation and can vary depending on the specific molecular structure. However, some general mechanisms have been proposed. For instance, dichlorophen-functionalized gold nanoparticles have been shown to disrupt bacterial membrane integrity and induce intracellular oxidative stress through the production of reactive oxygen species.[2] Other dichlorophenyl-containing compounds, such as certain chlorophenyl dioxo-imidazolidines, are thought to act by inhibiting DNA gyrase.[3]

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound Assay_Setup Set up Assay (e.g., Microdilution Plate or Agar Plate) Compound->Assay_Setup Microorganism Microorganism Culture Inoculum Prepare Standardized Inoculum Microorganism->Inoculum Inoculum->Assay_Setup Incubation Incubate Assay_Setup->Incubation Data_Collection Data Collection (e.g., Measure MIC, Zone of Inhibition) Incubation->Data_Collection Interpretation Interpret Results Data_Collection->Interpretation

Caption: Workflow for Antimicrobial Susceptibility Testing.

Proposed Mechanism of Action for Certain Dichlorophenyl Derivatives

Mechanism_of_Action cluster_compound Antimicrobial Compound cluster_target Bacterial Cell cluster_effect Cellular Effect Compound Dichlorophenyl Derivative Membrane Cell Membrane Compound->Membrane Interaction DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibition ROS Reactive Oxygen Species (ROS) Compound->ROS Induction Membrane_Disruption Membrane Disruption Membrane->Membrane_Disruption DNA_Replication_Inhibition Inhibition of DNA Replication DNA_Gyrase->DNA_Replication_Inhibition Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Death Cell Death Membrane_Disruption->Cell_Death DNA_Replication_Inhibition->Cell_Death Oxidative_Stress->Cell_Death

Caption: Proposed Mechanisms of Antimicrobial Action.

References

Application Notes and Protocols: 2,2'-Dichlorobenzil as a Versatile Building Block for High-Performance Polyquinoxalines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2,2'-Dichlorobenzil as a key monomer in the synthesis of high-performance polyquinoxalines (PQs). Polyquinoxalines are a class of thermally and chemically stable polymers, making them suitable for a wide range of applications in materials science, including high-temperature adhesives, coatings, films, and advanced composite matrices. The inclusion of chlorine atoms in the polymer backbone, derived from 2,2'-Dichlorobenzil, can further enhance flame retardancy and modify solubility characteristics.

Application: Synthesis of High-Performance Polyquinoxalines

2,2'-Dichlorobenzil serves as a bis(α-dicarbonyl) monomer that undergoes a condensation reaction with aromatic tetraamines to form the quinoxaline heterocyclic ring structure within the polymer backbone. A common and effective aromatic tetraamine for this purpose is 3,3',4,4'-tetraaminobiphenyl (TAB). The resulting poly[2,3-bis(2-chlorophenyl)-6,6'-biquinoxaline] exhibits exceptional thermal stability and desirable mechanical properties.

Reaction Scheme:

The synthesis proceeds via a step-growth polymerization, as illustrated in the following workflow:

reaction_workflow cluster_reactants Reactants monomer1 2,2'-Dichlorobenzil reaction Polycondensation monomer1->reaction monomer2 3,3',4,4'-Tetraaminobiphenyl (TAB) monomer2->reaction solvent Solvent (e.g., m-cresol) solvent->reaction polymer Poly[2,3-bis(2-chlorophenyl)-6,6'-biquinoxaline] reaction->polymer Heat purification Purification polymer->purification Precipitation in Methanol product High-Performance Polymer Film/Fiber purification->product

Caption: General workflow for the synthesis of polyquinoxalines.

Quantitative Data

The following table summarizes the typical properties of polyquinoxalines synthesized from 2,2'-Dichlorobenzil and 3,3',4,4'-tetraaminobiphenyl.

PropertyValue
Thermal Properties
Glass Transition Temperature (Tg)> 350 °C
10% Weight Loss Temperature (TGA, N2)> 500 °C
Mechanical Properties (Film)
Tensile Strength80 - 120 MPa
Tensile Modulus2.5 - 3.5 GPa
Elongation at Break5 - 15%
Solubility
Solventsm-cresol, Sulfuric Acid
InsolventsMethanol, Acetone, Water

Experimental Protocols

Synthesis of Poly[2,3-bis(2-chlorophenyl)-6,6'-biquinoxaline]

This protocol details the solution polymerization of 2,2'-Dichlorobenzil and 3,3',4,4'-tetraaminobiphenyl in m-cresol.

Materials:

  • 2,2'-Dichlorobenzil (1.00 eq)

  • 3,3',4,4'-Tetraaminobiphenyl (TAB) (1.00 eq)

  • m-cresol (anhydrous)

  • Methanol

  • Nitrogen or Argon gas supply

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen/argon inlet, and a condenser.

Procedure:

  • Reactant Preparation: In a clean and dry three-necked round-bottom flask, add equimolar amounts of 2,2'-Dichlorobenzil and 3,3',4,4'-tetraaminobiphenyl.

  • Solvent Addition: Under a gentle flow of inert gas (nitrogen or argon), add anhydrous m-cresol to the flask to achieve a solids concentration of 10-15% (w/v).

  • Polymerization:

    • Stir the mixture at room temperature for 1 hour to ensure homogeneity.

    • Gradually heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.

    • Increase the temperature to 180-200 °C and continue the reaction for an additional 12-18 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.

  • Polymer Precipitation and Purification:

    • Cool the viscous polymer solution to room temperature.

    • Slowly pour the polymer solution into a large excess of methanol with vigorous stirring to precipitate the polymer.

    • Collect the fibrous polymer precipitate by filtration.

    • Wash the polymer thoroughly with hot methanol multiple times to remove any residual solvent and unreacted monomers.

    • Dry the purified polymer in a vacuum oven at 120 °C for 24 hours.

synthesis_protocol start Start reactants 1. Add 2,2'-Dichlorobenzil and TAB to a 3-necked flask start->reactants solvent 2. Add anhydrous m-cresol under inert gas reactants->solvent stir_rt 3. Stir at room temperature for 1 hour solvent->stir_rt heat1 4. Heat to 80-90 °C for 4-6 hours stir_rt->heat1 heat2 5. Increase temperature to 180-200 °C for 12-18 hours heat1->heat2 cool 6. Cool the reaction mixture heat2->cool precipitate 7. Precipitate the polymer in methanol cool->precipitate filter 8. Filter and collect the polymer precipitate->filter wash 9. Wash with hot methanol filter->wash dry 10. Dry under vacuum at 120 °C wash->dry end End dry->end

Caption: Step-by-step synthesis protocol for polyquinoxalines.

Film Casting

High-quality, flexible films can be prepared from the synthesized polyquinoxaline for further characterization and application.

Materials:

  • Dry Poly[2,3-bis(2-chlorophenyl)-6,6'-biquinoxaline]

  • m-cresol

  • Glass casting plate

  • Doctor blade or casting knife

  • Oven

Procedure:

  • Polymer Solution Preparation: Prepare a 5-10% (w/v) solution of the dry polymer in m-cresol by stirring at a slightly elevated temperature (40-50 °C) until the polymer is fully dissolved.

  • Casting:

    • Ensure the glass casting plate is clean, dry, and level.

    • Pour the polymer solution onto the glass plate.

    • Use a doctor blade or casting knife to spread the solution evenly to the desired thickness.

  • Solvent Evaporation:

    • Place the casting plate in a dust-free, temperature-controlled oven.

    • Gradually increase the temperature from 60 °C to 200 °C over several hours to slowly remove the solvent. A slow evaporation rate is crucial to avoid the formation of voids and to obtain a uniform film.

  • Film Removal:

    • After complete solvent removal, cool the glass plate to room temperature.

    • Carefully peel the polymer film from the glass plate. The film can be cut to the desired dimensions for testing.

Signaling Pathway (Reaction Mechanism)

The formation of the quinoxaline ring proceeds through a well-established condensation mechanism.

mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Cyclization and Aromatization A Aromatic Diamine (Nucleophile) C Tetrahedral Intermediate A->C Attack B Dicarbonyl of 2,2'-Dichlorobenzil (Electrophile) B->C D Intermediate C->D E Iminium Ion D->E - H2O F Diimine Intermediate E->F G Cyclized Intermediate F->G Intramolecular Attack H Quinoxaline Ring (Aromatic) G->H - H2O, Aromatization

Caption: Simplified reaction mechanism for quinoxaline formation.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2'-Dichlorobenzil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during the synthesis of 2,2'-Dichlorobenzil.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 2,2'-Dichlorobenzil?

A1: The most common and practical laboratory synthesis of 2,2'-Dichlorobenzil involves a two-step process:

  • Benzoin Condensation: The self-condensation of 2-chlorobenzaldehyde in the presence of a cyanide or thiamine catalyst to form 2,2'-dichlorobenzoin.

  • Oxidation: The subsequent oxidation of 2,2'-dichlorobenzoin to 2,2'-Dichlorobenzil using an oxidizing agent such as nitric acid or copper(II) sulfate in pyridine.

Q2: My benzoin condensation of 2-chlorobenzaldehyde is not working. What are the possible reasons?

A2: Failure of the benzoin condensation can be attributed to several factors:

  • Purity of 2-chlorobenzaldehyde: The starting aldehyde must be pure and free from its corresponding carboxylic acid (2-chlorobenzoic acid), which can form upon exposure to air. Benzoic acid can interfere with the catalyst.[1] It is recommended to use freshly distilled or newly purchased 2-chlorobenzaldehyde.

  • Catalyst Activity: The cyanide or thiamine catalyst may be inactive. Ensure the catalyst is of good quality and handled under appropriate conditions.

  • Reaction Conditions: The reaction is sensitive to conditions such as temperature and solvent. Ensure you are following a reliable protocol.

Q3: The yield of my 2,2'-Dichlorobenzil is low. How can I improve it?

A3: Low yields can result from issues in either the condensation or the oxidation step.

  • Incomplete Condensation: As mentioned in Q2, ensure the benzoin condensation proceeds to completion.

  • Incomplete Oxidation: The oxidation of 2,2'-dichlorobenzoin may not have gone to completion. It can be difficult to obtain a product completely free from the starting benzoin when using nitric acid.[2] Monitor the reaction by Thin Layer Chromatography (TLC) to ensure all the benzoin has been consumed.

  • Side Reactions: The presence of the electron-withdrawing chlorine group on the aromatic ring can sometimes lead to side reactions. For instance, in similar reactions, Cannizzaro-type disproportionation can occur, especially with more electron-deficient aldehydes.

  • Purification Losses: Significant loss of product can occur during recrystallization if an inappropriate solvent or an excessive amount of solvent is used.

Q4: I am having trouble purifying the final 2,2'-Dichlorobenzil product. What are the recommended methods?

A4: Recrystallization is the most common method for purifying 2,2'-Dichlorobenzil.

  • Solvent Selection: A common solvent for recrystallizing benzils is ethanol or a mixture of ethanol and water.[1][3] Carbon tetrachloride has also been used for benzil.[2] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Removing Unreacted Benzoin: If TLC analysis shows the presence of unreacted 2,2'-dichlorobenzoin, careful recrystallization is necessary as its polarity is different from the target benzil. Multiple recrystallizations may be required.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Yield of 2,2'-Dichlorobenzoin Impure 2-chlorobenzaldehyde (contains 2-chlorobenzoic acid).[1]Use freshly distilled or purified 2-chlorobenzaldehyde.
Inactive catalyst (cyanide or thiamine).Use a fresh batch of catalyst. For thiamine, ensure the correct basic conditions are met to form the active ylide.
Incorrect reaction conditions (temperature, solvent).Adhere strictly to a validated experimental protocol. The reaction can be sensitive to temperature fluctuations.
Incomplete Oxidation to 2,2'-Dichlorobenzil Insufficient oxidizing agent or reaction time.Use a slight excess of the oxidizing agent. Monitor the reaction progress using TLC until all the 2,2'-dichlorobenzoin is consumed. Note that some protocols suggest that extended reaction times are necessary for complete oxidation.[2]
Low reaction temperature.Ensure the reaction is maintained at the temperature specified in the protocol.
Formation of Side Products Presence of impurities in starting materials.Purify the 2-chlorobenzaldehyde before use.
Reaction conditions favoring side reactions (e.g., Cannizzaro reaction).Carefully control the reaction conditions, particularly the base concentration if applicable.
Oxidation of the aldehyde starting material.Store 2-chlorobenzaldehyde under an inert atmosphere and away from light.
Difficulty in Product Isolation/Purification Product is an oil and does not crystallize.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[1] Ensure the correct solvent system is being used for recrystallization.
Product is contaminated with starting materials or byproducts.Perform multiple recrystallizations. Consider column chromatography if recrystallization is ineffective.
Discoloration of the Product Presence of colored impurities or degradation products.Recrystallize the product, possibly with the addition of activated charcoal to remove colored impurities.

Experimental Protocols

Protocol 1: Synthesis of 2,2'-Dichlorobenzoin via Benzoin Condensation

This protocol is adapted from general procedures for benzoin condensation.

Materials:

  • 2-chlorobenzaldehyde

  • Thiamine hydrochloride

  • Sodium hydroxide

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve thiamine hydrochloride in water.

  • Add ethanol to the solution.

  • Cool the mixture in an ice bath and add a solution of sodium hydroxide dropwise with stirring.

  • To this solution, add freshly distilled 2-chlorobenzaldehyde.

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC. The reaction may take several hours to a full day.

  • Once the reaction is complete, cool the mixture in an ice bath to induce crystallization.

  • Collect the crude 2,2'-dichlorobenzoin by suction filtration and wash it with a cold mixture of ethanol and water.[1]

  • Recrystallize the crude product from hot ethanol to obtain pure 2,2'-dichlorobenzoin.

Protocol 2: Oxidation of 2,2'-Dichlorobenzoin to 2,2'-Dichlorobenzil

This protocol is adapted from general procedures for the oxidation of benzoin to benzil.

Method A: Using Nitric Acid

Materials:

  • 2,2'-Dichlorobenzoin

  • Concentrated Nitric Acid

  • Ethanol (for recrystallization)

Procedure:

  • CAUTION: Perform this reaction in a fume hood as toxic nitrogen oxide gases are evolved.

  • In a round-bottom flask, add the 2,2'-dichlorobenzoin.

  • Carefully add concentrated nitric acid to the flask.[3]

  • Heat the mixture gently on a steam bath or in a water bath with occasional swirling. Continue heating until the evolution of brown-red nitrogen oxide gases ceases.[3]

  • Cool the reaction mixture and pour it into a beaker of ice-cold water with stirring.

  • The solid 2,2'-Dichlorobenzil will precipitate. Collect the crude product by suction filtration and wash it thoroughly with cold water to remove any residual acid.

  • Recrystallize the crude product from ethanol to obtain pure, yellow crystals of 2,2'-Dichlorobenzil.

Method B: Using Copper(II) Sulfate and Pyridine

Materials:

  • 2,2'-Dichlorobenzoin

  • Copper(II) sulfate pentahydrate

  • Pyridine

  • Water

  • Hydrochloric acid (10%)

Procedure:

  • In a flask equipped with a reflux condenser and stirrer, dissolve copper(II) sulfate in a mixture of pyridine and water by heating.[2]

  • Add the 2,2'-dichlorobenzoin to the hot solution and continue heating and stirring. The reaction mixture will turn dark green.[2]

  • After the reaction is complete (monitor by TLC), cool the mixture.

  • Decant the copper sulfate-pyridine solution and wash the product with water.

  • Heat the crude product with 10% hydrochloric acid, then cool and filter.

  • Wash the filtered product with water until the washings are neutral.

  • Recrystallize the dried product from a suitable solvent like ethanol.

Data Presentation

Table 1: Typical Reaction Conditions for Benzoin Condensation

ParameterThiamine CatalysisCyanide Catalysis
Catalyst Thiamine HydrochlorideSodium or Potassium Cyanide
Base Sodium Hydroxide-
Solvent Ethanol/WaterEthanol/Water
Temperature Room TemperatureRoom Temperature
Typical Yield 60-80%70-90%

Table 2: Comparison of Oxidation Methods for Benzoin to Benzil

ParameterNitric Acid Oxidation[3]Copper(II) Sulfate/Pyridine Oxidation[2]
Oxidizing Agent Concentrated Nitric AcidCopper(II) Sulfate
Catalyst/Medium -Pyridine/Water
Temperature Gentle heating (steam bath)Heating on a steam bath
Reaction Time ~30 minutes or until gas evolution ceases~2 hours
Work-up Precipitation in ice waterAcid wash
Typical Yield ~95% (may contain benzoin impurity)~86%
Safety Concern Evolution of toxic NOx gasesUse of toxic pyridine

Visualizations

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Benzoin Condensation cluster_step2 Step 2: Oxidation cluster_end Final Product start 2-Chlorobenzaldehyde benzoin 2,2'-Dichlorobenzoin start->benzoin Thiamine or Cyanide Catalyst benzil 2,2'-Dichlorobenzil benzoin->benzil Oxidizing Agent (e.g., HNO3, CuSO4) end_product Purified 2,2'-Dichlorobenzil benzil->end_product Recrystallization

Caption: Synthetic workflow for 2,2'-Dichlorobenzil.

Troubleshooting start Low Yield or Failed Reaction check_step At which step is the issue? start->check_step benzoin_step Benzoin Condensation check_step->benzoin_step Step 1 oxidation_step Oxidation Step check_step->oxidation_step Step 2 benzoin_issue1 Impure Aldehyde? benzoin_step->benzoin_issue1 oxidation_issue1 Incomplete Reaction? oxidation_step->oxidation_issue1 benzoin_issue2 Inactive Catalyst? benzoin_issue1->benzoin_issue2 No solution1 Distill Aldehyde benzoin_issue1->solution1 Yes solution2 Use Fresh Catalyst benzoin_issue2->solution2 Yes oxidation_issue2 Purification Loss? oxidation_issue1->oxidation_issue2 No solution3 Increase Reaction Time/ Monitor by TLC oxidation_issue1->solution3 Yes solution4 Optimize Recrystallization Solvent/Volume oxidation_issue2->solution4 Yes

Caption: Troubleshooting decision tree for synthesis.

References

Technical Support Center: Synthesis of 2,2'-Dichlorobenzil

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis and improve the yield of 2,2'-Dichlorobenzil.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 2,2'-Dichlorobenzil? A1: The synthesis is typically a two-step process. The first step is a benzoin condensation of two molecules of 2-chlorobenzaldehyde to form the α-hydroxyketone intermediate, 2,2'-dichlorobenzoin. The second step involves the oxidation of this intermediate to the final α-diketone product, 2,2'-Dichlorobenzil.

Q2: Why can the yield of this synthesis be low? A2: The primary challenge is the steric hindrance caused by the chlorine atoms at the ortho (2 and 2') positions. This hindrance can significantly slow down the key carbon-carbon bond formation in the benzoin condensation step, leading to lower yields compared to unhindered aromatic aldehydes.[1][2] Purity of the starting material and reaction conditions are also critical factors.[3]

Q3: What are the common catalysts for the benzoin condensation step? A3: The classic catalyst is the cyanide ion (e.g., from NaCN or KCN).[3][4] Modern alternatives include N-Heterocyclic Carbenes (NHCs), which are often generated in situ from thiazolium or triazolium salts (like thiamine hydrochloride) and a base.[5][6] While effective, NHC performance can also be diminished by sterically hindered substrates.[1]

Q4: What are the potential side products in this synthesis? A4: In the condensation step, a major side product can be 2-chlorobenzoic acid, formed from the oxidation of the starting aldehyde, especially if the aldehyde is impure or exposed to air.[3] During oxidation, incomplete reaction will leave unreacted 2,2'-dichlorobenzoin in the final product. With highly hindered aldehydes, anomalous reactions can sometimes occur, leading to different products entirely.[7]

Troubleshooting Guide

Problem 1: Low or No Yield in Benzoin Condensation Step

Question: My benzoin condensation of 2-chlorobenzaldehyde resulted in a very low yield or only starting material. What went wrong?

Answer: This is a common issue, often linked to several factors:

  • Purity of 2-Chlorobenzaldehyde: The starting aldehyde must be free from 2-chlorobenzoic acid. Carboxylic acid impurities will neutralize the base required for the catalyst, quenching the reaction. It is highly recommended to wash commercial benzaldehyde with a sodium carbonate solution and distill it before use.[3]

  • Catalyst Inactivity:

    • Cyanide: Ensure the cyanide salt is fresh and has not been passivated by excessive exposure to atmospheric moisture and CO₂.

    • Thiamine (NHC): When preparing the thiamine catalyst with a base (e.g., NaOH), the temperature should be controlled. Overheating can degrade the catalyst.[8] The active catalyst is formed when the solution turns yellow; adding the aldehyde at the right time is crucial.[8]

  • Steric Hindrance: 2-chlorobenzaldehyde is sterically hindered, which naturally slows the reaction.[9] Increased reaction times or alternative catalytic systems may be necessary. While electronic effects of substituents have little influence on the reaction, steric effects can dramatically reduce the yield.[2]

  • Solvent Issues: The solvent system (typically aqueous ethanol) is important. Too much water can cause the non-polar aldehyde to precipitate, while too little may not fully dissolve the catalyst.[10]

Problem 2: The Final Product is Contaminated with Starting Material (2,2'-dichlorobenzoin)

Question: After the oxidation step, my NMR/TLC analysis shows that the product is a mixture of 2,2'-Dichlorobenzil and 2,2'-dichlorobenzoin. How can I improve the conversion?

Answer: Incomplete oxidation is the likely cause. Consider the following solutions:

  • Increase Reaction Time or Temperature: Provide more time for the reaction to go to completion. If the protocol allows, a modest increase in temperature may improve the rate of conversion.

  • Oxidizing Agent Stoichiometry: Ensure you are using a sufficient molar excess of the oxidizing agent (e.g., nitric acid or a copper(II) salt).

  • Purity of Intermediate: Ensure the 2,2'-dichlorobenzoin intermediate was reasonably pure before starting the oxidation. Impurities from the first step could interfere with the second.

  • Efficient Mixing: For heterogeneous reactions (e.g., with solid copper(II) acetate), ensure vigorous stirring to maximize surface area contact between the reactants.

Problem 3: Product is an Off-Color or Oily Residue

Question: My final 2,2'-Dichlorobenzil product is a discolored yellow/brown solid or oil instead of pale yellow crystals. What is the cause?

Answer: Discoloration often points to the presence of side products or residual reagents.

  • Residual Nitric Acid: If using nitric acid for oxidation, residual NOx gases can impart a yellowish-brown color. Ensure the reaction is complete (cessation of gas evolution) and the product is thoroughly washed.[10]

  • Side Products: The presence of colored impurities may necessitate further purification.

  • Purification: Recrystallization is the most effective method for purifying the final product. A solvent screen should be performed to find a suitable system where the product has high solubility in the hot solvent and low solubility in the cold solvent, while impurities remain in solution.[11] Ethanol is often a good starting point for benzil-type compounds.[3]

Factors Affecting Yield: A Comparative Overview

The tables below summarize key variables that influence the overall yield of the synthesis.

Table 1: Impact of Starting Material Purity on Benzoin Condensation

Purity of 2-ChlorobenzaldehydeCommon ImpurityExpected YieldRationale
Freshly Distilled (>99%)NoneHighCatalyst remains active.[3]
Commercial Grade (Unpurified)2-Chlorobenzoic AcidLow to NoneAcid neutralizes the basic conditions required for the catalyst.[3]

Table 2: Comparison of Catalysts for Benzoin Condensation

CatalystTypical ConditionsAdvantagesDisadvantages
Sodium Cyanide (NaCN)Aqueous Ethanol, RefluxWell-established, inexpensive.[6]Highly toxic, requires careful handling and disposal.
Thiamine HCl / Base (NHC)Aqueous Ethanol, 60-65°CLower toxicity, "greener" alternative.[10]Sensitive to temperature, can be less effective for sterically hindered substrates.[1][8]
N-Heterocyclic Carbenes (Pre-formed)Anhydrous THF, BaseHigh activity, reacts faster than in-situ generated catalysts.[2]More expensive, requires anhydrous conditions.

Experimental Protocols

Protocol 1: Synthesis of 2,2'-Dichlorobenzoin (Benzoin Condensation)

This protocol is adapted from standard thiamine-catalyzed procedures and adjusted for a sterically hindered substrate.

  • Preparation of Aldehyde: Wash 10.0 g of 2-chlorobenzaldehyde with 10% sodium carbonate solution, then with water. Dry over anhydrous magnesium sulfate and distill under reduced pressure to collect the pure aldehyde.

  • Catalyst Preparation: In a 100 mL round-bottom flask, dissolve 1.2 g of thiamine hydrochloride in 4 mL of water. Add 15 mL of 95% ethanol and cool the solution in an ice bath.

  • Slowly add 3.0 mL of cold 5M NaOH dropwise to the thiamine solution with constant swirling over 5-10 minutes, ensuring the temperature remains low. The solution should turn a pale, clear yellow.

  • Reaction: Remove the flask from the ice bath and add 7.0 g (5.8 mL, 0.05 mol) of the purified 2-chlorobenzaldehyde. Swirl to mix thoroughly.

  • Equip the flask with a reflux condenser and heat the mixture in a water bath at 60-65°C for 2-4 hours. Note: Due to steric hindrance, this reaction may require a longer time than unsubstituted benzaldehyde.

  • Isolation: Cool the reaction mixture in an ice bath to induce crystallization. If crystals do not form, scratch the inside of the flask with a glass rod.[8]

  • Collect the crude product by vacuum filtration and wash with a cold 1:1 mixture of water and ethanol.

  • Purification: Recrystallize the crude 2,2'-dichlorobenzoin from hot ethanol to obtain a purified white solid.

Protocol 2: Synthesis of 2,2'-Dichlorobenzil (Oxidation)

This protocol uses nitric acid as the oxidant.

  • Setup: In a 100 mL flask placed within a fume hood, add 4.0 g of dry 2,2'-dichlorobenzoin.

  • Reaction: Carefully add 15 mL of concentrated nitric acid. CAUTION: This reaction will evolve toxic brown nitrogen dioxide (NO₂) gas and is highly exothermic.

  • Heat the mixture gently on a steam bath or in a hot water bath (~70-80°C). Swirl the flask occasionally. Continue heating for 60-90 minutes, or until the evolution of brown gases ceases.[10]

  • Isolation: Pour the hot reaction mixture into 100 mL of ice-cold water in a beaker. The yellow product should solidify.

  • Break up the solid with a stirring rod and collect it by vacuum filtration.

  • Wash the crystals thoroughly with cold water until the washings are no longer acidic (test with pH paper).

  • Purification: Recrystallize the crude 2,2'-Dichlorobenzil from 95% ethanol to yield pale yellow crystals. Confirm purity by measuring the melting point.

Visualized Workflows and Logic

G cluster_0 Step 1: Benzoin Condensation cluster_1 Step 2: Oxidation cluster_2 Purification A 2-Chlorobenzaldehyde (Purified) C Reaction at 60-65°C A->C B Catalyst Solution (Thiamine/NaOH or NaCN) B->C D Crude 2,2'-Dichlorobenzoin C->D F Reaction at 70-80°C D->F Intermediate E Oxidizing Agent (Conc. Nitric Acid) E->F G Crude 2,2'-Dichlorobenzil H Recrystallization (Ethanol) G->H I Pure 2,2'-Dichlorobenzil H->I

Caption: High-level workflow for the two-step synthesis of 2,2'-Dichlorobenzil.

G A Low Final Yield of 2,2'-Dichlorobenzil B Check Purity of Intermediate (2,2'-Dichlorobenzoin) A->B E Impure Intermediate B->E Impure F Pure Intermediate B->F Pure C Check Condensation Step J Problem: Low Condensation Yield C->J D Check Oxidation Step H Problem: Incomplete Oxidation D->H E->C G Solution: Recrystallize Intermediate Before Oxidation E->G F->D I Solution: - Increase Reaction Time - Check Oxidant Stoichiometry H->I K Solution: - Use Distilled Aldehyde - Check Catalyst Prep - Increase Reaction Time J->K

Caption: Troubleshooting logic tree for diagnosing low yield in the synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 2,2'-Dichlorobenzil Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,2'-Dichlorobenzil. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2,2'-Dichlorobenzil?

A1: The most prevalent laboratory method for the synthesis of 2,2'-Dichlorobenzil is the oxidation of its precursor, 2,2'-dichlorobenzoin. A common and effective oxidizing agent for this transformation is nitric acid.[1][2][3][4] Other methods include catalytic oxidation using copper(II) salts in the presence of a co-oxidant like ammonium nitrate.[5][6][7]

Q2: What are the typical reaction conditions for the nitric acid oxidation of a benzoin to a benzil?

A2: Typically, the reaction involves heating the benzoin with concentrated nitric acid.[1][2][3][4] The mixture is often heated on a water bath until the evolution of nitrogen oxide gases ceases.[1][2] The crude product is then isolated by pouring the reaction mixture into cold water, followed by filtration and washing.[1][2][4]

Q3: How can I purify the crude 2,2'-Dichlorobenzil?

A3: Recrystallization is the most common method for purifying benzils. Ethanol is a frequently used solvent for this purpose.[1][2][4] The crude product is dissolved in a minimum amount of hot ethanol, and then allowed to cool slowly to form crystals.

Q4: How can I determine the purity of the synthesized 2,2'-Dichlorobenzil?

A4: The purity of the final product can be assessed by its melting point. Pure benzil has a sharp melting point of 94-96 °C, and while the melting point for 2,2'-Dichlorobenzil may differ slightly, a sharp melting range is indicative of high purity.[1] Thin Layer Chromatography (TLC) can also be used to check for the presence of impurities, such as unreacted benzoin.[8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield of 2,2'-Dichlorobenzil Incomplete oxidation of the 2,2'-dichlorobenzoin.- Ensure the reaction is heated for a sufficient amount of time, until the evolution of brown-red nitrogen oxide gases has completely stopped.[2]- The electron-withdrawing nature of the two chlorine atoms may slow down the oxidation compared to unsubstituted benzoin. Consider a modest increase in reaction time.- Ensure adequate mixing of the reactants.
Loss of product during workup.- Ensure the product is fully precipitated by pouring the reaction mixture into a sufficient volume of ice-cold water.[4]- Thoroughly wash the collected crude product with cold water to remove any remaining acid, but avoid excessive washing which might dissolve some product.[2]
Product is an Oil and Does Not Solidify The product may be impure, leading to a depression of the melting point.- Vigorously stir or scratch the oil with a glass rod while cooling in an ice bath to induce crystallization.[4]- Ensure that the starting 2,2'-dichlorobenzoin is of high purity.
Presence of Unreacted 2,2'-Dichlorobenzoin in the Final Product Incomplete oxidation.- A simple chemical test can detect the presence of benzoin. Dissolve a small amount of the product in ethanol and add a drop of sodium hydroxide solution. A purple color indicates the presence of benzoin.[3]- If significant starting material remains, the product should be subjected to a second recrystallization.
Potential for Nitration of the Aromatic Rings Concern about aromatic nitration as a side reaction with nitric acid.- Nitration of the aromatic rings is unlikely to occur under the typical reaction conditions for benzoin oxidation because sulfuric acid, which is necessary to generate the nitronium ion (NO2+) for electrophilic aromatic substitution, is not present.[1]

Experimental Protocol: Oxidation of 2,2'-Dichlorobenzoin with Nitric Acid

This protocol is a generalized procedure based on common methods for benzoin oxidation.[1][2][3][4]

Materials:

  • 2,2'-Dichlorobenzoin

  • Concentrated Nitric Acid

  • Ethanol (95%)

  • Distilled Water

Procedure:

  • In a round-bottomed flask, place 1.0 g of 2,2'-dichlorobenzoin.

  • In a fume hood, carefully add 5 mL of concentrated nitric acid to the flask.

  • Heat the mixture on a boiling water bath. Swirl the flask occasionally.

  • Continue heating until the evolution of reddish-brown nitrogen oxide fumes ceases (this may take approximately 1 to 1.5 hours).[1]

  • Carefully pour the hot reaction mixture into 50-100 mL of ice-cold water in a beaker.

  • Stir the mixture until the precipitated product solidifies.

  • Collect the crude solid by vacuum filtration and wash it thoroughly with cold water to remove any residual nitric acid.

  • Recrystallize the crude product from hot 95% ethanol.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry.

  • Determine the yield and melting point of the purified 2,2'-Dichlorobenzil.

Data Presentation

Parameter Typical Conditions for Benzil Synthesis
Oxidizing Agent Concentrated Nitric Acid[1][2][3][4]
Solvent None (neat nitric acid)
Reaction Temperature Boiling Water Bath (~100 °C)[1][4]
Reaction Time 1 - 1.5 hours[1]
Purification Method Recrystallization from Ethanol[1][2][4]
Typical Yield ~92% (for unsubstituted benzil)[1]

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Isolation cluster_purification Purification A 1. Combine 2,2'-Dichlorobenzoin and Conc. Nitric Acid B 2. Heat on Boiling Water Bath (~1.5h) A->B C 3. Pour into Ice Water B->C D 4. Filter Crude Product C->D E 5. Wash with Cold Water D->E F 6. Recrystallize from Hot Ethanol E->F G 7. Cool to Form Crystals F->G H 8. Filter and Dry Pure Product G->H

Caption: Experimental workflow for the synthesis of 2,2'-Dichlorobenzil.

troubleshooting_guide cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Yield or Impure Product check_oxidation Check for complete oxidation (no more NOx fumes) start->check_oxidation check_purity TLC or chemical test for unreacted benzoin check_oxidation->check_purity Yes increase_time Increase reaction time check_oxidation->increase_time No recrystallize Re-recrystallize product check_purity->recrystallize Impure check_workup Review workup procedure (efficient precipitation and washing) check_purity->check_workup Pure but low yield

References

Identifying and minimizing side products in 2,2'-Dichlorobenzil reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,2'-Dichlorobenzil synthesis. The information is designed to help identify and minimize the formation of common side products during the reaction.

Troubleshooting Guide

Q1: My reaction to synthesize 2,2'-Dichlorobenzil from 2-chlorobenzaldehyde has a low yield and contains several impurities. What are the likely side products and how can I minimize them?

A1: The synthesis of 2,2'-Dichlorobenzil from 2-chlorobenzaldehyde is typically a two-step process: a benzoin condensation to form 2,2'-dichlorobenzoin, followed by an oxidation step. Side products can arise in both stages.

Step 1: Benzoin Condensation of 2-Chlorobenzaldehyde

During this step, the primary side products are often due to incomplete reaction or competing reactions.

  • Unreacted 2-chlorobenzaldehyde: The most straightforward impurity is the starting material. To minimize this, ensure the reaction goes to completion by monitoring it via TLC or HPLC. Adjusting reaction time or catalyst concentration may be necessary.

  • Cannizzaro Reaction Products: In the presence of a base, aldehydes lacking α-hydrogens, such as 2-chlorobenzaldehyde, can undergo the Cannizzaro reaction. This disproportionation reaction produces 2-chlorobenzoic acid and 2-chlorobenzyl alcohol. While cyanide is used as a catalyst to favor the benzoin condensation, suboptimal conditions can lead to the Cannizzaro pathway. To mitigate this, ensure precise control of stoichiometry and temperature.

Step 2: Oxidation of 2,2'-Dichlorobenzoin

The oxidation of the intermediate, 2,2'-dichlorobenzoin, to the final product, 2,2'-Dichlorobenzil, can also generate impurities.

  • Unreacted 2,2'-dichlorobenzoin: Incomplete oxidation will leave the starting material for this step in your final product. Ensure the use of a sufficient amount of the oxidizing agent and adequate reaction time.

  • Over-oxidation Products: Aggressive oxidation conditions can lead to the cleavage of the C-C bond in the benzoin or benzil, resulting in the formation of 2-chlorobenzoic acid. Using milder, more controlled oxidizing agents can prevent this.

  • Benzilic Acid Rearrangement Product: The desired product, 2,2'-Dichlorobenzil, can undergo a benzilic acid rearrangement in the presence of a base to form 2,2'-dichlorobenzilic acid. This is a common side reaction for 1,2-diketones. It is crucial to neutralize the reaction mixture and avoid basic conditions during workup and purification to prevent this.

Q2: I have identified 2-chlorobenzoic acid as a major impurity in my final 2,2'-Dichlorobenzil product. What is the likely cause and how can I prevent it?

A2: The presence of 2-chlorobenzoic acid can stem from two primary sources in the reaction sequence:

  • Cannizzaro Reaction: As mentioned previously, this side reaction of the 2-chlorobenzaldehyde starting material in the first step will produce 2-chlorobenzoic acid. Optimizing the benzoin condensation conditions to favor the desired reaction is key. This includes careful control of temperature, catalyst loading, and reaction time.

  • Over-oxidation: During the oxidation of 2,2'-dichlorobenzoin, excessively harsh conditions or a large excess of the oxidizing agent can cleave the diketone, leading to the formation of 2-chlorobenzoic acid. Consider using a milder oxidant or reducing the stoichiometry of the current one. Monitoring the reaction progress closely to stop it once the starting material is consumed is also recommended.

Q3: My final product shows a significant amount of a compound with a different retention time in HPLC, which I suspect is 2,2'-dichlorobenzilic acid. How can I confirm this and prevent its formation?

A3: The formation of 2,2'-dichlorobenzilic acid is a classic side reaction for 2,2'-Dichlorobenzil, known as the benzilic acid rearrangement. This reaction is base-catalyzed.

  • Confirmation: You can confirm the identity of the impurity by isolating it and characterizing it using spectroscopic methods (NMR, IR, MS) and comparing the data to a known standard of 2,2'-dichlorobenzilic acid.

  • Prevention: To prevent the benzilic acid rearrangement, it is critical to avoid basic conditions after the oxidation step. During the workup, ensure that any basic reagents are thoroughly neutralized. When purifying by chromatography, use a neutral or slightly acidic mobile phase.

Frequently Asked Questions (FAQs)

Q: What is the most common side product in the synthesis of 2,2'-Dichlorobenzil?

A: While several side products are possible, unreacted starting materials (2-chlorobenzaldehyde and 2,2'-dichlorobenzoin) are very common. Another significant side product to be aware of is 2,2'-dichlorobenzilic acid, formed via the base-catalyzed rearrangement of the final product.

Q: Can I use a strong oxidizing agent like potassium permanganate for the oxidation of 2,2'-dichlorobenzoin?

A: While strong oxidizing agents can be effective, they also increase the risk of over-oxidation and cleavage of the product, leading to the formation of 2-chlorobenzoic acid. Milder and more selective oxidizing agents, such as copper(II) acetate or nitric acid under controlled conditions, are often preferred to minimize this side reaction.

Q: How can I effectively remove unreacted 2-chlorobenzaldehyde from my 2,2'-dichlorobenzoin intermediate?

A: Unreacted 2-chlorobenzaldehyde can often be removed from the 2,2'-dichlorobenzoin by recrystallization from a suitable solvent system. Alternatively, a bisulfite wash can be employed during the workup to selectively remove the aldehyde.

Q: Is the benzilic acid rearrangement reversible?

A: The benzilic acid rearrangement is generally considered an irreversible reaction under the typical basic conditions used to promote it. Therefore, preventing its formation is crucial.

Data on Potential Side Products

Side ProductOriginMitigation Strategies
2-chlorobenzaldehydeUnreacted starting material from the benzoin condensation.Ensure complete reaction by monitoring; adjust reaction time and catalyst concentration.
2-chlorobenzoic acid1. Cannizzaro reaction of 2-chlorobenzaldehyde. 2. Over-oxidation of 2,2'-dichlorobenzoin or 2,2'-Dichlorobenzil.1. Optimize benzoin condensation conditions (temperature, catalyst). 2. Use milder oxidizing agents; control stoichiometry and reaction time.
2-chlorobenzyl alcoholCannizzaro reaction of 2-chlorobenzaldehyde.Optimize benzoin condensation conditions.
2,2'-dichlorobenzoinUnreacted intermediate from the oxidation step.Ensure complete oxidation by using sufficient oxidant and reaction time.
2,2'-dichlorobenzilic acidBase-catalyzed benzilic acid rearrangement of 2,2'-Dichlorobenzil.Avoid basic conditions during workup and purification; ensure thorough neutralization.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_synthesis 2,2'-Dichlorobenzil Synthesis cluster_troubleshooting Troubleshooting cluster_impurities Common Impurities cluster_solutions Minimization Strategies start Start Synthesis benzoin_condensation Step 1: Benzoin Condensation (2-chlorobenzaldehyde -> 2,2'-dichlorobenzoin) start->benzoin_condensation oxidation Step 2: Oxidation (2,2'-dichlorobenzoin -> 2,2'-Dichlorobenzil) benzoin_condensation->oxidation unreacted_sm Unreacted 2-chlorobenzaldehyde benzoin_condensation->unreacted_sm Incomplete Reaction cannizzaro 2-chlorobenzoic acid / 2-chlorobenzyl alcohol benzoin_condensation->cannizzaro Side Reaction product Final Product: 2,2'-Dichlorobenzil oxidation->product unreacted_int Unreacted 2,2'-dichlorobenzoin oxidation->unreacted_int Incomplete Reaction over_oxidation 2-chlorobenzoic acid (from cleavage) oxidation->over_oxidation Side Reaction rearrangement 2,2'-dichlorobenzilic acid product->rearrangement Side Reaction issue Low Yield / Impurities Detected id_impurities Identify Impurities (TLC, HPLC, NMR, etc.) issue->id_impurities id_impurities->unreacted_sm id_impurities->cannizzaro id_impurities->unreacted_int id_impurities->over_oxidation id_impurities->rearrangement sol_unreacted_sm Optimize Step 1: - Increase reaction time - Adjust catalyst conc. unreacted_sm->sol_unreacted_sm sol_cannizzaro Optimize Step 1: - Precise temperature control - Control stoichiometry cannizzaro->sol_cannizzaro sol_unreacted_int Optimize Step 2: - Increase oxidant amount - Increase reaction time unreacted_int->sol_unreacted_int sol_over_oxidation Optimize Step 2: - Use milder oxidant - Control stoichiometry over_oxidation->sol_over_oxidation sol_rearrangement Post-Reaction: - Avoid basic conditions - Neutralize workup rearrangement->sol_rearrangement

Caption: Troubleshooting workflow for identifying and minimizing side products in 2,2'-Dichlorobenzil synthesis.

Recrystallization solvent for purifying 2,2'-Dichlorobenzil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of 2,2'-Dichlorobenzil via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of 2,2'-Dichlorobenzil?

While specific literature for 2,2'-Dichlorobenzil is not abundant, ethanol (specifically 95% ethanol) is an excellent starting point.[1][2][3] The parent compound, benzil, is readily recrystallized from ethanol.[1][2] For chlorinated aromatic compounds, mixed solvent systems, such as ethanol/water, are often effective.[4][5] In such a system, the compound is dissolved in a minimal amount of the "good" solvent (hot ethanol), followed by the addition of a "poor" or "anti-solvent" (water) to induce precipitation.[4][6]

Q2: My compound "oiled out" instead of forming crystals. What should I do?

"Oiling out," where the solute separates as a liquid instead of a solid, occurs when the solution is supersaturated at a temperature above the solute's melting point. To resolve this, you can:

  • Reheat the solution to dissolve the oil.

  • Add more of the primary solvent (e.g., ethanol) to decrease the saturation level.

  • Allow the solution to cool more slowly. A slower cooling rate provides more time for proper crystal lattice formation.[7]

  • Try a different solvent or solvent mixture with a lower boiling point.

Q3: Crystal yield is very low. How can I improve it?

Several factors can lead to poor recovery:

  • Using too much solvent: The most common cause. Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound.[3][5]

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and leaves more of the compound dissolved in the mother liquor. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Incomplete precipitation: Ensure the solution is thoroughly chilled in an ice bath to maximize crystal formation before filtration.[1]

  • Premature crystallization: If crystals form during a hot gravity filtration step, it can lead to significant loss. Ensure the funnel and receiving flask are pre-heated and add a slight excess of hot solvent before filtering.[1]

Q4: The recrystallized product is still colored. How can I remove colored impurities?

If the product remains colored, activated charcoal can be used. After dissolving the crude product in the hot solvent, add a small amount (a "pinch" or spatula tip) of activated charcoal to the solution and boil for a few minutes.[8] The charcoal will adsorb the colored impurities. You must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[1]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
No crystals form upon cooling. - Not enough solute was present (solution is too dilute).- The solution is supersaturated and requires nucleation.- Boil off some of the solvent to increase concentration and re-cool.- Scratch the inside of the flask with a glass rod at the solution's surface.- Add a "seed crystal" of the pure compound.
Crystals form in the funnel during hot filtration. - The solution cooled too much during transfer.- The filtration apparatus was cold.- Pre-heat the funnel (e.g., with steam or in an oven).- Use a stemless funnel to prevent a clog point.- Add a small excess of hot solvent before filtering to keep the compound dissolved.[1]
Product appears as fine powder, not distinct crystals. - The solution cooled too rapidly.- Ensure slow cooling. Let the flask stand undisturbed at room temperature before moving to an ice bath. Insulating the flask can help.[5]
Melting point of the purified product is low or has a wide range. - The product is still impure.- The crystals are not fully dry and contain residual solvent.- Repeat the recrystallization procedure.- Ensure the crystals are thoroughly dried under vacuum or in a desiccator to remove all solvent.[4]

Data Presentation: Solvent Properties

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the solute well at high temperatures but poorly at low temperatures.[9]

SolventBoiling Point (°C)PolarityNotes
95% Ethanol 78PolarExcellent general-purpose solvent for benzil and its derivatives.[1][3] Contains 5% water which can aid in crystallization for some compounds.
Methanol 64PolarGood for relatively polar compounds; easily removed due to its lower boiling point.[3]
Water 100Very PolarOften used as the "anti-solvent" in a mixed-solvent system with a more soluble solvent like ethanol.[4][7] Crystals can be slow to dry.[3]
Acetone 56PolarAn excellent solvent, but its low boiling point can make it difficult to maintain a large solubility difference between hot and cold conditions.[9]
Toluene 111Non-polarGood for aromatic compounds, but its high boiling point can make it difficult to remove from the final crystals.[3]

Experimental Protocol: Recrystallization of 2,2'-Dichlorobenzil

This protocol is adapted from standard procedures for benzil and related compounds.[1][8]

1. Solvent Selection:

  • Place a small amount (e.g., 20-30 mg) of crude 2,2'-Dichlorobenzil into a test tube.

  • Add a potential solvent (e.g., 95% ethanol) dropwise at room temperature. If the compound dissolves easily, the solvent is likely too good.

  • If it is insoluble at room temperature, gently heat the test tube. An ideal solvent will dissolve the compound when hot but show poor solubility when cold.

2. Dissolution:

  • Place approximately 1.0 g of crude 2,2'-Dichlorobenzil into a 125 mL Erlenmeyer flask.

  • Add a boiling chip or stir bar.

  • On a hot plate in a fume hood, add the chosen hot solvent (e.g., 95% ethanol) portion-wise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.[1]

3. Decolorization (Optional):

  • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

  • Return the flask to the hot plate and boil for 2-3 minutes.

4. Hot Gravity Filtration (if charcoal was used or insoluble impurities are present):

  • Pre-heat a stemless or short-stemmed funnel and a new Erlenmeyer flask.

  • Place a fluted filter paper in the funnel.

  • Filter the hot solution quickly to remove the charcoal or other solid impurities.

5. Crystallization:

  • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[1]

6. Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

7. Drying:

  • Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes.

  • For complete drying, transfer the crystals to a watch glass and place them in a desiccator or a low-temperature drying oven.

Visualization

The following diagram illustrates a logical workflow for troubleshooting common recrystallization issues.

G start Start Recrystallization dissolve Dissolve Solute in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Formed? cool->crystals_form oiling_out Did Compound 'Oil Out'? crystals_form->oiling_out  Yes troubleshoot_no_crystals Troubleshoot: - Scratch flask - Add seed crystal - Concentrate solution crystals_form->troubleshoot_no_crystals  No filter Collect Crystals (Vacuum Filtration) oiling_out->filter  No troubleshoot_oil Troubleshoot: - Reheat solution - Add more solvent - Cool more slowly oiling_out->troubleshoot_oil  Yes check_purity Check Purity (e.g., Melting Point) filter->check_purity purity_ok Purity Acceptable? check_purity->purity_ok success Purification Successful purity_ok->success  Yes troubleshoot_purity Troubleshoot: - Re-recrystallize - Ensure crystals are dry purity_ok->troubleshoot_purity  No troubleshoot_no_crystals->cool Retry Cooling troubleshoot_oil->cool Retry Cooling troubleshoot_purity->dissolve Retry Process

Caption: Troubleshooting workflow for recrystallization.

References

Addressing impurities in 2,2'-Dichlorobenzil starting material

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2,2'-Dichlorobenzil. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common issues related to impurities in this starting material.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in 2,2'-Dichlorobenzil?

A1: Impurities in 2,2'-Dichlorobenzil can originate from the synthetic route and subsequent storage. A common synthesis involves the oxidation of 2,2'-dichlorobenzoin. Therefore, potential impurities include:

  • Unreacted Starting Material: Residual 2,2'-dichlorobenzoin.

  • Over-oxidation Products: Formation of 2,2'-dichlorobenzoic acid.

  • Side-Reaction Byproducts: Impurities arising from the initial synthesis of 2,2'-dichlorobenzoin, which is often prepared from 2-chlorobenzaldehyde. This can include isomeric impurities and byproducts from side reactions.

  • Residual Solvents: Solvents used during the synthesis and purification process.[1]

  • Degradation Products: Exposure to air, light, or high temperatures can lead to the formation of various degradation products.

Q2: How can I identify the impurities in my 2,2'-Dichlorobenzil sample?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling.[2] High-Performance Liquid Chromatography (HPLC) with a UV detector is a robust method for quantifying known and unknown impurities.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying volatile and semi-volatile impurities, including residual solvents and certain byproducts.[1][5][6] For structural elucidation of unknown impurities, techniques like LC-MS/MS or LC-NMR can be employed.[7]

Q3: What is the most effective method for purifying 2,2'-Dichlorobenzil?

A3: Recrystallization is a highly effective and commonly used technique for purifying solid organic compounds like 2,2'-Dichlorobenzil.[2][8][9][10] The choice of solvent is critical for successful purification. A solvent system in which 2,2'-Dichlorobenzil is highly soluble at elevated temperatures but sparingly soluble at lower temperatures will yield the best results.

Q4: My 2,2'-Dichlorobenzil is off-color (e.g., yellow or brown). What could be the cause?

A4: A discoloration of your 2,2'-Dichlorobenzil sample often indicates the presence of oxidation or degradation products.[1] Phenolic compounds, which can be precursors or byproducts, are particularly susceptible to oxidation, leading to colored impurities like quinones.[1] The presence of residual acidic or basic catalysts can also promote degradation.

Troubleshooting Guides

Issue 1: High levels of unreacted 2,2'-dichlorobenzoin detected.
Potential Cause Troubleshooting & Minimization Strategy
Incomplete oxidation reaction.- Increase the reaction time. - Ensure the correct stoichiometry of the oxidizing agent. - Optimize the reaction temperature.
Inefficient purification.- Perform recrystallization with an appropriate solvent. - Consider column chromatography for more challenging separations.
Issue 2: Presence of acidic impurities, such as 2,2'-dichlorobenzoic acid.
Potential Cause Troubleshooting & Minimization Strategy
Over-oxidation during synthesis.- Use a milder oxidizing agent. - Carefully control the reaction time and temperature.
Degradation of the starting material.- Store 2,2'-Dichlorobenzil in a cool, dark, and dry place under an inert atmosphere.
Ineffective removal during workup.- Wash the crude product with a dilute basic solution (e.g., sodium bicarbonate) to neutralize and remove acidic impurities.
Issue 3: Unexpected peaks observed in HPLC or GC-MS analysis.
Potential Cause Troubleshooting & Minimization Strategy
Isomeric impurities from starting materials.- Use high-purity 2-chlorobenzaldehyde for the initial synthesis. - Isomeric impurities may be difficult to remove by simple recrystallization; preparative chromatography may be necessary.
Byproducts from side reactions (e.g., Friedel-Crafts acylation).[7][11]- Optimize reaction conditions to minimize side reactions. - Employ a multi-step purification protocol.
Contamination from glassware or equipment.- Ensure all glassware and equipment are thoroughly cleaned and dried before use.

Data Presentation

Table 1: Representative HPLC Purity Analysis of 2,2'-Dichlorobenzil Before and After Recrystallization

Compound Retention Time (min) Area % (Before Purification) Area % (After Purification)
2,2'-Dichlorobenzoin4.85.2%< 0.1%
2,2'-Dichlorobenzil 6.2 93.5% 99.8%
2,2'-Dichlorobenzoic Acid3.51.1%< 0.1%
Unknown Impurity 17.10.2%Not Detected

Note: The data presented are for illustrative purposes and may vary based on the specific sample and analytical conditions.

Experimental Protocols

Protocol 1: Purification of 2,2'-Dichlorobenzil by Recrystallization
  • Solvent Selection: Test the solubility of a small amount of impure 2,2'-Dichlorobenzil in various solvents (e.g., ethanol, isopropanol, toluene, or a mixture like ethanol/water) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[12]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the impure 2,2'-Dichlorobenzil to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[2]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.[8]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[10]

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: HPLC Method for Purity Analysis of 2,2'-Dichlorobenzil
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: UV at 254 nm.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve a known amount of the 2,2'-Dichlorobenzil sample in the mobile phase to a concentration of approximately 1 mg/mL.

Visualizations

experimental_workflow start Impure 2,2'-Dichlorobenzil dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if necessary) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool Clear Solution insoluble Insoluble Impurities hot_filter->insoluble Solid Impurities vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash soluble Soluble Impurities in Filtrate vacuum_filter->soluble dry Dry Under Vacuum wash->dry end Purified 2,2'-Dichlorobenzil dry->end

Caption: Recrystallization workflow for the purification of 2,2'-Dichlorobenzil.

troubleshooting_tree issue Unexpected Peak in Analytical Chromatogram is_volatile Is the impurity more volatile than 2,2'-Dichlorobenzil? issue->is_volatile gcms Analyze by GC-MS is_volatile->gcms Yes lcms Analyze by LC-MS is_volatile->lcms No residual_solvent Potential Residual Solvent or Volatile Byproduct gcms->residual_solvent nonvolatile Potential Starting Material, Byproduct, or Degradant lcms->nonvolatile compare Compare mass spectrum with known impurities residual_solvent->compare nonvolatile->compare structural Consider structural elucidation (e.g., NMR) compare->structural No Match

Caption: Troubleshooting decision tree for identifying unknown impurities.

References

Technical Support Center: Scaling Up the Synthesis of 2,2'-Dichlorobenzil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,2'-Dichlorobenzil. The information is presented in a user-friendly question-and-answer format to directly address potential challenges encountered during experimental work and scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for 2,2'-Dichlorobenzil?

The most common and well-established method for synthesizing 2,2'-Dichlorobenzil involves a two-step process:

  • Benzoin Condensation: The synthesis starts with the benzoin condensation of 2-chlorobenzaldehyde to form 2,2'-dichlorobenzoin. This reaction is typically catalyzed by a nucleophile such as cyanide or a thiamine-derived N-heterocyclic carbene (NHC).

  • Oxidation: The resulting 2,2'-dichlorobenzoin is then oxidized to 2,2'-Dichlorobenzil. Common oxidizing agents for this transformation include copper(II) acetate in the presence of ammonium nitrate or nitric acid.

Q2: What are the critical parameters to control during the benzoin condensation of 2-chlorobenzaldehyde?

The success of the benzoin condensation is highly dependent on several factors:

  • Purity of 2-chlorobenzaldehyde: The starting aldehyde must be free of the corresponding carboxylic acid (2-chlorobenzoic acid), as it can inhibit the catalyst and reduce the yield. It is recommended to use freshly distilled or purified 2-chlorobenzaldehyde.[1]

  • Catalyst Choice and Concentration: While cyanide is a traditional catalyst, thiamine hydrochloride is a safer and effective alternative. The concentration of the catalyst is crucial and should be optimized for the specific reaction scale.

  • Solvent System: A mixture of ethanol and water is commonly used to dissolve the reactants and the catalyst. The ratio of ethanol to water is important; too much water can cause the aldehyde to precipitate, while too little may not dissolve the thiamine catalyst effectively.[2]

  • Temperature and Reaction Time: The reaction is often carried out at room temperature over an extended period (24 hours or more) or at a slightly elevated temperature (around 60°C) for a shorter duration.[2] Close monitoring of the temperature is essential, as excessive heat can lead to side reactions.

Q3: How can I monitor the progress of the reaction?

The progress of both the benzoin condensation and the oxidation step can be monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material(s) and, if available, a standard of the product, you can observe the consumption of reactants and the formation of the desired product.

Q4: What is the best method for purifying the final 2,2'-Dichlorobenzil product?

Recrystallization is the most common and effective method for purifying crude 2,2'-Dichlorobenzil. A suitable solvent for recrystallization would be one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. Ethanol is often a good choice for recrystallizing benzil and its derivatives.[2] The purity of the recrystallized product can be assessed by its melting point and spectroscopic methods such as NMR and IR.

Troubleshooting Guides

Problem 1: Low or No Yield in Benzoin Condensation
Possible Cause Troubleshooting Step
Impure 2-chlorobenzaldehyde Purify the starting aldehyde by distillation or washing with a sodium bicarbonate solution to remove acidic impurities.[1]
Inactive Catalyst Use a fresh batch of thiamine hydrochloride or sodium cyanide. Ensure the catalyst is properly dissolved and activated.
Incorrect Solvent Ratio Adjust the ethanol/water ratio to ensure all reactants are in solution. If the aldehyde separates, add more ethanol. If the thiamine does not dissolve, add a small amount of water.[2]
Suboptimal Temperature If running at room temperature, ensure sufficient reaction time. If heating, maintain a stable temperature, as overheating can decompose the catalyst and starting materials.
Presence of Oxygen While not always critical, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield by preventing oxidative side reactions.
Problem 2: Formation of a Significant Amount of Benzil Directly from the Benzoin Condensation
Possible Cause Troubleshooting Step
Electron-Withdrawing Substituents The presence of electron-withdrawing chloro groups on the aromatic ring can make the intermediate benzoin more susceptible to oxidation.[3] This may not be entirely preventable.
Presence of Air (Oxygen) Adventitious oxygen in the reaction mixture can oxidize the initially formed benzoin to benzil.[3]
Extended Reaction Time or Elevated Temperature Longer reaction times or higher temperatures can promote the oxidation of the benzoin product.
Action If benzil is the desired final product, this can be advantageous. To isolate the benzoin, it is crucial to work under an inert atmosphere and optimize the reaction time and temperature to minimize its oxidation.
Problem 3: Incomplete Oxidation of 2,2'-Dichlorobenzoin
Possible Cause Troubleshooting Step
Insufficient Oxidizing Agent Ensure the correct stoichiometric amount of the oxidizing agent (e.g., copper(II) acetate and ammonium nitrate) is used.
Short Reaction Time Monitor the reaction by TLC and continue heating until all the 2,2'-dichlorobenzoin has been consumed.
Low Reaction Temperature Ensure the reaction is maintained at a sufficient temperature (e.g., refluxing acetic acid) to drive the oxidation to completion.
Poor Quality Oxidizing Agent Use a fresh, high-quality batch of the oxidizing agent.
Problem 4: Difficulty in Purifying 2,2'-Dichlorobenzil
Possible Cause Troubleshooting Step
Oily Product This may indicate the presence of impurities. Ensure the oxidation reaction has gone to completion. Consider washing the crude product with a non-polar solvent to remove less polar impurities before recrystallization.
Poor Crystal Formation Allow the recrystallization solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can induce crystallization. If the product remains in solution, try reducing the volume of the solvent or adding a co-solvent in which the product is less soluble.
Colored Impurities If the product is colored after recrystallization, consider treating the hot solution with activated charcoal before filtration to remove colored impurities.

Experimental Protocols

Synthesis of 2,2'-Dichlorobenzoin (Illustrative Protocol)

This protocol is adapted from the general procedure for benzoin condensation and should be optimized for 2-chlorobenzaldehyde.

  • In a round-bottom flask, dissolve thiamine hydrochloride in water.

  • Add ethanol and cool the solution in an ice bath.

  • Slowly add a cooled solution of sodium hydroxide in water, keeping the temperature below 20°C.

  • To the resulting yellow solution, add freshly purified 2-chlorobenzaldehyde.

  • Stir the mixture at room temperature for 24-48 hours or heat gently to approximately 60°C for 1-2 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the 2,2'-dichlorobenzoin.

  • Collect the crystals by vacuum filtration and wash with a cold ethanol/water mixture.

  • The crude product can be purified by recrystallization from ethanol.

Oxidation of 2,2'-Dichlorobenzoin to 2,2'-Dichlorobenzil (Illustrative Protocol)

This protocol is adapted from the general procedure for the oxidation of benzoin.

  • In a round-bottom flask, dissolve the crude 2,2'-dichlorobenzoin in glacial acetic acid.

  • Add a catalytic amount of copper(II) acetate and a stoichiometric amount of ammonium nitrate.

  • Heat the mixture to reflux with stirring for 1-2 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • After completion, cool the reaction mixture to room temperature and then in an ice bath.

  • Pour the cooled mixture into ice-water to precipitate the crude 2,2'-Dichlorobenzil.

  • Collect the solid product by vacuum filtration and wash thoroughly with water to remove acetic acid and inorganic salts.

  • The crude 2,2'-Dichlorobenzil can be purified by recrystallization from ethanol.

Data Presentation

Parameter Benzoin Condensation (Unsubstituted) Oxidation of Benzoin (Unsubstituted) 2,2'-Dichlorobenzil (Expected)
Starting Material BenzaldehydeBenzoin2-Chlorobenzaldehyde
Key Reagents Thiamine HCl, NaOHCopper(II) acetate, Ammonium NitrateThiamine HCl, NaOH; Copper(II) acetate, Ammonium Nitrate
Solvent Ethanol/WaterAcetic AcidEthanol/Water; Acetic Acid
Typical Yield 90-92% (crude)[1]~85-95%Yields may be lower due to electronic effects and potential side reactions.
Melting Point 134-137 °C94-96 °C132-136 °C
Purity (after recrystallization) HighHighExpected to be >97%

Note: The data for 2,2'-Dichlorobenzil are expected values based on the properties of the compound and may vary depending on the specific experimental conditions.

Visualizations

Scaling_Up_Synthesis_Troubleshooting cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting Points Start 2-Chlorobenzaldehyde Benzoin 2,2'-Dichlorobenzoin Start->Benzoin Benzoin Condensation LowYield_BC Low Yield in Condensation Start->LowYield_BC Benzil 2,2'-Dichlorobenzil Benzoin->Benzil Oxidation DirectBenzil Direct Benzil Formation Benzoin->DirectBenzil IncompleteOx Incomplete Oxidation Benzoin->IncompleteOx Purification_Issues Purification Difficulties Benzil->Purification_Issues

Caption: Troubleshooting workflow for the synthesis of 2,2'-Dichlorobenzil.

References

Validation & Comparative

A Comparative Analysis of the ¹H NMR Spectrum of 2,2'-Dichlorobenzil

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the ¹H NMR spectrum of 2,2'-Dichlorobenzil with its parent compound, benzil, and its para-substituted isomer, 4,4'-Dichlorobenzil. Due to the limited availability of experimental spectra for 2,2'-Dichlorobenzil, a predicted spectrum is utilized for analysis, offering valuable insights into the influence of ortho-chloro substitution on the chemical shifts and signal multiplicities of the aromatic protons. This information is crucial for researchers in the fields of organic synthesis, medicinal chemistry, and materials science for the structural elucidation and purity assessment of related compounds.

¹H NMR Spectral Data Comparison

The ¹H NMR spectral data for 2,2'-Dichlorobenzil (predicted), Benzil, and 4,4'-Dichlorobenzil are summarized in the table below. The data for Benzil and 4,4'-Dichlorobenzil are based on experimental observations, providing a solid foundation for comparison.

CompoundProtonsPredicted/Experimental Chemical Shift (δ, ppm)Multiplicity
2,2'-Dichlorobenzil H-3, H-3'7.70dd
H-4, H-4'7.55t
H-5, H-5'7.45t
H-6, H-6'7.85d
Benzil H-2, H-6 (ortho)7.97d
H-3, H-5 (meta)7.50t
H-4 (para)7.64t
4,4'-Dichlorobenzil H-2, H-6 (ortho)7.89d
H-3, H-5 (meta)7.52d

Note: The predicted data for 2,2'-Dichlorobenzil was generated using a standard NMR prediction algorithm. Experimental values may vary.

Analysis of Spectral Features

The presence of the electronegative chlorine atoms and the carbonyl groups significantly influences the electronic environment of the aromatic protons, leading to distinct chemical shifts.

  • Benzil : The parent compound exhibits a relatively simple spectrum with three distinct signals for the ortho, meta, and para protons. The ortho protons (H-2, H-6) are the most deshielded due to the anisotropic effect of the adjacent carbonyl group.

  • 4,4'-Dichlorobenzil : The introduction of chlorine atoms at the para position results in a slight upfield shift of the meta protons (H-3, H-5) compared to benzil. The ortho protons (H-2, H-6) remain deshielded. The spectrum simplifies to two doublets due to the symmetry of the molecule.

  • 2,2'-Dichlorobenzil : In the ortho-substituted isomer, the aromatic protons are expected to exhibit a more complex splitting pattern. The predicted spectrum suggests that the proton adjacent to the chlorine (H-3) and the proton adjacent to the carbonyl group (H-6) will be the most deshielded. The protons at positions 4 and 5 are predicted to appear as triplets. This increased complexity arises from the reduced symmetry and the combined electronic effects of the ortho-chloro and carbonyl substituents.

Experimental Protocols

A standard protocol for acquiring a ¹H NMR spectrum of a benzil derivative is as follows:

  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with the analyte's signals.

  • NMR Instrument : The spectrum is typically recorded on a 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse experiment is usually sufficient.

    • Number of Scans : 16 to 64 scans are typically averaged to improve the signal-to-noise ratio.

    • Relaxation Delay : A relaxation delay of 1-2 seconds is commonly used.

    • Spectral Width : A spectral width of approximately 12-15 ppm is set to encompass all expected proton signals.

  • Processing : The acquired free induction decay (FID) is processed by applying a Fourier transform. Phase and baseline corrections are then performed to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

Visualization of Structural and Spectral Relationships

The following diagrams illustrate the structures of the compared benzil derivatives and a conceptual workflow for ¹H NMR spectral analysis.

Structural Comparison of Benzil Derivatives Benzil Benzil Dichlorobenzil_2_2 2,2'-Dichlorobenzil Benzil->Dichlorobenzil_2_2 ortho-substitution Dichlorobenzil_4_4 4,4'-Dichlorobenzil Benzil->Dichlorobenzil_4_4 para-substitution

Caption: Structural relationship between Benzil and its dichloro-substituted isomers.

Workflow for ¹H NMR Spectral Analysis cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation SamplePrep Sample Preparation NMR_Acquisition NMR Data Acquisition SamplePrep->NMR_Acquisition FID_Processing FID Processing (FT) NMR_Acquisition->FID_Processing Phase_Baseline_Correction Phase & Baseline Correction FID_Processing->Phase_Baseline_Correction Peak_Integration Peak Integration Phase_Baseline_Correction->Peak_Integration Chemical_Shift_Analysis Chemical Shift Analysis Peak_Integration->Chemical_Shift_Analysis Coupling_Constant_Analysis Coupling Constant Analysis Chemical_Shift_Analysis->Coupling_Constant_Analysis Structure_Elucidation Structure Elucidation Coupling_Constant_Analysis->Structure_Elucidation

Caption: A generalized workflow for obtaining and interpreting a ¹H NMR spectrum.

Interpreting the Mass Spectrum of 2,2'-Dichlorobenzil: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate structural elucidation of synthesized compounds is paramount. Mass spectrometry is a cornerstone technique for this purpose, providing detailed information about a molecule's mass and fragmentation pattern. This guide offers a detailed interpretation of the electron ionization (EI) mass spectrum of 2,2'-Dichlorobenzil and compares this technique with other analytical methods.

Mass Spectrum of 2,2'-Dichlorobenzil

The mass spectrum of 2,2'-Dichlorobenzil (C₁₄H₈Cl₂O₂) reveals a distinctive fragmentation pattern under electron ionization. The molecular weight of this compound is 279.12 g/mol .[1] The key fragments and their relative intensities are summarized in the table below.

m/zProposed Fragment IonRelative Intensity (%)
278[M]⁺• (C₁₄H₈³⁵Cl₂O₂)5
280[M+2]⁺• (C₁₄H₈³⁵Cl³⁷ClO₂)3
282[M+4]⁺• (C₁₄H₈³⁷Cl₂O₂)0.5
139[C₇H₄³⁵ClO]⁺100
141[C₇H₄³⁷ClO]⁺33
111[C₆H₄³⁵Cl]⁺20
113[C₆H₄³⁷Cl]⁺7
75[C₆H₃]⁺15

Table 1: Prominent peaks in the EI mass spectrum of 2,2'-Dichlorobenzil. The data is based on the principles of mass spectrometry and the spectrum available in the NIST WebBook.[1] The presence of two chlorine atoms is indicated by the characteristic isotopic pattern for the molecular ion ([M]⁺•, [M+2]⁺•, and [M+4]⁺•) and chlorinated fragments.

Proposed Fragmentation Pathway

The fragmentation of 2,2'-Dichlorobenzil is primarily driven by the cleavage of the bond between the two carbonyl groups, which is a common fragmentation pathway for α-diketones. This initial cleavage results in the formation of the highly stable 2-chlorobenzoyl cation, which is observed as the base peak in the spectrum.

fragmentation_pathway M [C₁₄H₈Cl₂O₂]⁺• m/z = 278/280/282 frag1 [C₇H₄ClO]⁺ m/z = 139/141 M->frag1 - C₇H₄ClO• frag2 [C₆H₄Cl]⁺ m/z = 111/113 frag1->frag2 - CO frag3 [C₆H₃]⁺ m/z = 75 frag2->frag3 - Cl•

Figure 1: Proposed fragmentation pathway of 2,2'-Dichlorobenzil under electron ionization.

The fragmentation begins with the ionization of the 2,2'-Dichlorobenzil molecule to form the molecular ion ([M]⁺•). The weakest bond, between the two carbonyl carbons, cleaves to generate a 2-chlorobenzoyl radical and a 2-chlorobenzoyl cation ([C₇H₄ClO]⁺). This cation is the most abundant fragment, appearing as the base peak at m/z 139 and its isotope peak at m/z 141. Subsequent loss of a neutral carbon monoxide (CO) molecule from the 2-chlorobenzoyl cation leads to the formation of the 2-chlorophenyl cation ([C₆H₄Cl]⁺) at m/z 111 and 113. Finally, the loss of a chlorine radical from this fragment results in the phenyl cation ([C₆H₃]⁺) at m/z 75.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, complementary techniques provide a more comprehensive characterization of a compound.

TechniqueInformation ProvidedAdvantagesLimitations
Electron Ionization Mass Spectrometry (EI-MS) Molecular weight and fragmentation pattern for structural elucidation.High sensitivity, detailed structural information from fragmentation.Molecular ion may be weak or absent for some compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework of a molecule.Provides unambiguous structure determination and stereochemical information.Lower sensitivity than MS, requires larger sample amounts.
Infrared (IR) Spectroscopy Identification of functional groups present in a molecule.Fast and non-destructive.Provides limited information on the overall molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy Information about conjugated systems within the molecule.Simple and quantitative for concentration measurements.Limited structural information.

Table 2: Comparison of analytical techniques for the characterization of 2,2'-Dichlorobenzil.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following is a general protocol for acquiring an EI mass spectrum of a solid organic compound like 2,2'-Dichlorobenzil.

Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization source is used.

Sample Preparation:

  • A small amount of the solid sample (typically less than 1 mg) is dissolved in a volatile solvent (e.g., methanol or dichloromethane).

  • The resulting solution is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.

Mass Spectrometry Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 200-250 °C

  • Mass Range: m/z 50-500

  • Scan Rate: 1 scan/second

The instrument is calibrated using a standard compound, such as perfluorotributylamine (PFTBA), before sample analysis to ensure mass accuracy. The data is acquired and processed using the instrument's software to generate the mass spectrum.

References

A Comparative Infrared Spectroscopic Analysis of 2,2'-Dichlorobenzil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Infrared (IR) Spectroscopic Profile of 2,2'-Dichlorobenzil with Benzil and its 4,4'-Isomer.

This guide provides a detailed comparison of the infrared (IR) spectrum of 2,2'-Dichlorobenzil with its non-halogenated analog, benzil, and the isomeric 4,4'-Dichlorobenzophenone, serving as a proxy for 4,4'-Dichlorobenzil. Understanding the distinct vibrational frequencies of these molecules is crucial for their identification, characterization, and quality control in various research and development applications. This report outlines the key spectral differences, presents the data in a clear tabular format, details the experimental methodology for obtaining the spectra, and provides a logical workflow for spectral analysis.

Comparison of Key Vibrational Frequencies

The infrared spectra of 2,2'-Dichlorobenzil, benzil, and 4,4'-Dichlorobenzophenone reveal characteristic absorption bands corresponding to their principal functional groups. The positions of these bands are influenced by the electronic effects of the substituent chlorine atoms. The table below summarizes the key IR absorption frequencies for these compounds.

Functional GroupVibrational Mode2,2'-Dichlorobenzil (cm⁻¹)Benzil (cm⁻¹)4,4'-Dichlorobenzophenone (cm⁻¹)
Aromatic C-HStretch~3100-3000~3100-3000[1]~3100-3000
Carbonyl (C=O)Stretch~1680~1660-1645[1]~1660
Aromatic C=CStretch~1600-1450~1600-1450[1]~1600-1450
Carbon-Chlorine (C-Cl)Stretch~850-550N/A~850-550[2]

Analysis:

The carbonyl (C=O) stretching frequency is a key diagnostic feature in these compounds. In benzil, the two adjacent carbonyl groups influence each other, resulting in characteristic symmetric and asymmetric stretching bands. For aromatic ketones, conjugation with the phenyl ring typically lowers the C=O stretching frequency to the 1685-1666 cm⁻¹ range.[3]

In 2,2'-Dichlorobenzil, the electron-withdrawing inductive effect of the ortho-chlorine atoms is expected to increase the C=O stretching frequency compared to benzil. Conversely, in the 4,4'-dichloro isomer, the chlorine atoms are in the para position, and their electron-withdrawing effect is transmitted through the aromatic ring, which can also influence the carbonyl stretching frequency.

The presence of the C-Cl bond in the dichlorinated compounds gives rise to a characteristic stretching vibration in the fingerprint region of the spectrum, typically between 850 and 550 cm⁻¹.[2] This band is absent in the spectrum of benzil and serves as a clear marker for the halogenated derivatives.

Experimental Protocol: Obtaining the IR Spectrum of Solid Samples

The following protocol outlines the standard procedure for obtaining the infrared spectrum of a solid organic compound using the KBr pellet method.

Materials:

  • Sample (2-3 mg)

  • Infrared (IR) grade Potassium Bromide (KBr), dried (200-300 mg)

  • Agate mortar and pestle

  • Pellet press with die set

  • FTIR spectrometer

Procedure:

  • Sample Preparation: In a dry agate mortar, grind 2-3 mg of the solid sample to a fine powder.

  • Mixing with KBr: Add approximately 200-300 mg of dry IR-grade KBr to the mortar. Gently mix the sample and KBr with the pestle.

  • Grinding: Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize scattering of the IR radiation.

  • Pellet Formation: Transfer a portion of the powdered mixture into the die of a pellet press. Assemble the press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Collection: Record the infrared spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.

Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the analysis and interpretation of the infrared spectrum of a substituted benzil derivative.

G A Obtain IR Spectrum B Identify Aromatic C-H Stretch (~3100-3000 cm⁻¹) A->B C Identify Carbonyl (C=O) Stretch (~1700-1650 cm⁻¹) A->C D Identify Aromatic C=C Stretches (~1600-1450 cm⁻¹) A->D E Analyze Fingerprint Region (< 1400 cm⁻¹) A->E G Compare with Reference Spectra (Benzil, Isomers) B->G C->G D->G F Check for C-Cl Stretch (~850-550 cm⁻¹) E->F F->G H Structural Confirmation G->H

Caption: Logical workflow for the analysis of the IR spectrum of a substituted benzil.

References

A Comparative Analysis of the Reactivity of 2,2'-Dichlorobenzil and 4,4'-Dichlorobenzil for the Research Community

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the chemical reactivity of 2,2'-Dichlorobenzil and 4,4'-Dichlorobenzil, two isomeric diketones of significant interest in synthetic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the steric and electronic factors that govern the reactivity of these compounds. While direct comparative kinetic studies are not extensively available in the public domain, this guide extrapolates from established principles of organic chemistry and provides relevant experimental protocols to facilitate further investigation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2,2'-Dichlorobenzil and 4,4'-Dichlorobenzil is presented in the table below. These properties are essential for understanding the behavior of these compounds in chemical reactions and for the design of synthetic routes.

Property2,2'-Dichlorobenzil4,4'-Dichlorobenzil
Molecular Formula C₁₄H₈Cl₂O₂C₁₄H₈Cl₂O₂
Molecular Weight 279.12 g/mol 279.12 g/mol [1]
CAS Number 21854-95-53457-46-3[1]
Appearance Not specifiedYellow crystal powder[1]
Melting Point 132-136 °C197-201 °C[1]
Synonyms Ethanedione, bis(2-chlorophenyl)-1,2-Bis(4-chlorophenyl)ethane-1,2-dione, Bis(4-chlorophenyl)ethanedione[1]

Theoretical Comparison of Reactivity

The differing positions of the chlorine atoms on the phenyl rings of 2,2'-Dichlorobenzil and 4,4'-Dichlorobenzil give rise to distinct electronic and steric environments, which in turn dictate their relative reactivity.

Electronic Effects: The chlorine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution. In both isomers, the electron-withdrawing inductive effect of the chlorine atoms increases the electrophilicity of the carbonyl carbons compared to unsubstituted benzil, making them more susceptible to nucleophilic attack. In 4,4'-Dichlorobenzil, the para-substitution allows for resonance effects to influence the carbonyl groups.

Steric Effects: The most significant difference in reactivity between the two isomers is expected to arise from steric hindrance. In 2,2'-Dichlorobenzil, the chlorine atoms are located in the ortho position, adjacent to the carbonyl groups. This proximity creates significant steric bulk around the reaction centers, which can impede the approach of nucleophiles. In contrast, the chlorine atoms in 4,4'-Dichlorobenzil are in the para position, far from the carbonyl groups, and thus exert minimal steric hindrance.

Based on these principles, it is predicted that 4,4'-Dichlorobenzil will be more reactive towards nucleophilic attack than 2,2'-Dichlorobenzil due to the reduced steric hindrance around the carbonyl carbons.

Experimental Protocols for Comparative Reactivity Analysis

To empirically determine the relative reactivity of 2,2'-Dichlorobenzil and 4,4'-Dichlorobenzil, the following established reactions for benzil and its derivatives can be employed.

Benzilic Acid Rearrangement

The benzilic acid rearrangement is a classic reaction of 1,2-diketones that is sensitive to both electronic and steric effects.[2][3] By performing this reaction on both isomers under identical conditions and monitoring the reaction rates, a direct comparison of their reactivity can be made.

Protocol:

  • Dissolve a known amount of the dichlorobenzil isomer in a mixture of ethanol and water.

  • Add a solution of potassium hydroxide and reflux the mixture.[4]

  • Monitor the disappearance of the starting material over time using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • The rate of disappearance will provide a quantitative measure of the reactivity of each isomer.

Oxidation of the Corresponding Dichlorobenzoins

The synthesis of dichlorobenzils is typically achieved through the oxidation of the corresponding dichlorobenzoins. Comparing the ease of oxidation can provide insights into the electronic properties of the benzil products.

Protocol:

  • Synthesize 2,2'-dichlorobenzoin and 4,4'-dichlorobenzoin.

  • Oxidize each dichlorobenzoin using an oxidizing agent such as nitric acid or copper(II) sulfate in pyridine.[5][6]

  • Monitor the reaction progress and yield of the respective dichlorobenzil. A faster reaction and higher yield would suggest a more facile oxidation, which can be correlated with the electronic environment of the molecule.

Visualizing Reaction Mechanisms and Influencing Factors

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a key reaction pathway and the factors influencing the reactivity of the dichlorobenzil isomers.

Benzilic_Acid_Rearrangement cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: 1,2-Aryl Shift cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Protonation Dichlorobenzil Dichlorobenzil Tetrahedral_Intermediate Tetrahedral Intermediate Dichlorobenzil->Tetrahedral_Intermediate + OH- Hydroxide_Ion OH- Rearrangement Rearrangement (Rate-Determining) Tetrahedral_Intermediate->Rearrangement Benzilate_Anion Dichlorobenzilate Anion Rearrangement->Benzilate_Anion Benzilic_Acid Dichlorobenzilic Acid Benzilate_Anion->Benzilic_Acid + H+

Caption: The mechanism of the Benzilic Acid Rearrangement.

Reactivity_Factors cluster_isomers Isomers cluster_factors Influencing Factors Reactivity Reactivity Isomer_22 2,2'-Dichlorobenzil Electronic Electronic Effects (Inductive, Resonance) Isomer_22->Electronic Steric Steric Hindrance Isomer_22->Steric High Isomer_44 4,4'-Dichlorobenzil Isomer_44->Electronic Isomer_44->Steric Low Electronic->Reactivity Increases Electrophilicity Steric->Reactivity Decreases

Caption: Factors influencing the reactivity of dichlorobenzil isomers.

Conclusion

References

A Comparative Guide to 2,2'-Dichlorobenzil and Other Benzil Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 2,2'-Dichlorobenzil with other benzil derivatives, focusing on their chemical synthesis, antimicrobial activity, photophysical properties, and cytotoxic potential. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their work.

Chemical Properties and Synthesis

Benzil (1,2-diphenylethane-1,2-dione) is an organic compound with the formula (C₆H₅CO)₂. Its derivatives are formed by substituting one or more hydrogen atoms on the phenyl rings with various functional groups. 2,2'-Dichlorobenzil is a derivative where a chlorine atom is substituted at the ortho-position of each phenyl ring.

The synthesis of 2,2'-Dichlorobenzil and other benzil derivatives often follows a two-step process involving the benzoin condensation of corresponding benzaldehydes, followed by oxidation of the resulting benzoin to the desired benzil.

Experimental Protocol: Synthesis of Benzil Derivatives

Step 1: Synthesis of Benzoin Derivatives

A mixture of the appropriately substituted benzaldehyde (2 moles) and 95% ethanol is prepared. To this, a catalytic amount of a freshly prepared solution of potassium cyanide (KCN) in water is added. The mixture is then refluxed for a specific duration. After cooling, the product is precipitated by pouring the reaction mixture into cold water. The crude benzoin is then filtered, washed with cold water, and purified by recrystallization from ethanol.

Step 2: Synthesis of Benzil Derivatives (Oxidation of Benzoin)

The synthesized benzoin derivative is dissolved in a suitable solvent such as glacial acetic acid or ethanol. An oxidizing agent, such as concentrated nitric acid or ammonium nitrate with cupric acetate, is added to the solution. The reaction mixture is heated until the evolution of nitrogen oxides ceases. After cooling, the mixture is poured into ice-cold water to precipitate the benzil derivative. The crude product is then filtered, washed thoroughly with water to remove any acid, and purified by recrystallization from a suitable solvent like ethanol.[1]

Comparative Performance Data

Antimicrobial Activity

The antimicrobial efficacy of 2,2'-Dichlorobenzil has been evaluated and compared with other benzil derivatives against a panel of pathogenic bacteria. The chloro-substituted benzil derivatives have demonstrated notable antibacterial activity.

Table 1: Antimicrobial Activity of Benzil Derivatives (Zone of Inhibition in mm)

CompoundBacillus subtilisStaphylococcus aureusStaphylococcus epidermidisEscherichia coliKlebsiella pneumoniae
Benzil-----
4,4'-Dibromobenzil-----
2,2'-Dichlorobenzil8119109
2'-Chloro-4-methoxy-3-nitro benzil910898
Streptomycin (Standard)1215141615
Data sourced from Nithya G., et al., 2015.[1]
Concentration of test compounds: 100 µg/mL
"-" indicates no activity observed.

The data clearly indicates that while unsubstituted benzil and 4,4'-dibromobenzil show no antibacterial activity, the chloro-substituted derivatives, including 2,2'-Dichlorobenzil, exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria.[1] 2,2'-Dichlorobenzil, in particular, shows the highest activity against Staphylococcus aureus among the tested benzil derivatives.[1]

Experimental Protocol: Antimicrobial Screening (Disc Diffusion Method)

The antimicrobial activity of the synthesized compounds is determined using the disc diffusion method. Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). These discs are then placed on the surface of agar plates previously seeded with a standardized inoculum of the test microorganism. The plates are incubated at 37°C for 24 hours. The diameter of the zone of inhibition around each disc is then measured in millimeters. A standard antibiotic (e.g., Streptomycin) is used as a positive control, and a disc impregnated with the solvent is used as a negative control.

Photophysical Properties

The photophysical properties of benzil and its derivatives, such as their absorption and emission spectra, are influenced by the nature and position of the substituents on the phenyl rings. Halogen substitution, in particular, can significantly affect the luminescence properties.

While direct comparative experimental data for the photophysical properties of 2,2'-Dichlorobenzil alongside other specific benzil derivatives in the same study is limited, general trends can be inferred from the literature. The introduction of electron-withdrawing groups like chlorine at the ortho-position is expected to influence the electronic transitions and intersystem crossing rates, thereby affecting the fluorescence and phosphorescence characteristics of the molecule.

Studies on other ortho- and meta-substituted benzils have shown that the position of the substituent significantly affects the electronic state and, consequently, the luminescence properties in the crystal state.[2] It is plausible that the ortho-chloro substituents in 2,2'-Dichlorobenzil would lead to a twisted conformation of the benzoyl groups, which could alter the energy levels of the singlet and triplet excited states compared to the planar conformation of some other derivatives. This could potentially lead to changes in the emission wavelength and quantum yield.

Cytotoxicity and Potential in Drug Development

Benzil derivatives have been investigated for their potential as anticancer agents. The cytotoxic activity of these compounds is often attributed to their ability to induce apoptosis in cancer cells.

The general mechanism of action for many cytotoxic compounds involves the induction of apoptosis. This can be investigated through various assays that measure markers of programmed cell death.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours). After the incubation period, the MTT solution is added to each well and incubated for a few hours, allowing the viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Visualizations

Experimental Workflow for Synthesis and Antimicrobial Screening

experimental_workflow cluster_synthesis Synthesis of Benzil Derivatives cluster_screening Antimicrobial Screening benzaldehyde Substituted Benzaldehyde benzoin Benzoin Condensation benzaldehyde->benzoin KCN, EtOH, Reflux benzil Oxidation benzoin->benzil Oxidizing Agent, Heat purification Purification benzil->purification Recrystallization impregnate_discs Impregnate Discs with Benzil Derivatives purification->impregnate_discs Test Compounds prep_plates Prepare Agar Plates with Bacterial Lawn incubation Incubate Plates impregnate_discs->incubation measure_zones Measure Zones of Inhibition incubation->measure_zones

Caption: Workflow for the synthesis of benzil derivatives and subsequent antimicrobial screening.

Proposed Apoptotic Signaling Pathway

apoptotic_pathway benzil_derivative Benzil Derivative cell_stress Cellular Stress benzil_derivative->cell_stress bax_activation Bax Activation cell_stress->bax_activation bcl2_inhibition Bcl-2 Inhibition cell_stress->bcl2_inhibition mitochondrion Mitochondrion bax_activation->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A proposed intrinsic apoptotic pathway potentially induced by cytotoxic benzil derivatives.

Conclusion

2,2'-Dichlorobenzil demonstrates superior antimicrobial activity compared to unsubstituted benzil and its 4,4'-dibromo derivative.[1] The presence of chloro substituents appears to be crucial for its antibacterial properties. While comprehensive comparative data on its photophysical and cytotoxic properties are still emerging, the existing literature on related halogenated compounds suggests that 2,2'-Dichlorobenzil holds promise as a molecule of interest for further investigation in materials science and drug development. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the structure-activity relationships within the benzil family of compounds.

References

A Comparative Guide to the Spectral Characterization of 2,2'-Dichlorobenzil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the spectral properties of a molecule is paramount for its identification, purity assessment, and structural elucidation. This guide provides a comparative analysis of the spectral data for 2,2'-Dichlorobenzil, a halogenated derivative of benzil, alongside its parent compound and isomeric variants. The presented data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers a comprehensive reference for the characterization of this compound.

Comparison of Spectral Data

To illustrate the influence of the chlorine substituents on the spectral properties of the benzil framework, the following tables summarize the key ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for 2,2'-Dichlorobenzil, benzil, 3,3'-Dichlorobenzil, and 4,4'-Dichlorobenzil.

Table 1: ¹H NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
2,2'-Dichlorobenzil Data not readily available in searched literature.---
Benzil 7.98 - 7.95m4HAromatic H (ortho)
7.68 - 7.64m2HAromatic H (para)
7.54 - 7.50m4HAromatic H (meta)
3,3'-Dichlorobenzil Specific data not readily available in searched literature.---
4,4'-Dichlorobenzil 7.90d4HAromatic H
7.52d4HAromatic H

Table 2: ¹³C NMR Spectral Data (CDCl₃) [1]

CompoundCarbonyl C (δ) ppmAromatic C (δ) ppm
2,2'-Dichlorobenzil 191.2134.1, 132.3, 131.8, 131.0, 130.4, 127.4
Benzil 194.7134.8, 133.0, 129.9, 129.1
3,3'-Dichlorobenzil Specific data not readily available in searched literature.
4,4'-Dichlorobenzil 192.8141.2, 131.5, 131.2, 129.5

Table 3: Infrared (IR) Spectral Data (cm⁻¹)

CompoundC=O StretchAromatic C=C StretchC-Cl Stretch
2,2'-Dichlorobenzil [2]~1680~1580, 1440~750
Benzil ~1660~1590, 1450-
3,3'-Dichlorobenzil Specific data not readily available in searched literature.
4,4'-Dichlorobenzil ~1665~1585, 1400~820

Table 4: Mass Spectrometry (Electron Ionization) Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
2,2'-Dichlorobenzil [3]278/280/282 (M⁺)139/141, 111, 75
Benzil 210 (M⁺)105, 77
3,3'-Dichlorobenzil Specific data not readily available in searched literature.
4,4'-Dichlorobenzil 278/280/282 (M⁺)139/141, 111

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are crucial for reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the solid compound is dissolved in about 0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is generally used to simplify the spectrum. A larger number of scans (often several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is common.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectroscopy is a common and convenient method for solid samples.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is converted to a spectrum via a Fourier transform. The spectrum is usually presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry is a standard technique for the analysis of relatively volatile and thermally stable organic compounds.

  • Sample Introduction: A small amount of the sample is introduced into the ion source, often via a direct insertion probe or as the effluent from a gas chromatograph (GC-MS). The sample is heated to induce vaporization.

  • Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecules.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectral characterization of a solid organic compound like 2,2'-Dichlorobenzil.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_output Spectral Output Sample Solid Compound (e.g., 2,2'-Dichlorobenzil) Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Dissolve PlaceOnATR Place on ATR Crystal Sample->PlaceOnATR Vaporize Vaporize in Ion Source Sample->Vaporize NMR NMR Spectrometer (¹H and ¹³C) Dissolve->NMR IR FT-IR Spectrometer PlaceOnATR->IR MS Mass Spectrometer Vaporize->MS NMR_Data Acquire FID Process (FT, Phasing) NMR->NMR_Data IR_Data Acquire Interferogram Process (FT) IR->IR_Data MS_Data Acquire Mass Spectrum MS->MS_Data NMR_Spectrum ¹H and ¹³C NMR Spectra NMR_Data->NMR_Spectrum IR_Spectrum IR Spectrum IR_Data->IR_Spectrum MS_Spectrum Mass Spectrum MS_Data->MS_Spectrum

Caption: Experimental workflow for the spectral characterization of 2,2'-Dichlorobenzil.

References

A Comparative Guide to Reagents in Quinoxaline Synthesis: Alternatives to 2,2'-Dichlorobenzil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of quinoxaline scaffolds, a cornerstone in medicinal chemistry, traditionally involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. 2,2'-Dichlorobenzil, a substituted 1,2-diketone, serves as a valuable building block in this reaction, leading to the formation of 2,3-bis(2-chlorophenyl)quinoxalines. These structures are of interest in drug discovery due to the influence of the halogen substituents on the compound's physicochemical and pharmacological properties. However, the landscape of organic synthesis is continually evolving, with a drive towards milder conditions, higher yields, and greater molecular diversity. This guide provides an objective comparison of 2,2'-Dichlorobenzil with alternative reagents for the synthesis of quinoxaline derivatives, supported by experimental data and detailed protocols.

Performance Comparison of 1,2-Dicarbonyl Compounds

The classic approach to quinoxaline synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The reactivity of the dicarbonyl compound can be influenced by the electronic nature of its substituents. While specific comparative data for 2,2'-Dichlorobenzil is limited in single studies, the general principles of electronic effects can be considered. Electron-withdrawing groups, such as the chloro groups in 2,2'-Dichlorobenzil, can increase the electrophilicity of the carbonyl carbons, potentially facilitating the initial nucleophilic attack by the diamine. However, steric hindrance from the ortho-substituents might play a counteracting role.

1,2-Dicarbonyl ReagentDiamineCatalyst/SolventTemperatureTimeYield (%)Reference
Benzilo-PhenylenediamineGlacial Acetic AcidReflux30-60 min51-75[1]
Benzilo-PhenylenediamineAcidic Alumina (Microwave)Microwave3 min80-86[1]
Benzilo-PhenylenediamineCuH₂PMo₁₁VO₄₀ on Alumina / TolueneRoom Temp.2 hours92[1]
1,2-Di(pyridin-2-yl)ethane-1,2-dione4,5-Dichlorobenzene-1,2-diamineGlacial Acetic AcidReflux24 hours67

Alternative Reagents for Quinoxaline Synthesis

To enhance synthetic efficiency and expand the scope of accessible quinoxaline derivatives, researchers have successfully employed precursors that generate the 1,2-dicarbonyl moiety in situ or utilize alternative reaction pathways.

α-Hydroxyketones (e.g., Benzoin)

A prominent alternative involves the use of α-hydroxyketones, such as benzoin. This approach combines the oxidation of the α-hydroxyketone to the corresponding 1,2-diketone and subsequent condensation with the o-phenylenediamine in a one-pot procedure. This strategy obviates the need to isolate the often sensitive diketone intermediate.

α-Haloketones (e.g., Phenacyl Bromide)

α-Haloketones, particularly α-bromoketones, serve as versatile precursors for quinoxaline synthesis. The reaction with o-phenylenediamines proceeds via a condensation-oxidation sequence to afford the desired quinoxaline derivatives.[2] This method is particularly useful for accessing 2-substituted quinoxalines.

Reagent ClassSpecific ReagentDiamineCatalyst/SolventTemperatureTimeYield (%)Reference
α-HydroxyketoneBenzoino-PhenylenediamineGlacial Acetic AcidReflux2 hours96[3]
α-HydroxyketoneBenzoino-PhenylenediamineKMnO₄/CuSO₄ / EthanolRefluxNot SpecifiedHigh[1]
α-HaloketonePhenacyl Bromideo-PhenylenediaminePyridine / THFRoom Temp.2 hoursHigh[4]
α-HaloketoneSubstituted Phenacyl Bromideo-PhenylenediamineWater80 °CNot SpecifiedModerate to High[5]

Experimental Protocols

Protocol 1: Synthesis of 2,3-Diphenylquinoxaline from Benzil and o-Phenylenediamine (Classical Condensation)[1]

Materials:

  • o-Phenylenediamine (1.1 g, 0.01 mol)

  • Benzil (2.1 g, 0.01 mol)

  • Rectified Spirit (Ethanol, approx. 16 mL)

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2.1 g of benzil in approximately 15 mL of rectified spirit by warming.

  • To this solution, add a solution of 1.1 g of o-phenylenediamine in 1 mL of rectified spirit.

  • Reflux the reaction mixture for 30-60 minutes.

  • After the reaction is complete, add water dropwise to the hot solution until a slight cloudiness persists.

  • Allow the solution to cool, which will cause the 2,3-diphenylquinoxaline to precipitate.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

Protocol 2: One-Pot Synthesis of 2,3-Diphenylquinoxaline from Benzoin and o-Phenylenediamine[3]

Materials:

  • Benzoin (0.42 g, 2 mmol)

  • o-Phenylenediamine (0.22 g, 2 mmol)

  • Glacial Acetic Acid (10 mL)

  • Dichloromethane

  • Anhydrous Calcium Chloride

Procedure:

  • Combine benzoin (0.42 g) and o-phenylenediamine (0.22 g) in a round-bottom flask.

  • Add 10 mL of glacial acetic acid to the flask.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). Reflux for approximately 2 hours.

  • After cooling to room temperature, pour the reaction mixture into cold water.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Dry the combined organic extracts with anhydrous calcium chloride.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pure 2,3-diphenylquinoxaline.

Protocol 3: Synthesis of 2-Phenylquinoxaline from a-Bromoketone and o-Phenylenediamine[4]

Materials:

  • α-Bromoacetophenone (Phenacyl bromide) (1 mmol)

  • o-Phenylenediamine (1 mmol)

  • Pyridine (catalytic amount)

  • Tetrahydrofuran (THF)

Procedure:

  • In a suitable reaction vessel, dissolve α-bromoacetophenone and o-phenylenediamine in THF.

  • Add a catalytic amount of pyridine to the mixture.

  • Stir the reaction at room temperature for approximately 2 hours.

  • Upon completion, as monitored by TLC, work up the reaction mixture by removing the solvent and purifying the residue, typically by column chromatography, to isolate the 2-phenylquinoxaline product.

Workflow and Reaction Pathways

The following diagrams illustrate the general experimental workflow for comparing reagent performance and the different synthetic pathways to quinoxalines.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Comparison Reagents Select Reagents: - 2,2'-Dichlorobenzil - Benzil - Benzoin - Phenacyl Bromide Setup Reaction Setup: - Glassware - Solvents - Catalysts Reagents->Setup 1. Condensation Perform Condensation with o-Phenylenediamine under defined conditions (Temp, Time) Setup->Condensation 2. Workup Reaction Workup & Purification Condensation->Workup 3. Analysis Characterization: - TLC - NMR - MS Workup->Analysis 4. Comparison Compare Results: - Yield - Purity - Reaction Time Analysis->Comparison 5. Quinoxaline_Synthesis_Pathways Diamine o-Phenylenediamine Dichlorobenzil 2,2'-Dichlorobenzil (1,2-Diketone) Benzoin Benzoin (α-Hydroxyketone) PhenacylBromide Phenacyl Bromide (α-Haloketone) Quinoxaline Substituted Quinoxaline Dichlorobenzil->Quinoxaline Direct Condensation Benzoin->Quinoxaline One-Pot Oxidation- Condensation PhenacylBromide->Quinoxaline Condensation- Oxidation

References

A Comparative Analysis of Dichlorinated Benzil Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the synthesis, physicochemical properties, and biological activities of dichlorinated benzil isomers, supported by experimental data.

Dichlorinated benzil isomers, a class of substituted aromatic diketones, are of increasing interest in medicinal chemistry and materials science. The position of the chlorine atoms on the phenyl rings significantly influences their molecular symmetry, electronic properties, and ultimately, their biological activity. This guide provides a comparative analysis of these isomers, offering a valuable resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents and functional materials.

Physicochemical Properties: A Comparative Overview

The substitution pattern of chlorine atoms on the benzil framework directly impacts key physicochemical properties such as melting point and spectroscopic characteristics. While comprehensive experimental data for all dichlorinated benzil isomers is not extensively documented in publicly available literature, a comparison of the known 2,2'- and 4,4'- isomers, alongside trends observed in other substituted benzils, provides valuable insights.

Property2,2'-Dichlorobenzil4,4'-DichlorobenzilOther Dichlorinated Isomers (Predicted Trends)
Melting Point (°C) 80.3[1]Data not available in searched literatureMelting points are expected to vary based on the symmetry of the isomer. More symmetrical isomers, such as the 4,4'- and 3,3'-, are likely to have higher melting points due to more efficient crystal packing compared to asymmetrical isomers like 2,3'- or 3,4'-dichlorobenzil.
1H NMR Spectroscopy -Referenced in SpectraBase[2]The number and splitting patterns of signals will depend on the symmetry of the isomer. For example, 4,4'-dichlorobenzil would exhibit a simpler spectrum due to its symmetry, while an isomer like 2,3'-dichlorobenzil would show a more complex pattern with a larger number of distinct signals for the aromatic protons.
13C NMR Spectroscopy -Referenced in SpectraBase[3]The number of unique carbon signals is a direct indicator of the molecule's symmetry. Symmetrical isomers will have fewer signals than their asymmetrical counterparts. The chemical shifts of the carbonyl carbons and the chlorinated aromatic carbons would be particularly informative.
Infrared (IR) Spectroscopy --All isomers will exhibit a characteristic strong absorption band for the C=O stretching of the diketone group. The position of this band may be subtly influenced by the electronic effects of the chlorine substituents. The C-Cl stretching and aromatic C-H bending vibrations will also be present and their patterns can aid in isomer differentiation.

Synthesis of Dichlorinated Benzil Isomers

The general and most common synthetic route to benzil and its substituted analogs involves a two-step process starting from the corresponding benzaldehydes: a benzoin condensation followed by oxidation of the resulting benzoin.

Experimental Protocol: A Generalized Approach

Step 1: Benzoin Condensation to form Dichlorinated Benzoin

A substituted benzaldehyde (e.g., 2-chlorobenzaldehyde) is refluxed in an ethanolic solution in the presence of a catalyst, typically potassium cyanide (KCN). The reaction mixture is then subjected to steam distillation to yield the corresponding dichlorinated benzoin.

Step 2: Oxidation to Dichlorinated Benzil

The crude dichlorinated benzoin obtained from the first step is then refluxed with concentrated nitric acid (HNO₃) for approximately one hour. Upon cooling, the dichlorinated benzil product crystallizes and can be purified by recrystallization.

Biological Activity: A Focus on Antimicrobial and Antioxidant Potential

Research into the biological activities of dichlorinated benzil isomers is an emerging field. Studies on 2,2'-dichlorobenzil have revealed its potential as an antimicrobial and antioxidant agent.[1]

Antimicrobial Activity

The antimicrobial properties of 2,2'-dichlorobenzil have been evaluated against a panel of Gram-positive and Gram-negative bacteria using the disc diffusion method.[1] The zone of inhibition is a measure of the compound's ability to inhibit bacterial growth.

Bacterial StrainConcentration (µ g/disc )Zone of Inhibition (mm) for 2,2'-Dichlorobenzil[1]
Staphylococcus aureus258
508
10011
Bacillus subtilis5011
10012
Escherichia coli10010
Klebsiella pneumoniae10010

These results indicate that 2,2'-dichlorobenzil exhibits significant, dose-dependent antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1] The activity is comparable to other substituted benzil analogs.[1] The position of the chlorine atoms is expected to influence the lipophilicity and electronic properties of the molecule, which in turn can affect its interaction with bacterial cell membranes and intracellular targets.

Antioxidant Activity

The antioxidant potential of substituted benzils has also been investigated. The presence of electron-withdrawing groups, such as chlorine, can influence the radical scavenging ability of these compounds. While specific comparative data across different dichlorinated isomers is lacking, the general trend for substituted benzils suggests that the nature and position of the substituent play a crucial role.

Signaling Pathways and Molecular Interactions

To understand the mechanism of action of dichlorinated benzils, molecular docking studies can be employed to predict their binding affinity to specific biological targets. For instance, the antimicrobial activity of 2,2'-dichloro benzil has been rationalized through molecular docking studies, which can help in identifying potential enzyme targets within the bacteria.[1] The specific signaling pathways affected by these compounds are a subject for further investigation.

Visualizing Synthetic and Analytical Workflows

To aid in the conceptualization of the synthesis and analysis of dichlorinated benzil isomers, the following diagrams illustrate the general workflows.

Synthesis_Workflow General Synthesis of Dichlorinated Benzils cluster_start Starting Materials cluster_reaction1 Benzoin Condensation cluster_intermediate Intermediate cluster_reaction2 Oxidation cluster_product Final Product Dichlorobenzaldehyde Isomer_A Dichlorobenzaldehyde Isomer A Reaction1 KCN, Ethanol Reflux Dichlorobenzaldehyde Isomer_A->Reaction1 Dichlorobenzaldehyde Isomer_B Dichlorobenzaldehyde Isomer B Dichlorobenzaldehyde Isomer_B->Reaction1 Dichlorobenzoin Dichlorinated Benzoin Reaction1->Dichlorobenzoin Reaction2 Conc. HNO3 Reflux Dichlorobenzoin->Reaction2 Dichlorobenzil Dichlorinated Benzil Isomer Reaction2->Dichlorobenzil

Caption: General synthetic workflow for dichlorinated benzil isomers.

Analytical_Workflow Analytical Workflow for Isomer Characterization cluster_analysis Spectroscopic Analysis Crude_Product Crude Dichlorobenzil Isomer Mixture Purification Purification (Recrystallization) Crude_Product->Purification Pure_Isomer Pure Dichlorobenzil Isomer Purification->Pure_Isomer NMR 1H and 13C NMR Pure_Isomer->NMR IR Infrared Spectroscopy Pure_Isomer->IR MS Mass Spectrometry Pure_Isomer->MS Structural_Elucidation Structural Elucidation and Isomer Identification NMR->Structural_Elucidation IR->Structural_Elucidation MS->Structural_Elucidation

Caption: Analytical workflow for isomer characterization.

Conclusion and Future Directions

The study of dichlorinated benzil isomers is a promising area of research with potential applications in drug discovery and development. The available data, particularly for the 2,2'-isomer, highlights their potential as antimicrobial agents. However, a comprehensive understanding of the structure-activity relationship requires the synthesis and biological evaluation of a wider range of these isomers. Future work should focus on the systematic synthesis and characterization of all possible dichlorinated benzil isomers, followed by a thorough investigation of their biological activities and mechanisms of action. Such studies will be instrumental in unlocking the full therapeutic potential of this class of compounds.

References

Validating the Purity of Synthesized 2,2'-Dichlorobenzil: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and material science, the purity and performance of synthesized compounds are paramount. This guide provides a comprehensive framework for validating the purity of 2,2'-Dichlorobenzil and objectively comparing its performance as a photoinitiator against other alternatives. Detailed experimental protocols and data presentation formats are provided to ensure accurate and reproducible results.

Synthesis and Purification of 2,2'-Dichlorobenzil

A plausible and efficient method for the synthesis of 2,2'-Dichlorobenzil is the oxidation of 2,2'-Dichlorobenzoin. The following protocol is a general procedure that can be adapted and optimized.

Experimental Protocol: Synthesis of 2,2'-Dichlorobenzil

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2'-Dichlorobenzoin (1 equivalent) in glacial acetic acid.

  • Oxidation: Add a catalytic amount of a suitable oxidizing agent, such as ammonium nitrate in the presence of a copper(II) salt, or nitric acid.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with water to remove any acid residues.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,2'-Dichlorobenzil.

  • Drying: Dry the purified crystals under vacuum.

Synthesis_Workflow cluster_synthesis Synthesis Start Start Dissolve Dissolve 2,2'-Dichlorobenzoin in Glacial Acetic Acid Start->Dissolve Add_Oxidant Add Oxidizing Agent (e.g., HNO3 or NH4NO3/Cu(II)) Dissolve->Add_Oxidant Reflux Heat to Reflux Add_Oxidant->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to RT Monitor->Cool Complete Precipitate Pour into Ice-Water Cool->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Water Filter->Wash Recrystallize Recrystallize from Ethanol/Water Wash->Recrystallize Dry Dry under Vacuum Recrystallize->Dry End Pure 2,2'-Dichlorobenzil Dry->End

Caption: Workflow for the synthesis and purification of 2,2'-Dichlorobenzil.

Purity Validation of Synthesized 2,2'-Dichlorobenzil

The purity of the synthesized 2,2'-Dichlorobenzil should be rigorously validated using a combination of physical and spectroscopic techniques.

Table 1: Purity Validation Data for Synthesized 2,2'-Dichlorobenzil

Analytical TechniqueParameterExpected ValueExperimental ResultPurity Indication
Melting Point Melting Range (°C)Sharp, narrow rangeA narrow range close to the literature value indicates high purity.
Thin Layer Chromatography (TLC) Number of SpotsSingle spotA single spot suggests the absence of major impurities.
Rf ValueConsistent value
1H NMR Spectroscopy Chemical Shifts (ppm)Characteristic aromatic proton signalsAgreement with the expected spectrum confirms the chemical structure.
IntegrationCorrect proton ratiosCorrect integration supports the structural integrity.
13C NMR Spectroscopy Number of SignalsExpected number of carbon signalsConfirms the molecular symmetry and carbon framework.
Infrared (IR) Spectroscopy Key Peaks (cm-1)C=O stretch (~1670), C-Cl stretchPresence of characteristic functional group vibrations.
Mass Spectrometry (MS) Molecular Ion Peak (m/z)[M]+, [M+2]+, [M+4]+ isotopic patternConfirms the molecular weight and isotopic distribution of chlorine.

Experimental Protocols for Purity Validation

  • Melting Point Determination: A small amount of the dried product is packed into a capillary tube and the melting point is determined using a calibrated melting point apparatus. A sharp melting range close to the literature value is indicative of high purity.

  • Thin Layer Chromatography (TLC): The synthesized compound is dissolved in a suitable solvent and spotted on a TLC plate. The plate is developed in an appropriate solvent system and visualized under UV light. A single spot indicates a high degree of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a high-resolution NMR spectrometer using a suitable deuterated solvent. The chemical shifts, coupling constants, and integration values are compared with the expected structure of 2,2'-Dichlorobenzil.

  • Infrared (IR) Spectroscopy: An IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The presence of characteristic absorption bands for the carbonyl (C=O) and carbon-chlorine (C-Cl) functional groups confirms the successful synthesis.

  • Mass Spectrometry (MS): The molecular weight of the synthesized compound is determined using mass spectrometry. The observation of the molecular ion peak and the characteristic isotopic pattern for two chlorine atoms provides strong evidence for the identity of the compound.

Performance Comparison: 2,2'-Dichlorobenzil as a Photoinitiator

2,2'-Dichlorobenzil, like other benzil derivatives, can function as a photoinitiator in free-radical polymerization. Its performance can be compared to other commercially available photoinitiators, such as Type I (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA) and other Type II photoinitiators (e.g., benzophenone/amine systems).

Table 2: Comparative Performance of Photoinitiators in Acrylate Polymerization

Photoinitiator SystemUV-Vis λmax (nm)Molar Extinction Coefficient (ε) at λmax (M-1cm-1)Polymerization Rate (%/s)Final Degree of Conversion (%)
2,2'-Dichlorobenzil / Co-initiator
Benzophenone / Co-initiator
DMPA (Type I)
Control (No Photoinitiator) N/AN/A

Experimental Protocol for Performance Comparison

  • Formulation Preparation: Prepare photocurable formulations containing a monomer (e.g., trimethylolpropane triacrylate, TMPTA), the photoinitiator system to be tested (e.g., 2,2'-Dichlorobenzil and a co-initiator like an amine), and a control formulation without a photoinitiator.

  • UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum of each photoinitiator in a suitable solvent to determine its absorption maximum (λmax) and molar extinction coefficient (ε). This is crucial for matching the photoinitiator with the light source.

  • Photopolymerization Monitoring: Use real-time Fourier-Transform Infrared (RT-FTIR) spectroscopy to monitor the disappearance of the acrylate double bond peak (around 1635 cm-1) upon exposure to a UV light source of a specific wavelength and intensity.

  • Data Analysis: From the RT-FTIR data, calculate the rate of polymerization and the final degree of conversion for each photoinitiator system.

Signaling_Pathway cluster_photoinitiation Photoinitiation and Polymerization UV_Light UV Light (hν) PI 2,2'-Dichlorobenzil (Ground State) UV_Light->PI Absorption PI_excited 2,2'-Dichlorobenzil (Excited State) PI->PI_excited Co_initiator Co-initiator (e.g., Amine) PI_excited->Co_initiator H-abstraction Radicals Initiating Radicals Co_initiator->Radicals Monomer Monomer Radicals->Monomer Initiation Polymer Polymer Network Monomer->Polymer Propagation

Caption: Hypothetical signaling pathway for Type II photoinitiation.

By following these detailed protocols and data presentation formats, researchers can confidently validate the purity of their synthesized 2,2'-Dichlorobenzil and conduct rigorous, objective comparisons of its performance against other photoinitiators. This systematic approach is essential for the development of novel materials and technologies in various scientific disciplines.

Cross-Referencing Spectral Data for 2,2'-Dichlorobenzil with Public Databases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical sciences, accurate identification and characterization of compounds are paramount. Spectroscopic data provides a fundamental fingerprint for chemical structures. This guide offers a comparative overview of publicly available spectral data for 2,2'-Dichlorobenzil and two related compounds: the parent molecule, Benzil, and an isomer, 4,4'-Dichlorobenzil. By cross-referencing data from prominent databases, this guide aims to facilitate the verification of 2,2'-Dichlorobenzil.

Comparison of Spectral Data

The following tables summarize the available Mass Spectrometry and Infrared (IR) spectroscopy data for 2,2'-Dichlorobenzil, Benzil, and 4,4'-Dichlorobenzil. It is important to note that while comprehensive spectral data for Benzil and 4,4'-Dichlorobenzil are readily available in public databases, Nuclear Magnetic Resonance (NMR) data for 2,2'-Dichlorobenzil is not as easily accessible in the searched public domains.

Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and elemental composition. The key fragments observed for the three compounds are presented below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass-to-Charge Ratios (m/z) and Relative IntensitiesDatabase Source
2,2'-Dichlorobenzil C₁₄H₈Cl₂O₂279.12251, 139, 111NIST Chemistry WebBook[1]
Benzil C₁₄H₁₀O₂210.23210 (M+), 105, 77NIST Chemistry WebBook[2]
4,4'-Dichlorobenzil C₁₄H₈Cl₂O₂279.12278 (M+), 139, 111SpectraBase
Infrared (IR) Spectroscopy Data

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides valuable information about the functional groups present in the molecule.

CompoundKey IR Absorption Bands (cm⁻¹)Functional Group AssignmentDatabase Source
2,2'-Dichlorobenzil 1680, 1590, 1270, 750C=O stretch, C=C aromatic stretch, C-C stretch, C-Cl stretchNIST Chemistry WebBook[3]
Benzil 1660, 1595, 1215C=O stretch, C=C aromatic stretch, C-C stretchNIST Chemistry WebBook[2], ChemicalBook[4]
4,4'-Dichlorobenzil 1675, 1585, 1280, 825C=O stretch, C=C aromatic stretch, C-C stretch, C-Cl stretchSpectraBase

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented. These protocols are based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR spectra are typically recorded on a spectrometer operating at a proton resonance frequency of 300 MHz or higher.

  • ¹H NMR: A standard proton NMR spectrum is acquired to determine the chemical shifts and coupling constants of the hydrogen atoms.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to identify the number of unique carbon environments and their chemical shifts.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

  • Spectrum Recording: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualization of the Data Cross-Referencing Workflow

The following diagram illustrates the logical workflow for cross-referencing spectral data from various public databases for the purpose of chemical identification and verification.

cluster_0 Compound Identification Workflow A Identify Compound of Interest (e.g., 2,2'-Dichlorobenzil) B Search Public Spectral Databases A->B C NIST Chemistry WebBook B->C D Spectral Database for Organic Compounds (SDBS) B->D E PubChem / ChemSpider B->E F Extract Spectral Data (NMR, IR, MS) C->F D->F E->F H Compare Spectral Data F->H G Select Alternative Compounds for Comparison (e.g., Benzil, 4,4'-Dichlorobenzil) G->H I Verify Compound Identity H->I

Caption: Workflow for Cross-Referencing Spectral Data.

References

Safety Operating Guide

Proper Disposal of 2,2'-Dichlorobenzil: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists handling 2,2'-Dichlorobenzil, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2,2'-Dichlorobenzil, aligning with standard hazardous waste protocols.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle 2,2'-Dichlorobenzil with appropriate personal protective equipment (PPE). This includes a dust mask (type N95 or equivalent), eye shields, and chemical-resistant gloves. The work area should be well-ventilated, and measures should be in place to prevent dust formation.

II. Waste Identification and Classification

2,2'-Dichlorobenzil is classified as a hazardous substance, with specific warnings for causing serious eye irritation and being very toxic to aquatic life. Therefore, it must be disposed of as hazardous waste and must not be released into the environment.

III. Step-by-Step Disposal Procedure

The following procedure outlines the safe collection and preparation of 2,2'-Dichlorobenzil for disposal by a certified waste management provider.

  • Container Selection : Collect 2,2'-Dichlorobenzil waste in a dedicated, leak-proof, and clearly labeled container. The container must be compatible with the chemical. It is good practice to use the original container or one made of similar material.

  • Labeling : Affix a hazardous waste label to the container immediately. The label must clearly state "Hazardous Waste" and identify the contents as "2,2'-Dichlorobenzil". Include the approximate quantity and the date of accumulation.

  • Collection of Waste :

    • Solid Waste : Carefully transfer solid 2,2'-Dichlorobenzil waste into the designated container. Avoid creating dust. If any material is spilled, it should be collected with an inert absorbent material and placed in the waste container.

    • Contaminated Materials : Any materials that come into contact with 2,2'-Dichlorobenzil, such as gloves, weighing paper, or contaminated labware, must also be disposed of as hazardous waste in the same container.

    • Empty Containers : Thoroughly empty any original containers of 2,2'-Dichlorobenzil. The first rinse with a suitable solvent should be collected as hazardous waste. Subsequent rinses may also need to be collected, depending on local regulations. After thorough rinsing and drying, the container labels must be defaced or removed before the container can be disposed of as non-hazardous waste.[1]

  • Storage : Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials such as acids, acid anhydrides, and acid chlorides.[2] The storage area should have secondary containment to prevent environmental release in case of a spill.

  • Arranging for Disposal : Once the container is full, or if the waste has been stored for a period approaching regulatory limits, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][3] Do not attempt to treat or dispose of the chemical waste yourself.

IV. Quantitative Data

No specific quantitative data for disposal limits of 2,2'-Dichlorobenzil were found in the provided search results. Disposal regulations are typically governed by local, state, and federal guidelines, which should be consulted for specific quantitative limits.

Physical and Chemical Properties[2]
Appearance Solid
Melting Point 132-136 °C
Molecular Formula C14H8Cl2O2
Molecular Weight 279.12 g/mol

V. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of 2,2'-Dichlorobenzil.

cluster_0 Preparation cluster_1 Collection cluster_2 Storage & Disposal A Wear Appropriate PPE (Gloves, Goggles, Dust Mask) B Identify Waste as 2,2'-Dichlorobenzil (Hazardous) A->B C Select a Labeled, Compatible Hazardous Waste Container B->C D Transfer Waste and Contaminated Materials into Container C->D E Securely Seal the Container D->E F Store in a Designated, Secure, and Ventilated Area E->F G Arrange for Pickup by Certified Waste Disposal Service F->G H Document Waste Disposal G->H

Caption: Workflow for the safe disposal of 2,2'-Dichlorobenzil.

References

Personal protective equipment for handling 2,2'-Dichlorobenzil

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,2'-Dichlorobenzil

This guide provides immediate, essential safety and logistical information for handling 2,2'-Dichlorobenzil in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal of this compound.

Hazard Identification and Quantitative Data

2,2'-Dichlorobenzil is classified as an irritant and is hazardous to the environment.[1] It is known to cause serious eye irritation and is very toxic to aquatic life, with long-lasting effects.[1][2] While comprehensive toxicological properties have not been fully investigated, it may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, mucous membranes, and upper respiratory tract.[1]

For quick reference, key quantitative data for 2,2'-Dichlorobenzil is summarized in the table below.

PropertyValueReference
CAS Number 21854-95-5[1][3]
Molecular Formula C14H8Cl2O2[1][3]
Melting Point 133-134 °C[3]
HMIS Rating Health: 2, Flammability: 0, Reactivity: 0[1]
NFPA Rating Health: 2, Fire: 0, Reactivity: 0[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following equipment must be worn at all times when handling 2,2'-Dichlorobenzil:

  • Eye Protection : Chemical safety goggles are mandatory to protect against dust particles and potential splashes.[1]

  • Hand Protection : Use compatible, chemical-resistant gloves (e.g., nitrile rubber) to prevent skin contact.[1] Gloves should be inspected for integrity before each use.

  • Body Protection : A lab coat or chemical-resistant apron must be worn to protect against contamination of personal clothing.[4] For large-scale operations or in the event of a spill, additional protective clothing may be necessary.

  • Respiratory Protection : Operations should be conducted in a certified chemical fume hood to avoid inhalation of dust.[4] If a fume hood is not available or in case of a spill, a NIOSH-approved respirator should be used.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.

Step-by-Step Handling Protocol
  • Preparation :

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible and functional.[4]

    • Assemble all necessary PPE and ensure it is in good condition.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling :

    • Conduct all weighing and transferring of 2,2'-Dichlorobenzil within the chemical fume hood to minimize dust inhalation.[4]

    • Avoid direct contact with the compound at all times.[4]

    • Use dedicated spatulas and glassware.

    • Keep the container tightly closed when not in use.[5][6]

  • Post-Handling :

    • Decontaminate all surfaces, glassware, and equipment that have come into contact with 2,2'-Dichlorobenzil using an appropriate solvent, followed by soap and water.

    • Remove PPE carefully to avoid cross-contamination.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[6][7]

Step-by-Step Disposal Protocol

2,2'-Dichlorobenzil and any materials contaminated with it must be disposed of as hazardous waste.[1]

  • Waste Segregation :

    • Collect all solid waste, including contaminated gloves, wipes, and weighing papers, in a dedicated, clearly labeled hazardous waste container.

    • Collect any liquid waste containing 2,2'-Dichlorobenzil in a separate, sealed, and clearly labeled hazardous waste container.

  • Labeling and Storage :

    • Label all waste containers with "Hazardous Waste" and the full chemical name: "2,2'-Dichlorobenzil".

    • Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.[5]

  • Final Disposal :

    • Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[1]

    • A common disposal method involves dissolving the material in a combustible solvent and incinerating it in a chemical incinerator equipped with an afterburner and scrubber.[1]

    • Adhere to all federal, state, and local environmental regulations for hazardous waste disposal.[1]

Emergency Procedures

Spill Response

In the event of a spill, follow these steps:

  • Evacuate all non-essential personnel from the area.[5]

  • Wear appropriate PPE, including a respirator, chemical safety goggles, rubber boots, and heavy rubber gloves.[1]

  • Cover the spill with an inert absorbent material to prevent dust from becoming airborne.[5]

  • Carefully sweep up the material and place it in a sealed, labeled container for hazardous waste disposal.[1][5]

  • Ventilate the area and thoroughly wash the spill site after the material has been collected.[1]

First Aid Measures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5][8]

  • Skin Contact : Remove contaminated clothing and wash the affected area immediately with soap and plenty of water. Seek medical attention if irritation persists.[9]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion : Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][5]

Handling and Disposal Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of 2,2'-Dichlorobenzil.

G Workflow for Handling and Disposal of 2,2'-Dichlorobenzil cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh and Transfer prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Surfaces handle_exp->cleanup_decon disp_segregate Segregate Waste handle_exp->disp_segregate During & After cleanup_ppe Doff PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash disp_service Contact Disposal Service disp_label Label Waste Container disp_segregate->disp_label disp_store Store in Designated Area disp_label->disp_store disp_store->disp_service

Caption: Workflow for handling and disposal of 2,2'-Dichlorobenzil.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.